Tetra-sulfo-Cy7 DBCO
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C65H70N4O14S4 |
|---|---|
Peso molecular |
1259.5 g/mol |
Nombre IUPAC |
2-[(E)-2-[(3E)-2-[4-[5-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-5-oxopentyl]phenyl]-3-[(2E)-2-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C65H70N4O14S4/c1-64(2)54-42-52(86(78,79)80)30-32-57(54)67(38-12-40-84(72,73)74)59(64)34-28-48-18-11-19-49(29-35-60-65(3,4)55-43-53(87(81,82)83)31-33-58(55)68(60)39-13-41-85(75,76)77)63(48)50-24-22-45(23-25-50)14-5-10-21-61(70)66-37-36-62(71)69-44-51-17-7-6-15-46(51)26-27-47-16-8-9-20-56(47)69/h6-9,15-17,20,22-25,28-35,42-43H,5,10-14,18-19,21,36-41,44H2,1-4H3,(H4-,66,70,72,73,74,75,76,77,78,79,80,81,82,83) |
Clave InChI |
UKMSDIPVITUGAJ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tetra-sulfo-Cy7 DBCO for Advanced Bioconjugation and Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tetra-sulfo-Cy7 DBCO, a near-infrared (NIR) fluorescent probe designed for highly specific and efficient biomolecular labeling through copper-free click chemistry. We will delve into its chemical and physical properties, the underlying reaction mechanism, detailed experimental protocols for its application, and its utility in advanced research and drug development.
Core Properties of this compound
This compound is a water-soluble and photostable cyanine (B1664457) dye functionalized with a dibenzocyclooctyne (DBCO) group. The tetra-sulfonation enhances its hydrophilicity, minimizing non-specific binding, which is crucial for high-contrast imaging in biological systems. Its fluorescence in the near-infrared spectrum is advantageous for deep-tissue imaging due to reduced autofluorescence from biological samples.[1][2] The key quantitative properties of this compound and a related sulfo-Cy7 DBCO are summarized below for easy comparison.
| Property | This compound | sulfo-Cy7 DBCO |
| Molecular Formula | C65H70N4O14S4 | C58H63KN4O8S2 |
| Molecular Weight | 1259.6 g/mol | 1047.4 g/mol |
| Excitation Maximum (λex) | 753 nm | 750 nm |
| Emission Maximum (λem) | 775 nm | 773 nm |
| Extinction Coefficient (ε) | 255,000 cm⁻¹M⁻¹ | 240,600 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield | Not specified | 0.24 |
| CAS Number | 2714419-16-4 | Not specified |
| Storage Conditions | -20°C, protected from light | -20°C, protected from light |
Data compiled from various commercial suppliers.[1][3]
Mechanism of Action: Copper-Free Click Chemistry
This compound utilizes a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry".[4] This reaction occurs between the strained alkyne (DBCO) on the dye and an azide (B81097) group (-N3) that has been introduced into a biomolecule of interest. The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly and efficiently at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst.[5][6] This is a major advantage for in vivo and live-cell applications.[4] The reaction is highly specific, as neither DBCO nor azide groups are naturally present in biological systems, thus preventing side reactions with other functional groups.[4][6]
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the general procedure for labeling a protein containing an azide group with this compound. The azide group can be introduced into the protein through metabolic labeling with an azide-containing sugar or amino acid, or by chemical modification.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM.
-
Ensure the azide-modified protein is at a concentration of 1-5 mg/mL in an amine-free and azide-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
-
Conjugation Reaction:
-
Add a 1.5- to 10-fold molar excess of the this compound stock solution to the azide-modified protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing can improve conjugation efficiency.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and byproducts using a desalting spin column or size-exclusion chromatography.[1]
-
Equilibrate the column with PBS buffer.
-
Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The labeled protein will typically elute first.
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~753 nm (for the Cy7 dye).
-
Protocol 2: Live Cell Imaging with this compound
This protocol outlines the general steps for labeling and imaging live cells that have been metabolically engineered to express azide groups on their surface glycans.
Materials:
-
Live cells cultured with an azide-containing sugar (e.g., Ac4ManNAz) for 24-48 hours.[7]
-
This compound
-
Live cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)
-
Fluorescence microscope with appropriate filter sets for Cy7.
Procedure:
-
Cell Preparation:
-
Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove residual culture medium.[7]
-
-
Labeling:
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound dye.[7]
-
-
Imaging:
-
Add fresh live cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope equipped for live-cell imaging.[7]
-
Acquire images using the appropriate filter sets for Cy7 (Excitation: ~750 nm, Emission: ~780 nm).
-
Applications in Research and Drug Development
The unique properties of this compound make it a powerful tool for a variety of applications:
-
In Vivo Imaging: Its near-infrared fluorescence allows for deep tissue penetration, making it suitable for non-invasive imaging of biological processes in living animals. This is particularly valuable for tracking the biodistribution of therapeutic agents, monitoring disease progression, and assessing the efficacy of targeted therapies.
-
Live Cell Imaging: The bioorthogonal nature of the copper-free click chemistry enables the specific labeling of biomolecules on the surface of or within live cells without disrupting cellular processes. This allows for real-time visualization of dynamic cellular events.[7]
-
Bioconjugation: this compound can be used to fluorescently label a wide range of biomolecules, including proteins, peptides, nucleic acids, and small molecules, for use in various assays such as flow cytometry, fluorescence microscopy, and western blotting.[4]
-
Drug Development: In the development of antibody-drug conjugates (ADCs) and other targeted therapies, this dye can be used to track the localization and internalization of the therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of Tetra-sulfo-Cy7 DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tetra-sulfo-Cy7 DBCO, a near-infrared fluorescent probe, with a focus on its mechanism of action, quantitative properties, and practical applications in biological research and drug development.
Introduction
This compound is a highly water-soluble, near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2] Its exceptional brightness and photostability, combined with minimal autofluorescence from biological samples in the NIR spectrum, make it an ideal tool for a variety of bio-conjugation and imaging applications.[1][2][3] The core of its utility lies in the DBCO moiety, which enables highly specific and efficient covalent labeling of azide-modified biomolecules through a process known as copper-free click chemistry.[3][4] This bioorthogonal reaction proceeds readily under physiological conditions, making it particularly well-suited for the labeling and tracking of molecules in living cells and organisms.[5]
Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The fundamental mechanism of action of this compound is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a type of [3+2] cycloaddition between the strained alkyne of the DBCO group and an azide (B81097) functional group.[5]
The driving force for this reaction is the significant ring strain of the cyclooctyne (B158145) ring within the DBCO molecule.[5][] This inherent strain lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly at room temperature and under physiological conditions without the need for a cytotoxic copper(I) catalyst that is required for traditional click chemistry (CuAAC).[5][7][8]
The reaction is highly specific and bioorthogonal, meaning that the DBCO and azide groups do not react with naturally occurring functional groups found in biological systems, such as amines and thiols.[9][10] This ensures minimal off-target labeling and high specificity in complex biological environments.[7] The product of the SPAAC reaction is a stable triazole linkage, forming a permanent covalent bond between the Tetra-sulfo-Cy7 dye and the azide-modified target molecule.[3][4][][7]
Quantitative Data
The photophysical properties of cyanine (B1664457) dyes are critical for their application in fluorescence-based assays. While specific data for the tetra-sulfonated version can be limited, the properties are very similar to the closely related sulfo- and non-sulfonated Cy7 DBCO variants. The increased sulfonation primarily enhances water solubility.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~750 - 753 nm | [3][11] |
| Emission Maximum (λem) | ~773 - 775 nm | [3][11] |
| Molar Extinction Coefficient | ~240,600 - 255,000 M⁻¹cm⁻¹ | [3][11] |
| Fluorescence Quantum Yield | ~0.24 - 0.3 | [8][11] |
| Second-Order Rate Constant (k₂) for DBCO-azide reaction | (2.1 ± 0.2) L mol⁻¹ s⁻¹ | [12] |
Experimental Protocols
The following are generalized protocols for the use of this compound in common bioconjugation applications. Optimization may be required for specific biomolecules and experimental systems.
Labeling of Amine-Containing Proteins with DBCO-NHS Ester followed by Conjugation with Azide-Modified Molecules
This two-step protocol first introduces a DBCO moiety to a protein via an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by the copper-free click reaction with an azide-functionalized molecule.
Part 1: Activation of Protein with DBCO-NHS Ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL.[7] If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column.
-
DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[13]
-
Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein solution.[13][14] The final concentration of the organic solvent should be less than 20%.
-
Incubation: Incubate the reaction for 60 minutes at room temperature.[13][14]
-
Quenching (Optional): Add a small volume of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column or dialysis.[7]
Part 2: Copper-Free Click Reaction
-
Reaction Setup: Mix the purified DBCO-labeled protein with a 2-4 fold molar excess of the azide-functionalized molecule in an azide-free buffer (e.g., PBS).[13]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[15]
-
Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography or dialysis to remove unreacted azide-molecule.
Labeling of Azide-Modified Live Cells
This protocol describes the direct labeling of live cells that have been metabolically labeled with an azide-containing precursor.
-
Cell Preparation: Harvest azide-metabolically labeled cells and wash them twice with PBS (pH 7.4).[16]
-
Labeling Solution Preparation: Prepare a working solution of this compound in a suitable buffer or cell culture medium (e.g., 15 µM).[16] The optimal concentration should be determined empirically.
-
Incubation: Resuspend the cells in the labeling solution and incubate for 1 hour at 37°C, protected from light.[16]
-
Washing: Wash the cells three times with PBS to remove any unbound dye.[16]
-
Analysis: The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.
Labeling of Azide-Modified RNA
This protocol is for the labeling of RNA that has been synthesized or modified to contain azide groups.
-
RNA Quantification: Determine the concentration of the azide-modified RNA sample by measuring the absorbance at 260 nm.[17]
-
Reaction Setup: In a sterile, RNase-free tube, mix the azide-RNA with a 10-fold molar excess of this compound.[17] The reaction should be performed in an RNase-free buffer such as 1x PBS.
-
Incubation: Incubate the reaction for 1 hour at 37°C in the dark.[17] For potentially higher efficiency, the incubation time can be extended (e.g., 6 hours) at a lower temperature (e.g., 26°C).[17]
-
Purification: Remove the unreacted this compound using a suitable RNA purification method, such as spin column purification or ethanol (B145695) precipitation.
-
Analysis: The degree of labeling can be determined by measuring the absorbance of the purified labeled RNA at 260 nm and at the excitation maximum of Cy7 (~750 nm).[17]
Conclusion
This compound is a powerful tool for the fluorescent labeling of biomolecules in a variety of research and development settings. Its mechanism of action, based on the robust and bioorthogonal strain-promoted alkyne-azide cycloaddition, allows for highly specific and efficient conjugation under mild, physiological conditions. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers looking to implement this technology in their workflows.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. This compound, 2714419-16-4 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. sulfo-Cy7 DBCO | BroadPharm [broadpharm.com]
- 12. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. jenabioscience.com [jenabioscience.com]
The Definitive Guide to Tetra-sulfo-Cy7 DBCO: Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties and applications of Tetra-sulfo-Cy7 DBCO, a near-infrared (NIR) fluorescent probe crucial for modern biomedical research. Its exceptional brightness, photostability, and water solubility make it a preferred reagent for assays requiring minimal non-specific binding.[1] This document details the dye's core spectral characteristics, outlines experimental protocols for its characterization and use, and presents logical workflows for its application in bioconjugation.
Core Spectral and Physical Properties
This compound is a highly water-soluble and hydrophilic dye, making it ideal for labeling biomolecules in aqueous environments.[1][2] Its fluorescence is notably stable and insensitive to pH variations between pH 4 and 10.[1][3] As a near-infrared probe, its fluorescence is not visible to the human eye but is readily detectable by most imaging systems, which is advantageous for in vivo imaging due to minimal autofluorescence from biological specimens in this spectral region.[1] It is spectrally similar to other common NIR dyes such as Alexa Fluor® 750 and DyLight® 750.[1][3]
The quantitative spectral properties of this compound and the closely related sulfo-Cyanine7 DBCO are summarized below.
| Property | Value | Source |
| Excitation Maximum (λabs) | 753 nm | BroadPharm[1] |
| 750 nm | Lumiprobe, BroadPharm (for sulfo-Cy7 DBCO)[4][5] | |
| Emission Maximum (λem) | 775 nm | BroadPharm[1] |
| 773 nm | Lumiprobe, BroadPharm (for sulfo-Cy7 DBCO)[4][5] | |
| Molar Extinction Coefficient (ε) | 255,000 M-1cm-1 | BroadPharm, Vector Labs[1][6] |
| 240,600 M-1cm-1 | Lumiprobe, BroadPharm (for sulfo-Cy7 DBCO)[4][5] | |
| Fluorescence Quantum Yield (Φ) | 0.24 | Lumiprobe, BroadPharm (for sulfo-Cy7 DBCO)[4][5] |
| Molecular Weight | 1259.6 g/mol | BroadPharm[1] |
| Formula | C65H70N4O14S4 | BroadPharm[1] |
| Solubility | Water, DMSO, DMF | Interchim, Vector Labs[6][7] |
| Storage Conditions | -20°C, Desiccated, Protected from light | BroadPharm, Lumiprobe[1][8] |
Experimental Protocols
Detailed experimental protocols for the characterization and application of this compound are provided below. These are generalized procedures based on standard laboratory practices.
Protocol for Determining Spectral Properties
This protocol outlines the steps to measure the absorption and emission spectra, and to calculate the molar extinction coefficient.
A. Materials and Equipment:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Phosphate-Buffered Saline (PBS)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and precision micropipettes
B. Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve the dye in a known volume of DMSO to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution by vortexing. This stock solution should be stored at -20°C, protected from light.
-
-
Working Solution Preparation:
-
Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4). Concentrations should typically range from 0.1 µM to 10 µM.
-
-
Absorbance Measurement:
-
Using the spectrophotometer, measure the absorbance of each dilution across a wavelength range of 600-850 nm. Use the experimental buffer as a blank.
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Molar Extinction Coefficient Calculation:
-
According to the Beer-Lambert law (A = εcl), plot the absorbance at λabs against the concentration of the dilutions.
-
The slope of the resulting linear fit represents the molar extinction coefficient (ε) in M-1cm-1.
-
-
Fluorescence Emission Measurement:
-
Using the fluorometer, excite the most dilute sample that gives a reliable signal at its λabs (e.g., 753 nm).
-
Scan the emission spectrum over a range of 760-850 nm to determine the wavelength of maximum emission (λem).
-
Protocol for Copper-Free Click Chemistry Bioconjugation
This protocol describes the general workflow for labeling an azide-modified biomolecule (e.g., a protein or oligonucleotide) with this compound.
A. Materials and Equipment:
-
Azide-modified biomolecule
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4, azide-free)
-
DMSO (for dissolving the dye)
-
Size-exclusion chromatography column or dialysis equipment for purification
-
SDS-PAGE or other analytical technique to confirm conjugation
B. Procedure:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add a 2 to 4-fold molar excess of the this compound solution to the azide-modified biomolecule solution.[9] The final concentration of DMSO should be kept low (typically <20%) to maintain biomolecule stability.[9]
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[9] The reaction should be protected from light.
-
-
Purification:
-
Remove the unreacted dye from the labeled biomolecule. For proteins, this is commonly achieved using a desalting column (size-exclusion chromatography) equilibrated with the desired storage buffer. For larger molecules, dialysis can also be used.
-
-
Validation:
-
Confirm the successful conjugation. For proteins, this can be visualized by running the purified conjugate on an SDS-PAGE gel; the labeled protein will have a higher molecular weight and will be fluorescent. The degree of labeling can be quantified using UV-Vis spectrophotometry.
-
Signaling Pathways and Workflows
The primary application of this compound is in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[7] This bioorthogonal reaction allows for the specific labeling of azide-containing molecules in complex biological systems, including living cells, without the need for a toxic copper catalyst.[7][9]
Caption: Workflow for metabolic labeling and fluorescence detection using this compound.
The diagram above illustrates a common workflow where cells are first treated with an azide-modified metabolite. This metabolite is incorporated into biomolecules (such as proteins or glycans) through the cell's natural metabolic pathways. The cells are then treated with this compound, which specifically reacts with the azide (B81097) groups via a copper-free click reaction. The resulting fluorescently labeled biomolecules can then be visualized using near-infrared imaging techniques.
Caption: Step-by-step experimental workflow for bioconjugation with this compound.
This flowchart provides a clear, step-by-step guide for the bioconjugation process, from reagent preparation to the final validation of the fluorescently labeled product. This standardized workflow ensures reproducibility and successful labeling for downstream applications.
References
- 1. This compound, 2714419-16-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cy7 DBCO | AxisPharm [axispharm.com]
- 4. sulfo-Cyanine7 DBCO | Scientist.com [app.scientist.com]
- 5. sulfo-Cy7 DBCO | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. docs.aatbio.com [docs.aatbio.com]
An In-depth Technical Guide to the Spectroscopic Properties of Tetra-sulfo-Cy7 DBCO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of Tetra-sulfo-Cy7 DBCO, a near-infrared (NIR) fluorescent probe. Designed for professionals in research and drug development, this document details the excitation and emission spectra, alongside other key photophysical parameters. Furthermore, it outlines standardized experimental protocols for the accurate measurement of these characteristics and includes conceptual diagrams to illustrate the underlying principles of fluorescence spectroscopy.
Core Photophysical Data
This compound is a bright and photostable near-infrared dye that is spectrally similar to other popular dyes such as Alexa Fluor® 750 and DyLight® 750. Its high water solubility and hydrophilic nature make it an excellent choice for assays requiring minimal non-specific binding and exceptional brightness. The fluorescence of this cyanine (B1664457) dye is largely insensitive to pH in the range of 4 to 10, a desirable characteristic for biological applications. Below is a summary of its key quantitative spectroscopic data. For comparative purposes, data for the closely related sulfo-Cy7 DBCO is also included.
| Parameter | This compound | sulfo-Cy7 DBCO |
| Excitation Maximum (λex) | 753 nm | 750 nm[1][2][3] |
| Emission Maximum (λem) | 775 nm | 773 nm[1][2][3] |
| Molar Extinction Coefficient (ε) | 255,000 cm⁻¹M⁻¹ | 240,600 cm⁻¹M⁻¹[1][2] |
| Fluorescence Quantum Yield (Φ) | Not specified | 0.24[1][2] |
| Fluorescence Lifetime (τ) | Data not available | Data not available |
| Recommended Storage | -20°C in the dark | -20°C in the dark[2][3] |
Experimental Protocols
The following sections provide detailed methodologies for the characterization of the spectroscopic properties of this compound.
Measurement of Excitation and Emission Spectra
This protocol outlines the procedure for acquiring the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.
Materials:
-
This compound
-
High-purity solvent (e.g., phosphate-buffered saline (PBS), pH 7.4, or dimethyl sulfoxide (B87167) (DMSO))
-
Spectrophotometer
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution in the desired final solvent (e.g., PBS) to create a series of working solutions with absorbances in the range of 0.01 to 0.1 at the absorption maximum to minimize inner filter effects.
-
Absorbance Spectrum Measurement: Using the spectrophotometer, measure the absorbance spectrum of the working solution with the highest concentration to determine the precise absorption maximum (λabs).
-
Emission Spectrum Measurement:
-
Transfer the most dilute working solution to a quartz cuvette and place it in the spectrofluorometer.
-
Set the excitation wavelength to the determined absorption maximum (λabs).
-
Scan a range of emission wavelengths (e.g., 760 nm to 850 nm) to acquire the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the determined emission maximum (λem).
-
Scan a range of excitation wavelengths (e.g., 700 nm to 760 nm) to acquire the fluorescence excitation spectrum. The peak of this spectrum should correspond closely to the absorption maximum.
-
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is determined relative to a standard with a known quantum yield in the same spectral region.
Materials:
-
This compound solution (as prepared above)
-
Quantum yield standard (e.g., IR-125 in ethanol, Φ = 0.132)
-
High-purity solvent
-
Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of dilutions for both the this compound and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using the spectrophotometer.
-
Measure Fluorescence Emission:
-
For each solution, record the corrected fluorescence emission spectrum using the spectrofluorometer.
-
Ensure that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the sample and the standard.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot and Calculate:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots (Grad_sample and Grad_std).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Φ_std is the quantum yield of the standard, and η is the refractive index of the solvent for the sample and standard.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the fluorescence spectroscopy of this compound.
Caption: Experimental workflow for acquiring fluorescence spectra.
Caption: Relationship between excitation, emission, and Stokes shift.
References
solubility and stability of Tetra-sulfo-Cy7 DBCO
An In-depth Technical Guide to the Solubility and Stability of Tetra-sulfo-Cy7 DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the , a water-soluble, near-infrared (NIR) fluorescent probe widely utilized in bioconjugation and cellular imaging applications through copper-free click chemistry.
Core Properties of this compound
This compound is a molecule combining a heptamethine cyanine (B1664457) dye (Cy7) with a dibenzocyclooctyne (DBCO) group. The key features are:
-
Tetra-sulfo-Cy7 Moiety : A near-infrared fluorophore with four sulfonate (-SO₃⁻) groups. These groups impart excellent water solubility and reduce the aggregation often seen with cyanine dyes.[][2][3][4] The fluorescence is bright, photostable, and its emission in the NIR spectrum (emission maximum ~773-775 nm) is advantageous for biological applications due to minimal autofluorescence from cells and tissues.[5][6][7]
-
DBCO (Dibenzocyclooctyne) Moiety : A strained alkyne that enables covalent labeling of azide-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9] This reaction is a type of "click chemistry" that is bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological systems without interfering with native biochemical processes.[10][11] A significant advantage is that it does not require a cytotoxic copper catalyst.[12][13]
Solubility
The solubility of this compound is a critical parameter for its application in aqueous biological buffers.
Qualitative Assessment
The presence of four sulfonate groups makes this compound a highly water-soluble and hydrophilic dye.[5][7] Unlike their non-sulfonated counterparts which require organic co-solvents like DMSO or DMF for dissolution before addition to aqueous media, sulfo-cyanine dyes can be used in purely aqueous conditions.[2][3][4] This is particularly beneficial for applications involving biomolecules that are sensitive to organic solvents.[]
Quantitative Solubility Data
Specific quantitative solubility values (e.g., in mg/mL or M) for this compound in various buffers are not consistently published in publicly available literature and are typically determined empirically by researchers or manufacturers. However, related DBCO compounds with PEG linkers have shown aqueous solubility in the millimolar range (e.g., 1.5 mM to 6.6 mM), which can serve as a rough estimate.[12][14] The following table summarizes the known solubility characteristics.
| Solvent/Buffer | Solubility | Remarks | Citation |
| Aqueous Buffers (e.g., PBS) | High / Water-Soluble | The four sulfonate groups confer excellent water solubility. Ideal for most biological applications. | [][2][5][7] |
| DMSO (Dimethyl Sulfoxide) | Soluble | Can be used to prepare high-concentration stock solutions. | [6] |
| DMF (Dimethylformamide) | Soluble | An alternative to DMSO for preparing concentrated stock solutions. | [6] |
Experimental Protocol for Determining Aqueous Solubility
A reliable method to determine the quantitative aqueous solubility of this compound is the shake-flask method, adapted for microscale.[15]
Materials:
-
This compound solid powder
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Microcentrifuge tubes (1.5 mL)
-
Vortexer and a shaker/incubator
-
Centrifuge or 0.22 µm syringe filters
-
UV-Vis spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a microcentrifuge tube (e.g., 1-2 mg).
-
Add a defined volume of the aqueous buffer (e.g., 1 mL).
-
Vortex vigorously for 1-2 minutes to suspend the compound.
-
Incubate the suspension on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Alternatively, carefully filter the solution using a 0.22 µm syringe filter to remove any particulate matter. This method is preferred to avoid disturbing the pellet.
-
-
Quantification:
-
Carefully take a known volume of the clear supernatant (the saturated solution).
-
Prepare a series of dilutions of this supernatant in the same buffer.
-
Measure the absorbance of these dilutions at the absorption maximum of the Cy7 dye (~750 nm).
-
Using the Beer-Lambert law (A = εcl) and the known molar extinction coefficient (ε ≈ 240,000 - 255,000 L·mol⁻¹·cm⁻¹), calculate the concentration (c) of the dye in the saturated solution.[6][16] This concentration represents the quantitative solubility.
-
Stability
The stability of this compound can be divided into the stability of the Cy7 fluorophore and the reactivity of the DBCO moiety.
Fluorophore Stability (Cy7)
Photostability: Cyanine dyes are susceptible to photobleaching (irreversible photodegradation) upon prolonged exposure to intense light.[17][18] However, modern derivatives are often engineered for improved photostability.[19] Some reports suggest that polyfluorination can enhance the photostability of cyanine dyes.[20][21] While vendor datasheets describe this compound as "photostable," quantitative data like photobleaching quantum yields are generally not provided.[5][7] Stability can be enhanced by using antifade reagents or oxygen-scavenging systems in imaging buffers.[17][22]
Chemical Stability: The fluorescence of the Cy7 moiety is reported to be stable over a wide pH range, typically from pH 4 to 10, making it suitable for most biological imaging experiments.[5][7] However, the overall stability of the dye in solution can be affected by buffer composition and storage conditions.[23]
Functional Group Stability (DBCO)
The DBCO group is relatively stable but its reactivity can be compromised under certain conditions. It is crucial to avoid buffers containing azides (e.g., sodium azide (B81097) as a preservative), as they will react with and consume the DBCO group.[10][12]
| Condition | Stability of DBCO Moiety | Remarks | Citation |
| Storage (Solid) | Stable for ≥12 months at -20°C, desiccated and protected from light. | Standard storage condition to maintain reactivity. | [8][16] |
| Storage (In Solution) | Stock solutions in anhydrous DMSO/DMF are stable for several days at -20°C. Aqueous stocks should be used fresh; can be stored for ~1 month at -20°C or up to 6 months at -80°C. | Repeated freeze-thaw cycles should be avoided. | [14][24][25] |
| pH | Sensitive to strongly acidic conditions (pH < 5), which can cause inactivating rearrangement. Stable at neutral to moderately basic pH (pH 6-9). | Avoid acidic buffers for storage and reactions. | [14][26][27] |
| Temperature | Generally stable at room temperature for short periods during reactions. | Reactions are efficient from 4°C to 37°C.[12] | |
| Cellular Environment | Moderate stability. One study showed ~36% degradation of DBCO groups after 24 hours in immune phagocytes. | The intracellular environment can be harsh and may lead to degradation. | [26][28] |
| Bioconjugate Stability | A DBCO-modified antibody showed a 3-5% loss of reactivity towards azides after 4 weeks of storage at 4°C or -20°C. | Stability can be context-dependent once conjugated to a biomolecule. | [12] |
Experimental Protocols for Stability Assessment
Protocol for Assessing Photostability:
-
Sample Preparation: Prepare a solution of this compound in a quartz cuvette at a known concentration in a specific buffer (e.g., PBS).
-
Initial Measurement: Record the initial absorbance and fluorescence emission spectrum (exciting at ~750 nm) of the solution.
-
Photobleaching: Continuously illuminate the sample with a high-intensity light source (e.g., the excitation beam of a fluorometer or a laser at a wavelength close to the absorption maximum).
-
Time-course Monitoring: At regular intervals, stop the illumination and record the absorbance and/or fluorescence spectrum.
-
Data Analysis: Plot the fluorescence intensity (or absorbance) at the emission maximum as a function of illumination time. The decay curve can be fitted to an exponential function to determine the photobleaching half-life under those specific conditions.[18]
Protocol for Assessing DBCO Moiety Stability: The stability of the DBCO group can be monitored by leveraging its unique UV absorbance peak around 310 nm.[10][29]
-
Sample Preparation: Prepare solutions of this compound in different buffers (e.g., varying pH, temperature).
-
Initial Measurement: Record the full UV-Vis spectrum (e.g., 250-800 nm) and note the absorbance value at ~310 nm.
-
Incubation: Store the solutions under the desired conditions (e.g., 37°C in a pH 5 buffer).
-
Time-course Monitoring: At regular time points, record the UV-Vis spectrum of each sample.
-
Data Analysis: A decrease in the absorbance at ~310 nm indicates degradation or reaction of the DBCO group. Plot the absorbance at 310 nm against time to determine the degradation kinetics (e.g., half-life) for each condition.[26][29]
Application Workflow and Signaling Pathway Visualization
The primary application of this compound is the covalent labeling of azide-modified biomolecules for subsequent detection and analysis.
General Workflow for Cell Labeling and Imaging
This workflow illustrates the process of metabolically labeling cells with an azide-containing precursor, followed by conjugation with this compound and visualization.
References
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interchim.fr [interchim.fr]
- 7. This compound, 2714419-16-4 | BroadPharm [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. broadpharm.com [broadpharm.com]
- 12. interchim.fr [interchim.fr]
- 13. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sulfo-Cyanine7 ДБЦО [ru.lumiprobe.com]
- 17. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arxiv.org [arxiv.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Item - Improved photostability and fluorescence properties through polyfluorination of a cyanine dye. - Carnegie Mellon University - Figshare [kilthub.cmu.edu]
- 22. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. benchchem.com [benchchem.com]
- 27. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Labeling Azide-Modified Molecules with Tetra-sulfo-Cy7 DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tetra-sulfo-Cy7 DBCO, a near-infrared (NIR), water-soluble fluorescent probe, and its application in labeling azide-modified molecules through copper-free click chemistry. We will delve into the core principles of the underlying reaction, present key technical data, and provide detailed experimental protocols for its successful implementation in research and development.
Introduction: The Power of Bioorthogonal Chemistry
In the complex environment of biological systems, the ability to specifically and efficiently label molecules of interest without interfering with native biochemical processes is paramount. This is the realm of bioorthogonal chemistry, a field revolutionized by reactions like the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][] SPAAC, often referred to as "copper-free click chemistry," involves the reaction between a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), and an azide (B81097).[1][3] This reaction is driven by the high ring strain of the cyclooctyne, which allows it to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1][4]
This compound is a powerful tool in this context. It combines a highly reactive DBCO moiety with a bright and photostable near-infrared Cyanine7 (Cy7) fluorophore.[5] The "tetra-sulfo" modification confers excellent water solubility, minimizing non-specific binding and making it an ideal reagent for labeling biomolecules in aqueous environments.[5][6] Its fluorescence in the NIR spectrum (around 750-773 nm) is particularly advantageous as it minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio in imaging applications.[5][7]
Properties of this compound
The utility of a fluorescent probe is defined by its photophysical properties. This compound is spectrally similar to other popular NIR dyes like Alexa Fluor® 750 and DyLight® 750.[5] The key quantitative characteristics are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~750 nm | [6] |
| Emission Maximum (λem) | ~773 nm | [6][] |
| Molar Extinction Coefficient | ~240,600 M⁻¹cm⁻¹ | [6] |
| Fluorescence Quantum Yield | ~0.24 | [6] |
| Solubility | Water, DMSO, DMF | [9] |
| Storage Conditions | -20°C, protected from light | [6][10] |
The SPAAC Reaction: Mechanism and Workflow
The core of the labeling process is the SPAAC reaction, a type of Huisgen 1,3-dipolar cycloaddition.[3] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the DBCO group) to form a stable, covalent triazole linkage.[][3] This reaction is highly specific and bioorthogonal, as neither the azide nor the DBCO group typically reacts with other functional groups found in biological systems.[1]
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
The general experimental workflow for labeling an azide-modified molecule, such as a protein, is a straightforward multi-step process.
Caption: General experimental workflow for labeling azide-modified proteins with this compound.
Detailed Experimental Protocols
This section provides a generalized protocol for labeling azide-modified proteins. The optimal conditions, particularly the molar excess of the DBCO reagent and incubation time, should be determined empirically for each specific molecule.
Materials and Reagent Preparation
-
Azide-Modified Protein: Purified protein containing azide functional groups in a suitable amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.[3][11]
-
This compound: Stored at -20°C, protected from light.
-
Anhydrous DMSO or DMF: For preparing the DBCO stock solution.[11]
-
Purification System: Spin desalting columns or an HPLC system for removal of excess dye.[11][12]
-
Quenching Buffer (Optional): e.g., 1 M Tris-HCl, pH 8.0.[12]
Reagent Preparation:
-
Equilibrate the this compound vial to room temperature before opening.
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or high-quality DMF.[11][13] Vortex briefly to ensure complete dissolution. Due to the sulfo groups, aqueous buffers can also be used for solubilization.[9]
Labeling Protocol
-
Reaction Setup: To your solution of azide-modified protein, add a 2 to 4-fold molar excess of the 10 mM this compound stock solution.[11][14]
-
Note: The final concentration of organic solvent (DMSO/DMF) should ideally be kept below 20% to avoid protein denaturation.[11]
-
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C, protected from light.[11][14] The reaction progress can be monitored if necessary.
-
Purification: After incubation, remove the unreacted this compound.
-
For rapid cleanup: Use a spin desalting column appropriate for the protein's molecular weight, following the manufacturer's protocol.[12][15] This method typically yields protein recovery greater than 85%.[12]
-
For higher purity: Employ chromatographic methods such as Size-Exclusion (SEC), Ion-Exchange (IEX), or Hydrophobic Interaction (HIC) HPLC.[12]
-
-
Storage: Store the purified, labeled protein conjugate at 2-8°C, protected from light. For long-term storage, consider appropriate cryoprotectants and store at -20°C or -80°C.
Characterization of the Conjugate
It is crucial to confirm successful conjugation and, if necessary, determine the degree of labeling (DOL).
-
UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the protein) and ~750 nm (for the Cy7 dye). The DOL can be calculated from these values using the Beer-Lambert law and the known extinction coefficients of the protein and the dye.
-
SDS-PAGE: Successful conjugation will result in a fluorescent band corresponding to the molecular weight of the protein when the gel is imaged on a suitable NIR fluorescence scanner. A shift in molecular weight may also be observed compared to the unlabeled protein.
-
Mass Spectrometry: Provides the most accurate determination of the DOL by measuring the precise mass of the final conjugate.
Applications in Research and Drug Development
The robust and bioorthogonal nature of SPAAC using reagents like this compound has led to its adoption in a wide array of applications:
-
Cellular Imaging: Labeling of azide-modified biomolecules on or inside living cells for visualization by fluorescence microscopy.[16][17]
-
In Vivo Imaging: The NIR fluorescence of Cy7 is ideal for whole-animal imaging studies due to deeper tissue penetration and lower background signal.[17][18]
-
Proteomics and Glycomics: Enrichment and identification of specific classes of proteins or glycans that have been metabolically labeled with an azide-containing precursor.[1]
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to monoclonal antibodies, a key area in targeted cancer therapy.[1]
-
Flow Cytometry: Quantification and sorting of cells based on the presence of an azide-labeled surface marker.[16]
Conclusion
This compound is a high-performance fluorescent probe for the specific and efficient labeling of azide-modified molecules. Its excellent water solubility, superior photophysical properties in the near-infrared spectrum, and participation in the highly reliable copper-free click chemistry reaction make it an invaluable tool for researchers. From fundamental cell biology to the development of next-generation therapeutics, this reagent provides a robust method for creating precisely engineered and detectable biomolecular conjugates.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. This compound, 2714419-16-4 | BroadPharm [broadpharm.com]
- 6. sulfo-Cy7 DBCO | BroadPharm [broadpharm.com]
- 7. Sulfo CY7-DBCO - Ruixibiotech [ruixibiotech.com]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Bioorthogonal Radiolabeling of Azide-Modified Bacteria Using [18F]FB-sulfo-DBCO - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
The Illuminating Role of Sulfonation in Cyanine Dyes: A Technical Guide for Researchers
An in-depth exploration of the sulfo- group's impact on the physicochemical properties, experimental utility, and application of cyanine (B1664457) dyes in research and drug development.
In the realm of fluorescent labeling and bio-imaging, cyanine dyes have emerged as indispensable tools, prized for their brightness, photostability, and tunable spectral properties. The strategic addition of one or more sulfonate (sulfo-) groups to the cyanine core structure has profound implications for their utility, primarily by enhancing their aqueous solubility and mitigating aggregation. This technical guide provides a comprehensive overview of the role of the sulfo- group in cyanine dyes, offering researchers, scientists, and drug development professionals a detailed understanding of their properties and applications, complete with experimental protocols and data-driven insights.
The Pivotal Role of the Sulfo- Group: Enhancing Solubility and Minimizing Aggregation
The fundamental contribution of the sulfo- group to cyanine dyes lies in its ability to dramatically increase their water solubility.[1][2][3] Cyanine dyes, by nature of their aromatic structures, are often hydrophobic and prone to aggregation in aqueous environments.[4] This aggregation can lead to fluorescence quenching and altered spectral properties, compromising experimental results. The negatively charged sulfonate groups interact favorably with water molecules, facilitating the dissolution of the dye in aqueous buffers without the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][5]
This enhanced hydrophilicity is crucial in numerous biological applications. For instance, when labeling proteins or other biomolecules in aqueous buffers, sulfonated cyanines simplify the experimental workflow and avoid the use of organic solvents that could potentially denature sensitive samples.[3] Furthermore, the electrostatic repulsion between the negatively charged sulfo- groups on adjacent dye molecules helps to prevent dye-dye stacking and aggregation, even at high labeling densities.[5]
dot
Caption: Impact of sulfonation on cyanine dye properties.
Photophysical Properties: A Tale of Two Dyes
While the primary distinction between sulfonated and non-sulfonated cyanine dyes lies in their solubility, their core photophysical properties, such as absorption and emission maxima, remain remarkably similar.[3][4] This allows for their interchangeable use in many fluorescence-based applications without the need for significant adjustments to filter sets or excitation sources. However, subtle differences in quantum yield and photostability can arise due to the influence of the local environment and the prevention of aggregation.
Quantitative Comparison of Photophysical Properties
The following tables summarize the available quantitative data for common cyanine dyes, highlighting the impact of sulfonation.
| Dye Pair | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Reference |
| Cy3 | ~150,000 | ~0.15 - 0.24 | [6] |
| Sulfo-Cy3 | Not specified | Not specified | |
| Cy5 | ~250,000 - 271,000 | ~0.12 | [7][8] |
| Sulfo-Cy5 | ~271,000 | 0.28 | [9] |
| Cy5.5 | Not specified | Not specified | |
| Sulfo-Cy5.5 | ~235,000 | Not specified | [10] |
Note: Comprehensive quantitative data directly comparing all properties of sulfonated and non-sulfonated pairs is not consistently available in the literature. The provided data is based on available sources.
| Dye | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Reference |
| Cy3 | 550-555 | 570-572 | [6] |
| Cy5 | 646-649 | 662-670 | [7] |
| Sulfo-Cy5 | 651 | 672 | [9] |
| Sulfo-Cy5.5 | 673 | 691 | [10] |
Experimental Protocols
The choice between a sulfonated and non-sulfonated cyanine dye often dictates the experimental protocol, particularly for labeling reactions.
Protein Labeling with Sulfo-Cyanine NHS Esters
This protocol outlines the general steps for labeling a protein with a sulfonated cyanine N-hydroxysuccinimide (NHS) ester, a common reactive group for targeting primary amines on proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Sulfo-Cyanine NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) (for dissolving the NHS ester)
-
1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in PBS at a concentration of 2-10 mg/mL.
-
Prepare the Dye Stock Solution: Dissolve the sulfo-cyanine NHS ester in DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.[11]
-
Adjust pH: Add 1 M sodium bicarbonate buffer to the protein solution to achieve a final pH of 8.3-8.5. This is the optimal pH for the NHS ester reaction with primary amines.[12]
-
Labeling Reaction: Add the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 to 20:1 is common.[1]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[13]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS. The labeled protein will elute first.[13]
dot
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. interchim.fr [interchim.fr]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
An In-depth Technical Guide to the Photophysical Properties of Tetra-sulfo-Cy7 DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core photophysical properties of Tetra-sulfo-Cy7 DBCO, a near-infrared (NIR) fluorescent probe. It is designed to be a valuable resource for researchers and professionals in drug development and related scientific fields who utilize fluorescent labeling techniques. This document details the dye's spectral characteristics, offers experimental protocols for its application, and visualizes the underlying chemical and procedural workflows.
Core Photophysical Properties
This compound is a highly water-soluble and photostable cyanine (B1664457) dye functionalized with a dibenzocyclooctyne (DBCO) group.[1] This moiety allows for covalent labeling of azide-modified biomolecules via copper-free click chemistry, a significant advantage in biological systems where copper catalysts can be cytotoxic.[2] The dye's fluorescence is stable across a broad pH range of 4 to 10, and its emission in the near-infrared spectrum minimizes autofluorescence from biological samples.[1][3]
Quantitative Data Summary
The photophysical properties of this compound and the closely related sulfo-Cy7 DBCO are summarized below. The high degree of structural similarity between these molecules results in nearly identical spectral characteristics.
| Property | This compound | sulfo-Cy7 DBCO | Reference |
| Excitation Maximum (λ_max,abs_) | 753 nm | 750 nm | [1] |
| Emission Maximum (λ_max,em_) | 775 nm | 773 nm | [1][4] |
| Molar Extinction Coefficient (ε) | 255,000 M⁻¹cm⁻¹ | 240,600 M⁻¹cm⁻¹ | [1][4] |
| Fluorescence Quantum Yield (Φ_F_) | Not explicitly stated | 0.24 | [4] |
| Fluorescence Lifetime (τ_F_) | Not explicitly stated | ~0.97 ns (estimated for ICG, a similar Cy7 dye) | [5] |
| Molecular Weight | ~1259.53 g/mol | ~1047.4 g/mol | [1][4] |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | [1][6] |
Experimental Protocols
The primary application of this compound is the labeling of azide-containing biomolecules through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Protocol 1: General Measurement of Photophysical Properties
Objective: To determine the absorption and emission spectra, quantum yield, and fluorescence lifetime of this compound.
A. Absorption Spectroscopy:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., phosphate-buffered saline (PBS), pH 7.4). The concentration should yield an absorbance of < 0.1 at the absorption maximum to avoid inner filter effects.[7]
-
Use a UV-Vis spectrophotometer to scan the absorbance from approximately 600 nm to 850 nm.
-
Identify the wavelength of maximum absorbance (λ_max,abs_).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_max,abs_, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
B. Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the sample at its λ_max,abs_.
-
Record the emission spectrum over a range of approximately 760 nm to 850 nm.
-
Identify the wavelength of maximum emission (λ_max,em_).
C. Fluorescence Quantum Yield Determination (Relative Method):
-
Prepare a series of dilute solutions of both the this compound sample and a standard with a known quantum yield in the same solvent (e.g., Indocyanine Green in DMSO). The absorbance of all solutions should be kept below 0.1 at the excitation wavelength.[8]
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution and integrate the area under the curve.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield (Φ_F,sample_) can be calculated using the following equation: Φ_F,sample_ = Φ_F,std_ * (Gradient_sample_ / Gradient_std_) * (n_sample_² / n_std_²) where Φ_F,std_ is the quantum yield of the standard, Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[8]
D. Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):
-
Use a TCSPC instrument equipped with a pulsed laser diode for excitation at or near the λ_max,abs_ of the dye.[9][10]
-
The sample should be in a suitable solvent and at a concentration that gives a high signal-to-noise ratio without causing aggregation.
-
Collect the fluorescence decay curve by measuring the time between the excitation pulse and the detection of the first emitted photon over many cycles.[7]
-
The instrument response function (IRF) should be measured using a scattering solution (e.g., Ludox).[5]
-
Deconvolute the IRF from the measured fluorescence decay to obtain the true fluorescence lifetime (τ_F_). The decay is typically fitted to a single or multi-exponential function.
Protocol 2: Labeling of an Antibody with this compound
Objective: To covalently attach this compound to an azide-modified antibody.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[11]
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Desalting column for purification.
Procedure:
-
Prepare the this compound stock solution: Dissolve the dye in DMSO to a concentration of 1-10 mM immediately before use.
-
Reaction setup: Add a 1.5 to 3-fold molar excess of the this compound stock solution to the azide-modified antibody solution.[2] The final DMSO concentration in the reaction mixture should be kept below 20% to prevent denaturation of the antibody.[12]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[2][13]
-
Purification: Remove unreacted dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[11]
-
Characterization: Confirm the conjugation and determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λ_max,abs_ of the dye (~753 nm).
Visualizations
The following diagrams illustrate the key chemical reaction and experimental workflow associated with this compound.
Caption: Chemical reaction of this compound with an azide-modified biomolecule.
Caption: Step-by-step workflow for labeling biomolecules with this compound.
References
- 1. This compound, 2714419-16-4 | BroadPharm [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. vectorlabs.com [vectorlabs.com]
- 4. sulfo-Cy7 DBCO | BroadPharm [broadpharm.com]
- 5. Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. ATTO-TEC GmbH [atto-tec.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. lifetein.com [lifetein.com]
An In-Depth Technical Guide to the Shelf Life and Storage of Tetra-sulfo-Cy7 DBCO
For researchers, scientists, and professionals in drug development, the stability and proper handling of reagents are paramount to ensure experimental reproducibility and success. This guide provides a comprehensive overview of the recommended storage conditions, shelf life, and handling procedures for Tetra-sulfo-Cy7 DBCO, a water-soluble, near-infrared fluorescent probe crucial for copper-free click chemistry applications.
Core Principles of Stability and Storage
This compound, like many cyanine (B1664457) dyes, is susceptible to degradation from light, moisture, and elevated temperatures. The primary degradation pathway for cyanine dyes is photo-oxidation, where singlet oxygen reacts with the polymethine chain of the dye. This underscores the critical importance of storing the compound in the dark. The DBCO (dibenzocyclooctyne) group, while stable for copper-free click chemistry, can also degrade over time, particularly in solution.
Proper storage and handling are therefore essential to maintain the dye's fluorescence properties and reactivity for reliable and consistent experimental outcomes.
Recommended Storage Conditions and Shelf Life
The following table summarizes the recommended storage conditions and expected shelf life for this compound in both solid and solution forms, based on information from various suppliers.
| Form | Storage Temperature | Light Conditions | Moisture | Shelf Life |
| Solid | -20°C[1][2] | In the dark[3] | Desiccate[3] | Up to 12 months[3] |
| Stock Solution | -80°C | Protect from light | Sealed container | Up to 6 months[2] |
| -20°C | Protect from light | Sealed container | Up to 1 month[2] |
Transportation of the solid product can typically be done at ambient temperature for up to three weeks without significant degradation[3].
Factors Influencing Degradation
The stability of this compound is influenced by several key factors. Understanding these can help in minimizing degradation and ensuring the longevity of the reagent.
Caption: Key environmental factors contributing to the degradation of this compound.
Experimental Protocol: Assessing the Stability of this compound
While a specific, standardized protocol for this exact molecule is not publicly available, a general procedure to assess the stability of fluorescent dyes like this compound can be adapted. This involves monitoring changes in absorbance, fluorescence, and chemical integrity over time under various storage conditions.
Objective: To determine the rate of degradation of this compound under different storage conditions (e.g., temperature, light exposure).
Materials:
-
This compound
-
Anhydrous, high-purity solvent (e.g., DMSO or DMF for initial stock, aqueous buffer for working solutions)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector
-
Temperature-controlled storage chambers/incubators
-
Light-blocking and transparent vials
Methodology:
-
Sample Preparation:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.
-
From the stock, prepare several identical aliquots of a working solution in an appropriate aqueous buffer (e.g., PBS, pH 7.4). The final concentration should be suitable for absorbance and fluorescence measurements.
-
Divide the aliquots into different experimental groups to test various conditions (e.g., -20°C in dark, 4°C in dark, room temperature in dark, room temperature with light exposure).
-
-
Time-Zero Measurement (T=0):
-
Immediately after preparation, take one aliquot for baseline measurements.
-
Absorbance: Measure the full absorbance spectrum and record the value at the maximum absorption wavelength (λmax, approximately 750-753 nm).
-
Fluorescence: Measure the fluorescence emission spectrum and record the intensity at the maximum emission wavelength (λem, approximately 773-775 nm).
-
Purity/Integrity: Analyze the sample using HPLC to obtain an initial chromatogram. The peak area of the intact dye serves as the baseline.
-
-
Incubation and Subsequent Measurements:
-
Place the prepared aliquots in their respective storage conditions.
-
At predetermined time points (e.g., 1, 3, 7, 14, 30, 60, and 90 days), retrieve one aliquot from each condition.
-
Repeat the absorbance, fluorescence, and HPLC measurements as performed at T=0.
-
-
Data Analysis:
-
For each time point and condition, calculate the percentage of remaining dye based on the changes in absorbance, fluorescence intensity, and HPLC peak area relative to the T=0 measurements.
-
Plot the percentage of remaining dye against time for each condition to visualize the degradation kinetics.
-
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for the stability assessment protocol described above.
Caption: A generalized workflow for conducting a stability study of this compound.
Best Practices for Handling and Use
To ensure the optimal performance of this compound, researchers should adhere to the following best practices:
-
Upon Receipt: Immediately store the solid product at -20°C in a desiccator, protected from light.
-
Preparing Stock Solutions: Use anhydrous, high-purity solvents like DMSO or DMF. Briefly centrifuge the vial before opening to ensure all the powder is at the bottom.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the dye, divide stock solutions into single-use aliquots and store them at -80°C.
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment. The fluorescence of Cy7 DBCO is reportedly pH-insensitive between pH 4 and 10.
-
Light Protection: Throughout all handling and experimental procedures, protect the dye and its solutions from light as much as possible by using amber vials or covering tubes with aluminum foil.
By following these guidelines, researchers can maximize the shelf life and performance of this compound, leading to more reliable and reproducible results in their labeling and imaging experiments.
References
Methodological & Application
Application Note: Tetra-sulfo-Cy7 DBCO for Live Cell Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has become a vital tool for bio-conjugation, allowing for the specific labeling of biomolecules in living systems without the cytotoxicity associated with copper catalysts. This protocol details the use of Tetra-sulfo-Cy7 DBCO, a bright, water-soluble, and near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.
The workflow involves a two-step process. First, cells are metabolically labeled by introducing an azide-modified monosaccharide (e.g., N-azidoacetylmannosamine, Ac4ManNAz) into their culture medium. The cells process this sugar analog and incorporate the azide (B81097) groups into cell surface glycans. In the second step, the this compound is added. The DBCO moiety selectively and covalently reacts with the azide groups on the cell surface, resulting in stable and specific fluorescent labeling. This method is highly efficient and biocompatible, making it ideal for applications such as cell tracking, migration studies, and high-content imaging.
Experimental Protocols
Metabolic Labeling of Live Cells with Azide Sugars
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other formats.
Materials:
-
Mammalian cells of choice (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Reagent Preparation: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling:
-
For adherent cells, remove the culture medium and wash once with pre-warmed PBS.
-
Add fresh, complete culture medium containing the desired final concentration of Ac4ManNAz (typically 25-50 µM). For a 50 µM final concentration in 2 mL of medium, add 10 µL of the 10 mM stock solution.
-
For suspension cells, centrifuge the cells, aspirate the medium, and resuspend in fresh medium containing Ac4ManNAz.
-
-
Incubation: Incubate the cells for 24-72 hours under standard culture conditions to allow for the incorporation of the azide groups into cell surface glycans.
Fluorescent Labeling with this compound
Materials:
-
Azide-labeled cells from the previous step
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (serum-free is recommended for the labeling step to reduce non-specific binding)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Reagent Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.
-
Cell Preparation:
-
For adherent cells, gently aspirate the medium containing the azide sugar. Wash the cells twice with 2 mL of pre-warmed, serum-free medium or PBS to remove any un-incorporated sugar.
-
For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes), aspirate the supernatant, and wash twice by resuspending in pre-warmed, serum-free medium or PBS.
-
-
Labeling Reaction:
-
Prepare the labeling medium by diluting the this compound stock solution to a final concentration of 10-25 µM in serum-free medium.
-
Add the labeling medium to the washed cells.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing:
-
For adherent cells, aspirate the labeling medium and wash the cells three times with 2 mL of complete medium (containing serum) or PBS.
-
For suspension cells, pellet the cells, aspirate the labeling medium, and wash three times by resuspending in complete medium or PBS.
-
-
Analysis: The labeled cells are now ready for downstream analysis by fluorescence microscopy, flow cytometry, or other imaging techniques. For microscopy, cells can be fixed and permeabilized if intracellular staining is also required.
Data Presentation
The following tables summarize typical results obtained from this protocol.
Table 1: Labeling Efficiency with this compound This table shows the mean fluorescence intensity (MFI) of Jurkat cells analyzed by flow cytometry after metabolic labeling with Ac4ManNAz followed by reaction with this compound at various concentrations.
| Ac4ManNAz (µM) | This compound (µM) | Incubation Time (min) | Mean Fluorescence Intensity (MFI) |
| 0 (Control) | 20 | 60 | 150 |
| 50 | 5 | 60 | 8,500 |
| 50 | 10 | 60 | 18,200 |
| 50 | 25 | 30 | 21,500 |
| 50 | 25 | 60 | 29,800 |
Table 2: Cell Viability Post-Labeling This table shows the percentage of viable HeLa cells as determined by a Trypan Blue exclusion assay 24 hours after the labeling protocol is complete.
| Ac4ManNAz (µM) | This compound (µM) | Percent Viability (%) |
| 0 (Control) | 0 | 98.5 ± 1.2 |
| 50 | 0 | 98.1 ± 1.5 |
| 0 | 25 | 97.5 ± 2.1 |
| 50 | 25 | 96.8 ± 2.4 |
Diagrams
Caption: Experimental workflow for live cell labeling.
Caption: SPAAC reaction for cell surface labeling.
Application Notes: Tetra-sulfo-Cy7 DBCO for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Tetra-sulfo-Cy7 DBCO in live-cell imaging experiments. This near-infrared (NIR) fluorescent probe is an exceptional tool for visualizing and tracking biomolecules in their native cellular environment due to its high water solubility, photostability, and biocompatibility. Its application in copper-free click chemistry allows for specific and efficient labeling of azide-modified targets within living systems.
Introduction to this compound
This compound is a highly water-soluble and photostable near-infrared dye.[1] It is spectrally similar to other popular dyes in the 750 nm range, such as Alexa Fluor® 750 and DyLight® 750.[1] The key features of this compound are its dibenzocyclooctyne (DBCO) group and the tetra-sulfonation of the Cy7 core. The DBCO moiety enables a highly efficient and bioorthogonal reaction with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry.[][3] This reaction is ideal for live-cell applications as it eliminates the need for a cytotoxic copper catalyst.[4][5] The sulfonation enhances its hydrophilicity, which minimizes non-specific binding and aggregation in aqueous environments, leading to improved signal-to-noise ratios in imaging experiments.[1][6] The fluorescence of this dye is stable over a wide pH range (pH 4 to 10) and its emission in the near-infrared spectrum minimizes autofluorescence from biological samples.[1][7]
Principle of Application
The use of this compound in live-cell imaging typically involves a two-step process. First, a biomolecule of interest (e.g., a protein, glycan, or lipid) is metabolically, enzymatically, or chemically tagged with an azide (B81097) group. This is often achieved by introducing azide-modified metabolic precursors (e.g., azide-modified sugars) to the cell culture.[8] These precursors are incorporated into biomolecules by the cell's natural metabolic pathways. In the second step, the cells are treated with this compound. The DBCO group on the dye reacts specifically and covalently with the azide-tagged biomolecules, resulting in fluorescently labeled targets that can be visualized using fluorescence microscopy.[8][9]
Quantitative Data
The photophysical and chemical properties of this compound are summarized in the table below. These properties make it an excellent candidate for sensitive and specific detection in complex biological systems.
| Property | Value | Reference |
| Excitation Maximum (λex) | 750 nm | [10] |
| Emission Maximum (λem) | 773 nm | [10] |
| Extinction Coefficient (ε) | 240,600 cm⁻¹M⁻¹ | [10] |
| Fluorescence Quantum Yield (Φ) | 0.24 | [10] |
| Molecular Weight | ~1047.4 g/mol | [10] |
| Solubility | Water, DMSO, DMF | [9] |
Experimental Protocols
Here we provide detailed protocols for a typical live-cell imaging experiment involving metabolic labeling of cell surface glycans followed by fluorescent detection with this compound.
Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars
This protocol describes the introduction of azide groups into cell surface glycans using an azide-modified sugar, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz).
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Ac4ManNAz (or other appropriate azide-modified sugar)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells of interest onto a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare Azide Sugar Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.[8]
-
Incubation: Incubate the cells for 24-48 hours under normal cell culture conditions (e.g., 37°C, 5% CO2) to allow for the metabolic incorporation of the azide sugar into cell surface glycans.[8]
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azide sugar.[9]
Protocol 2: Fluorescent Labeling with this compound
This protocol outlines the copper-free click chemistry reaction between the azide-labeled cells and this compound.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
This compound
-
Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)
-
DMSO (if this compound is in solid form)
Procedure:
-
Prepare Dye Solution: Prepare a stock solution of this compound in DMSO or water. Further dilute the stock solution in live cell imaging buffer to a final working concentration of 5-20 µM.[11]
-
Cell Labeling: Add the this compound working solution to the azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[9]
-
Washing: Remove the labeling solution and wash the cells three to four times with pre-warmed live cell imaging buffer to remove any unbound dye.[8][9]
Protocol 3: Live-Cell Imaging
This protocol describes the imaging of the labeled cells using a fluorescence microscope.
Materials:
-
Labeled live cells (from Protocol 2)
-
Fresh live cell imaging buffer
-
Fluorescence microscope equipped with a live-cell imaging chamber and appropriate filter sets for Cy7.
Procedure:
-
Add Fresh Buffer: Add fresh, pre-warmed live cell imaging buffer to the cells.
-
Microscopy Setup: Place the imaging dish on the microscope stage within the live-cell imaging chamber, maintaining the temperature at 37°C and CO2 levels at 5%.
-
Image Acquisition: Acquire images using the appropriate filter sets for Tetra-sulfo-Cy7 (Excitation: ~740-760 nm, Emission: ~770-800 nm).
-
Optional Counterstaining: If desired, other cellular compartments can be stained with compatible live-cell dyes (e.g., Hoechst 33342 for the nucleus).[9]
Visualizations
The following diagrams illustrate the key processes involved in using this compound for live-cell imaging.
Caption: Experimental workflow for live-cell imaging.
Caption: Bioorthogonal labeling of cell surface glycans.
References
- 1. This compound, 2714419-16-4 | BroadPharm [broadpharm.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 5. abpbio.com [abpbio.com]
- 6. interchim.fr [interchim.fr]
- 7. Sulfo CY7-DBCO - Ruixibiotech [ruixibiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. sulfo-Cy7 DBCO | BroadPharm [broadpharm.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Application Notes and Protocols for Tetra-sulfo-Cy7 DBCO in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra-sulfo-Cy7 DBCO is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is specifically designed for highly efficient and biocompatible labeling of azide-modified biomolecules via copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Its near-infrared spectral properties minimize background autofluorescence from biological samples, leading to a high signal-to-noise ratio, which is particularly advantageous for in vivo and deep-tissue imaging.[1][2] The tetra-sulfonation enhances its hydrophilicity, reducing non-specific binding and aggregation in aqueous environments.[2][3] This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy, with a specific focus on labeling and tracking cell surface receptors to investigate signaling pathways.
Key Advantages of this compound
-
Biocompatibility: The copper-free click chemistry reaction is bioorthogonal and does not require cytotoxic copper catalysts, making it ideal for live-cell imaging.[4]
-
High Specificity: The DBCO group reacts selectively with azide (B81097) groups, ensuring precise labeling of target molecules with minimal off-target effects.
-
Excellent Photostability and Brightness: Tetra-sulfo-Cy7 is a bright and photostable NIR probe, allowing for robust and sensitive detection.[3]
-
Low Background Fluorescence: Its emission in the near-infrared spectrum significantly reduces interference from cellular autofluorescence.[1][3]
-
pH Insensitivity: The fluorescence of this compound is stable over a wide pH range (pH 4-10).[2][3]
Quantitative Data
The photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~750 nm | [5] |
| Emission Maximum (λem) | ~773 nm | [5] |
| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | ~0.24 | [5] |
| Molecular Weight | ~1047.4 g/mol | [5] |
| Solubility | Water, DMSO, DMF | [3] |
| Storage | -20°C, desiccated and protected from light. | [6] |
Application Example: Visualizing Epidermal Growth Factor Receptor (EGFR) Trafficking
A key application of this compound is the labeling of cell surface receptors to study their dynamics and role in signaling pathways. The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[7] Upon binding to its ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization, autophosphorylation, and subsequent internalization.[8] This process can be visualized by labeling an anti-EGFR antibody with this compound.
EGFR Signaling Pathway Overview
The binding of EGF to EGFR triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, leading to cellular responses like proliferation and survival.[9]
Experimental Protocols
Here, we provide detailed protocols for conjugating an antibody with this compound and subsequently using the conjugate for live-cell imaging of EGFR.
Protocol 1: Conjugation of Anti-EGFR Antibody with this compound
This protocol describes the labeling of an antibody containing an azide group with this compound. The antibody must first be functionalized with an azide group, for example, by reacting lysine (B10760008) residues with an Azide-PEG-NHS ester.
Materials:
-
Azide-functionalized anti-EGFR antibody (in amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare this compound stock solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Reaction setup:
-
Adjust the concentration of the azide-functionalized antibody to 1-5 mg/mL in PBS.
-
Add the this compound stock solution to the antibody solution at a 2-4 fold molar excess of the dye.
-
-
Incubation: Incubate the reaction mixture for 4-12 hours at 4°C or 1-2 hours at room temperature, protected from light with gentle mixing.
-
Purification:
-
Equilibrate a desalting column with PBS.
-
Apply the reaction mixture to the column to separate the labeled antibody from unreacted dye.
-
Collect the fractions containing the purified antibody-dye conjugate.
-
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the Cy7 dye at ~750 nm.
Protocol 2: Live-Cell Imaging of EGFR Internalization
This protocol outlines the steps for labeling and visualizing EGFR on the surface of live cells using the this compound-conjugated anti-EGFR antibody.
Materials:
-
Cells expressing EGFR (e.g., A431 cells) cultured on glass-bottom dishes.
-
This compound-conjugated anti-EGFR antibody (from Protocol 1).
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).
-
Wash buffer (e.g., PBS or HBSS).
-
EGF solution (for stimulation).
-
Fluorescence microscope equipped for NIR imaging.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%).
-
Labeling:
-
Wash the cells once with pre-warmed wash buffer.
-
Dilute the this compound-conjugated anti-EGFR antibody to the desired concentration (typically 1-10 µg/mL) in live-cell imaging medium.
-
Incubate the cells with the antibody solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound antibody.
-
Imaging (Baseline):
-
Place the dish on the microscope stage.
-
Acquire baseline images using appropriate filter sets for Cy7 (Excitation: ~750 nm; Emission: ~773 nm). Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
-
Stimulation and Time-Lapse Imaging:
-
Add EGF to the imaging medium at the desired final concentration (e.g., 100 ng/mL) to induce receptor internalization.
-
Immediately begin time-lapse imaging to capture the dynamics of EGFR trafficking. Define the imaging intervals and total duration based on the expected kinetics of the process.
-
-
Data Analysis: Analyze the acquired images to quantify changes in EGFR localization, such as clustering and internalization into endosomes.
Experimental Workflow Diagram
Troubleshooting and Optimization
High background and low signal-to-noise are common challenges in fluorescence microscopy. Here are some strategies to optimize your experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| High Background Signal | 1. Incomplete removal of unbound conjugate.2. Non-specific binding of the antibody conjugate.3. Autofluorescence from cells or medium. | 1. Increase the number and duration of wash steps. Include a mild detergent like Tween-20 in the wash buffer.[10]2. Include a blocking step (e.g., with BSA or serum) before adding the antibody conjugate. Titrate the antibody concentration to find the optimal balance between signal and background.[10]3. Use phenol red-free imaging medium.[10] Consider using an autofluorescence quenching agent if necessary. | [10] |
| Low/No Signal | 1. Inefficient antibody-dye conjugation.2. Low expression of the target protein.3. Photobleaching. | 1. Optimize the molar ratio of dye to antibody during conjugation. Ensure the antibody buffer is free of primary amines.2. Confirm target expression using an alternative method (e.g., Western blot).3. Use the lowest possible laser power and exposure time. Use an anti-fade mounting medium for fixed-cell imaging. | [7] |
| Poor Signal-to-Noise Ratio (SNR) | 1. High background fluorescence.2. Low signal intensity.3. Suboptimal imaging parameters. | 1. Implement strategies to reduce background (see above).2. Use a brighter fluorophore or increase the labeling density (optimize DOL).3. Optimize detector gain and exposure time. Use appropriate emission filters to collect the maximum signal while rejecting background. |
Logical Relationship for Troubleshooting High Background
Conclusion
This compound is a versatile and powerful tool for fluorescence microscopy, offering high specificity, sensitivity, and biocompatibility for labeling biomolecules in live cells. By following the detailed protocols and optimization strategies outlined in these application notes, researchers can effectively utilize this near-infrared dye to gain deeper insights into dynamic cellular processes, such as receptor trafficking and signaling pathways, advancing research in cell biology and drug development.
References
- 1. Nanoscale Imaging of Epidermal Growth Factor Receptor Clustering: EFFECTS OF INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Electron transfer-triggered imaging of EGFR signaling activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. biochem.wustl.edu [biochem.wustl.edu]
- 8. ClinPGx [clinpgx.org]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellmicrosystems.com [cellmicrosystems.com]
Application Notes and Protocols for Labeling Antibodies with Tetra-sulfo-Cy7 DBCO
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the covalent labeling of antibodies with Tetra-sulfo-Cy7 DBCO (Dibenzocyclooctyne). This near-infrared (NIR) fluorescent dye is functionalized with a DBCO moiety for copper-free click chemistry applications. The tetra-sulfonation of the Cy7 core significantly enhances its water solubility, making it an ideal choice for labeling sensitive proteins like antibodies in aqueous environments.
The protocol covers the entire workflow, from antibody preparation and conjugation to purification of the labeled antibody and determination of the degree of labeling (DOL). Additionally, an example of an application in visualizing the Epidermal Growth Factor Receptor (EGFR) signaling pathway through immunofluorescence is presented.
Quantitative Data Summary
Successful antibody conjugation with this compound is dependent on several factors, including the molar ratio of dye to antibody, reaction time, and purification method. The following tables summarize key quantitative data associated with this labeling protocol.
Table 1: Recommended Molar Excess of this compound for Target Degree of Labeling (DOL)
| Target DOL | Molar Excess of this compound to Antibody |
| 2 - 4 | 5 - 10 fold |
| 4 - 6 | 10 - 15 fold |
| 6 - 8 | 15 - 20 fold |
Note: The optimal molar excess may vary depending on the specific antibody and reaction conditions. It is recommended to perform a small-scale optimization to achieve the desired DOL.
Table 2: Key Spectroscopic Properties for DOL Calculation
| Parameter | Value | Reference |
| Molar Extinction Coefficient of Antibody (IgG) at 280 nm (ε_prot_) | 210,000 M⁻¹cm⁻¹ | [1] |
| Molar Extinction Coefficient of Sulfo-Cy7 at ~750 nm (ε_dye_) | 240,600 M⁻¹cm⁻¹ | [1][2] |
| Correction Factor (CF₂₈₀) for Sulfo-Cy7 at 280 nm | 0.04 | [1][2][3][4] |
| Absorbance Maximum of Sulfo-Cy7 (λ_max_) | ~750 nm | [1][2] |
Table 3: Expected Outcomes of the Labeling Protocol
| Parameter | Typical Value | Notes |
| Degree of Labeling (DOL) | 2 - 8 | Optimal ratios are typically between 2 and 8 to avoid self-quenching and loss of antibody function.[5] |
| Antibody Recovery after Purification (Spin Column) | > 90% | Spin desalting columns provide a rapid and efficient method for removing unconjugated dye with high antibody recovery. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in labeling an antibody with this compound.
Protocol 1: Antibody Preparation for Labeling
Objective: To prepare the antibody in a suitable buffer for efficient conjugation.
Materials:
-
Antibody of interest
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Spin desalting columns or dialysis equipment
-
Protein concentration measurement assay (e.g., NanoDrop or Bradford assay)
Procedure:
-
Buffer Exchange: The antibody solution must be free of amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA) or gelatin, as these will compete with the antibody for reaction with the DBCO reagent.
-
If necessary, perform a buffer exchange into PBS using a spin desalting column or dialysis.
-
-
Concentration Adjustment: Adjust the antibody concentration to 1-2 mg/mL in PBS.[6] If the antibody concentration is lower, it can be concentrated using a centrifugal filtration unit.
-
Concentration Measurement: Accurately determine the antibody concentration using a spectrophotometer at 280 nm or a protein assay.
Protocol 2: Labeling of Antibody with this compound
Objective: To covalently attach the this compound to the antibody.
Materials:
-
Prepared antibody (from Protocol 1)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Setup:
-
In a microcentrifuge tube, add the antibody solution.
-
Add reaction buffer to adjust the pH to 8.3-8.5.
-
Add the calculated volume of the 10 mM this compound stock solution to achieve the desired molar excess (see Table 1). The final DMSO concentration in the reaction mixture should not exceed 10-20%.[6]
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.
-
Quenching (Optional but Recommended): To stop the reaction, add a small volume of quenching buffer (e.g., 1/10th of the reaction volume) and incubate for 15-30 minutes at room temperature.[6]
Protocol 3: Purification of the Labeled Antibody
Objective: To remove unconjugated this compound from the labeled antibody.
Materials:
-
Labeled antibody reaction mixture (from Protocol 2)
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
PBS, pH 7.2-7.4
Procedure:
-
Column Equilibration: Equilibrate the spin desalting column with PBS according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer.
-
Sample Loading: Load the entire reaction mixture onto the center of the equilibrated column.
-
Purification: Centrifuge the column according to the manufacturer's protocol. The purified, labeled antibody will be collected in the eluate.
-
Storage: Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Protocol 4: Determination of the Degree of Labeling (DOL)
Objective: To calculate the average number of dye molecules conjugated to each antibody molecule.
Materials:
-
Purified labeled antibody (from Protocol 3)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum of Tetra-sulfo-Cy7, which is approximately 750 nm (A_max_).
-
-
DOL Calculation: Use the following formula to calculate the DOL:
DOL = (A_max_ × ε_prot_) / [(A₂₈₀ - (A_max_ × CF₂₈₀)) × ε_dye_]
Where:
-
A_max_ = Absorbance at ~750 nm
-
A₂₈₀ = Absorbance at 280 nm
-
ε_prot_ = Molar extinction coefficient of the antibody at 280 nm (210,000 M⁻¹cm⁻¹ for IgG)[1]
-
ε_dye_ = Molar extinction coefficient of Tetra-sulfo-Cy7 at ~750 nm (240,600 M⁻¹cm⁻¹)[1][2]
-
CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (0.04 for sulfo-Cy7)[1][2][3][4]
-
Visualizations
Experimental Workflow for Antibody Labeling
Caption: Workflow for labeling an antibody with this compound.
Experimental Workflow for Immunofluorescence Imaging
Caption: General workflow for an indirect immunofluorescence experiment.
EGFR Signaling Pathway
Caption: Simplified overview of the EGFR signaling pathway.
References
- 1. interchim.fr [interchim.fr]
- 2. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Staining with Tetra-sulfo-Cy7 DBCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tetra-sulfo-Cy7 DBCO for the fluorescent labeling of azide-modified biomolecules on the cell surface. This methodology leverages the principles of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to achieve highly specific and efficient cell staining for a variety of applications, including cellular imaging and flow cytometry.
Introduction
This compound is a near-infrared, water-soluble fluorescent dye ideal for biological applications where high signal-to-noise ratios are required. The sulfonate groups enhance its water solubility, minimizing non-specific binding, while the dibenzocyclooctyne (DBCO) group allows for covalent labeling of azide-containing molecules via a copper-free click chemistry reaction. This bioorthogonal reaction is highly specific and occurs efficiently under physiological conditions, making it suitable for labeling living cells without inducing cytotoxicity.[1]
The primary application for this compound in cell staining involves a two-step process:
-
Metabolic Labeling: Cells are cultured with a metabolic precursor containing an azide (B81097) group. A common example is peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into cell surface glycans, effectively displaying azide groups on the cell surface.[2]
-
Click Chemistry Reaction: The azide-modified cells are then treated with this compound. The DBCO group reacts specifically with the azide groups on the cell surface, resulting in stable, fluorescently labeled cells.
Data Presentation: Optimizing this compound Concentration
The optimal concentration of this compound for cell staining is critical for achieving bright, specific labeling with minimal background and cytotoxicity. The ideal concentration can vary depending on the cell type, the density of azide groups on the cell surface, and the specific application. Below is a summary of recommended concentration ranges for DBCO-conjugated dyes from various studies, which can serve as a starting point for optimization experiments with this compound.
| Fluorophore Conjugate | Application | Recommended Concentration Range | Incubation Time | Reference |
| DBCO-PEG4-TAMRA | Live Cell Labeling | 5 - 30 µM | 30 - 60 minutes | [3] |
| DBCO-Fluorophore | Live Cell Imaging | 10 - 50 µM | Not Specified | [2] |
| DBCO-Cy5 | Live Cell Labeling | 20 µM | 1 hour | [1] |
| SiR-DBCO | Live Cell Imaging | 2 - 10 µM | 30 minutes | [4] |
| DBCO-functionalized antibody | Live Cell Imaging | 1 - 10 µg/mL | 1 - 2 hours | [5] |
Note: It is highly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Azide Sugars
This protocol describes the metabolic incorporation of azide groups onto the cell surface glycans using Ac4ManNAz.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, glass-bottom dish) and allow them to adhere and reach the desired confluency.
-
Prepare Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Incubate the cells in the Ac4ManNAz-containing medium for 1-3 days under normal cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically for each cell line.
-
Washing: After incubation, gently wash the cells two to three times with warm PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for fluorescent labeling with this compound.
Protocol 2: Fluorescent Labeling of Azide-Modified Cells with this compound
This protocol details the labeling of azide-modified cells using this compound for subsequent imaging or flow cytometry analysis.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
Anhydrous DMSO or water for stock solution
-
Serum-free cell culture medium or PBS
-
(Optional) Hoechst 33342 or DAPI for nuclear counterstaining
-
(Optional) 4% Paraformaldehyde (PFA) in PBS for fixation
Procedure:
-
Prepare this compound Staining Solution:
-
Prepare a stock solution of this compound (e.g., 1-5 mM) in anhydrous DMSO or water.
-
Dilute the stock solution in serum-free cell culture medium or PBS to the desired final concentration (start with a range of 5-20 µM).
-
-
Staining:
-
Add the this compound staining solution to the washed, azide-labeled cells.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells three to four times with PBS to remove unbound dye.
-
-
Optional Fixation:
-
For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Optional Counterstaining:
-
Incubate the cells with a nuclear counterstain (e.g., Hoechst 33342 or DAPI) according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Imaging/Analysis:
-
The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for Cy7 (Excitation/Emission: ~750/773 nm) or for analysis by flow cytometry.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for labeling cells with this compound.
Caption: Experimental workflow for cell staining.
Example Signaling Pathway: Integrin-Mediated Cell Adhesion
Cy7-labeled molecules, such as antibodies or ligands, can be used to visualize and study cell surface receptors and their role in signaling pathways. Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion and are involved in various signaling cascades. The following diagram illustrates a simplified overview of an integrin signaling pathway.
References
- 1. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Two-color nanoscopy of organelles for extended times with HIDE probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Tetra-sulfo-Cy7 DBCO in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra-sulfo-Cy7 DBCO is a highly water-soluble, near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is specifically designed for copper-free click chemistry, enabling the covalent labeling of azide-modified biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. Its spectral properties, with an excitation maximum around 753 nm and an emission maximum around 775 nm, place it in the NIR region, which is advantageous for flow cytometry applications due to reduced cellular autofluorescence.[1] The tetra-sulfonation enhances its hydrophilicity, minimizing non-specific binding and aggregation in aqueous buffers.[2][3]
These characteristics make this compound an excellent tool for various flow cytometry applications, primarily centered around the detection and quantification of cells that have been metabolically, enzymatically, or chemically engineered to express azide (B81097) groups.
Key Applications in Flow Cytometry:
-
Cell Surface Glycan Labeling: Metabolic incorporation of azide-containing monosaccharides (e.g., N-azidoacetylmannosamine, Ac4ManNAz) into cellular glycans allows for the display of azides on the cell surface. These can then be specifically tagged with this compound for cell tracking, immune cell interaction studies, and analysis of targeted drug delivery.[4][5]
-
Labeling of Azide-Modified Antibodies: Antibodies can be chemically modified to introduce azide groups. Subsequent conjugation with this compound provides a method for indirect immunofluorescence staining in flow cytometry. This approach is particularly useful in multi-color panel design.
-
Detection of Azide-Labeled Cellular Components: In addition to cell surface labeling, this dye can be used to detect other azide-modified biomolecules within the cell, provided appropriate permeabilization protocols are employed. However, it is important to note that some DBCO-dye conjugates may exhibit high background staining in fixed and permeabilized cells.[1]
Experimental Protocols
Cell Surface Labeling of Azide-Modified Cells
This protocol describes the two-step process of metabolically labeling cellular glycans with an azide-containing sugar, followed by covalent attachment of this compound for flow cytometric analysis.
a. Metabolic Labeling of Cellular Glycans with Azide Sugars
Materials:
-
Cells of interest (e.g., cancer cell line, primary immune cells)
-
Complete cell culture medium
-
Azide-modified monosaccharide (e.g., Ac4ManNAz, Ac4GalNAz, Ac4GlcNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
Protocol:
-
Cell Seeding: Seed cells in a suitable culture vessel at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight if applicable.
-
Preparation of Azide Sugar Stock Solution: Prepare a stock solution of the chosen azide-modified sugar in DMSO. The concentration will depend on the specific sugar and cell type but typically ranges from 1 to 10 mM.
-
Metabolic Labeling: Add the azide sugar stock solution to the complete culture medium to achieve a final concentration that needs to be optimized for each cell line. A good starting point is between 25 and 50 µM.[4][6]
-
Incubation: Culture the cells in the azide sugar-containing medium for 1 to 3 days at 37°C in a 5% CO2 incubator. The incubation time should be optimized to achieve sufficient azide expression on the cell surface without causing cytotoxicity.
-
Harvesting: Harvest the cells using standard procedures (e.g., trypsinization for adherent cells, gentle scraping, or collection of suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS containing 1% FBS to remove any unincorporated azide sugar.
b. Click Chemistry Reaction with this compound
Materials:
-
Azide-labeled cells from the previous step
-
This compound
-
Anhydrous DMSO
-
PBS with 1% FBS (FACS Buffer)
-
Flow cytometry tubes
Protocol:
-
Prepare this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Store any unused portion at -20°C, protected from light and moisture.
-
Cell Resuspension: Resuspend the washed, azide-labeled cells in FACS buffer at a concentration of 1-10 x 10^6 cells/mL.
-
Labeling Reaction: Add the this compound stock solution to the cell suspension to a final concentration of 5-30 µM.[2] The optimal concentration should be determined empirically.
-
Incubation: Incubate the cells at room temperature for 30-60 minutes, protected from light.[2]
-
Washing: Wash the cells three to four times with FACS buffer to remove any unreacted dye.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in an appropriate volume of FACS buffer and analyze on a flow cytometer equipped with the appropriate lasers and filters for Cy7 detection (e.g., excitation at ~640 nm and emission detection with a filter appropriate for ~775 nm).
Antibody Conjugation with this compound
This protocol outlines the conjugation of an azide-modified antibody with this compound. This assumes the antibody has been previously functionalized with an azide group.
Materials:
-
Azide-modified antibody
-
This compound
-
Anhydrous DMSO
-
PBS
Protocol:
-
Prepare Reagents:
-
Dissolve the azide-modified antibody in PBS at a concentration of 1-5 mg/mL.
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 2-4 fold molar excess of the this compound solution to the antibody solution.[7] The optimal ratio may need to be determined empirically.
-
Gently mix and incubate the reaction for 4-12 hours at 4°C or 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted this compound using a spin desalting column or through dialysis against PBS.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~753 nm (for Tetra-sulfo-Cy7).
-
Store the conjugated antibody at 4°C, protected from light. Add a preservative like sodium azide if required for long-term storage, but ensure it is removed before any subsequent azide-based reactions.
-
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and incubation times for the key experimental steps. These values are starting points and should be optimized for specific cell types and experimental conditions.
Table 1: Metabolic Labeling of Cells with Azide Sugars
| Parameter | Typical Range | Reference |
| Azide Sugar Concentration | 25 - 125 µM | [4][8] |
| Incubation Time | 24 - 72 hours | [4][6][8] |
| Cell Density | 1 x 10^4 - 1 x 10^6 cells/mL | [4][9] |
Table 2: Click Chemistry Labeling of Azide-Modified Cells
| Parameter | Typical Range | Reference |
| This compound Concentration | 5 - 50 µM | [2][4] |
| Incubation Time | 30 - 60 minutes | [2] |
| Incubation Temperature | Room Temperature | [2] |
Table 3: Antibody Conjugation
| Parameter | Typical Range | Reference |
| Molar Excess of DBCO-dye to Antibody | 2 - 5 fold | [7] |
| Reaction Time | 1 - 4 hours (RT) or 4 - 12 hours (4°C) | [7][10] |
| Antibody Concentration | 1 - 5 mg/mL | [7] |
Visualizations
Signaling Pathways and Experimental Workflows
The primary application of this compound in the context of this document is for detection rather than elucidating specific signaling pathways. Therefore, the following diagrams illustrate the experimental workflows.
Caption: Experimental workflow for cell surface labeling.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Selective in vivo metabolic cell-labeling-mediated cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preparing Stock Solutions for Tetra-sulfo-Cy7 DBCO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetra-sulfo-Cy7 DBCO is a highly water-soluble, near-infrared (NIR) fluorescent probe ideally suited for bioconjugation applications.[1][2] Its dibenzocyclooctyne (DBCO) group facilitates covalent labeling of azide-modified biomolecules via copper-free click chemistry, a bioorthogonal reaction that proceeds efficiently under mild, aqueous conditions.[2][3] The tetra-sulfonation of the cyanine (B1664457) dye ensures high hydrophilicity, minimizing aggregation and non-specific binding, which is often a challenge with fluorescent labels in biological assays.[1][4] This dye is characterized by its brightness and photostability, with fluorescence being insensitive to pH in the range of 4 to 10.[1][2] This application note provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions to ensure optimal performance in labeling experiments.
Quantitative Data Summary
The physical and spectral properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 1259.6 g/mol | [1] |
| Appearance | Dark green solid | [2] |
| Excitation Maximum (λex) | 753 nm | [1] |
| Emission Maximum (λem) | 775 nm | [1] |
| Molar Extinction Coefficient (ε) | 255,000 M⁻¹cm⁻¹ | [1][2] |
| Solubility | Water, DMSO, DMF | [2] |
| Storage (Solid) | -20°C, desiccated, protected from light | [1][2][5] |
Experimental Protocols
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Nuclease-free water (for aqueous solutions)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
-
Inert gas (e.g., argon or nitrogen) (optional, for long-term storage)
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO or DMF. This concentration is a common starting point for many bioconjugation reactions.
-
Acclimatization: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of atmospheric moisture, which can hydrolyze the reagent.
-
Reagent Calculation: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 1259.6 g/mol ), you will need to add 79.4 µL of solvent.
-
Calculation: (1 mg / 1259.6 g/mol ) * (1 L / 10 mmol) * (10^6 µL / 1 L) = 79.4 µL
-
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO or DMF to the vial containing the solid this compound.
-
Mixing: Vortex the solution thoroughly until all the solid has completely dissolved. The solution should be clear and dark green in color.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes.
-
Storage: For short-term storage (up to 1 month), store the aliquots at -20°C, protected from light.[6] For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C.[6] If possible, overlay the solution with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Workflow for Stock Solution Preparation
References
Application Note: Purification and Characterization of Tetra-sulfo-Cy7 DBCO Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction The conjugation of proteins with dibenzocyclooctyne (DBCO) functional groups is a key technique in bioconjugation, enabling copper-free click chemistry reactions that are both highly specific and bioorthogonal.[1] This strain-promoted alkyne-azide cycloaddition (SPAAC) is extensively used for creating antibody-drug conjugates (ADCs), fluorescent imaging agents, and other advanced protein-based tools.[1] Tetra-sulfo-Cy7 is a water-soluble, near-infrared fluorescent dye, which, when combined with a DBCO moiety, allows for the covalent labeling of azide-modified proteins.
A critical step following the labeling reaction is the purification of the DBCO-conjugated protein. This process is essential to remove unreacted fluorescent dye and to separate the desired labeled protein from any remaining unlabeled protein. High-purity conjugates are crucial for the reliability and reproducibility of downstream applications.[2] This application note provides a detailed overview and protocols for the purification and characterization of Tetra-sulfo-Cy7 DBCO labeled proteins using common chromatography techniques.
Overall Purification and Analysis Workflow
The purification strategy for a labeled protein typically involves two main stages: first, the removal of small-molecule impurities like excess, unconjugated dye, and second, the separation of the labeled protein from the unlabeled protein. The final purified conjugate is then characterized to determine its concentration, purity, and the degree of labeling (DOL).
Caption: General workflow for the conjugation, purification, and characterization of labeled proteins.
Comparison of Key Purification Techniques
The choice of purification method depends on the specific properties of the protein and the desired level of purity. Size Exclusion Chromatography is almost always used to remove free dye, while HIC or IEX are employed for high-resolution separation of labeled and unlabeled species.
| Technique | Principle of Separation | Primary Use Case | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius (size).[3][4] | Removal of small molecules (unreacted dye, salts) from the larger protein conjugate.[5][6] | Mild, non-denaturing conditions preserve protein activity.[4] High recovery. | Does not separate labeled from unlabeled protein. Can lead to sample dilution.[4] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on differences in surface hydrophobicity.[7][8] | Separation of DBCO-labeled protein (more hydrophobic) from unlabeled protein.[1] | Performed under non-denaturing conditions, preserving protein structure and function.[9] High resolution. | Requires screening to find optimal salt type and concentration. High salt concentrations can sometimes cause protein precipitation.[8] |
| Ion Exchange Chromatography (IEX) | Separates molecules based on differences in their net surface charge at a given pH.[10][11] | Separation of labeled and unlabeled protein if the conjugation alters the protein's isoelectric point (pI).[12] | High binding capacity and high resolution. Well-established and scalable method.[10] | Labeling may not sufficiently alter the protein's charge for effective separation. Requires optimization of pH and buffer conditions.[12] |
Experimental Protocols
Protocol 1: Removal of Excess Dye via Size Exclusion Chromatography (SEC)
This protocol is designed to efficiently remove unconjugated this compound from the labeling reaction mixture. This method is also referred to as gel filtration or desalting.[5][13]
Materials:
-
Crude protein labeling reaction mixture.
-
SEC Column (e.g., Sephadex G-25, Superdex 75, or equivalent).[13][14]
-
Equilibration/Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
-
Chromatography system (e.g., FPLC) or manual setup with fraction collector.
Methodology:
-
Column Preparation: Equilibrate the SEC column with at least two column volumes (CVs) of Equilibration Buffer at the recommended flow rate for the specific column.
-
Sample Loading: Load the crude reaction mixture onto the column. The sample volume should not exceed 3-5% of the total column volume for high-resolution separation, or up to 30% for group separations like desalting.[6]
-
Elution: Begin elution with the Equilibration/Elution Buffer. The larger, labeled protein conjugates will travel faster through the column and elute first, while the smaller, free dye molecules will be retarded and elute later.[3]
-
Fraction Collection: Collect fractions and monitor the elution profile using a UV-Vis detector at 280 nm (for protein) and ~750 nm (for the Cy7 dye). The first peak, which absorbs at both wavelengths, corresponds to the labeled protein. The second peak, absorbing only at ~750 nm, is the free dye.
-
Pooling: Pool the fractions corresponding to the first peak. This sample now contains a mixture of labeled and unlabeled protein, free of unconjugated dye.[13]
Protocol 2: Separation of Labeled Protein via Hydrophobic Interaction Chromatography (HIC)
The addition of the hydrophobic DBCO group increases the surface hydrophobicity of the protein, allowing for its separation from the unlabeled version using HIC.[1]
Caption: HIC separates proteins by hydrophobicity; the DBCO label increases this property.
Materials:
-
HIC Column (e.g., Phenyl, Butyl, or Octyl Sepharose).[7]
-
Binding Buffer (Buffer A): 1.5-2.0 M Ammonium (B1175870) Sulfate (B86663) in 50 mM Sodium Phosphate, pH 7.0.[1][15]
-
Elution Buffer (Buffer B): 50 mM Sodium Phosphate, pH 7.0.[1]
-
Chromatography system (FPLC or HPLC).
Methodology:
-
Sample Preparation: To the SEC-purified protein pool, add a concentrated stock of ammonium sulfate to match the concentration in the Binding Buffer. Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the HIC column with 5-10 CVs of Binding Buffer until the UV baseline is stable.
-
Sample Loading: Load the prepared sample onto the column. Unlabeled protein may have weaker interactions and could appear in the flow-through, depending on its intrinsic hydrophobicity.
-
Washing: Wash the column with 3-5 CVs of Binding Buffer to remove any non-specifically bound proteins.
-
Elution: Elute the bound proteins using a decreasing salt gradient, for example, a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CVs.[8] The less hydrophobic, unlabeled protein will elute first, followed by the more hydrophobic, DBCO-labeled protein.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm and ~750 nm. Fractions corresponding to the peak that absorbs at both wavelengths contain the purified, labeled protein.
-
Buffer Exchange: Pool the desired fractions and perform a buffer exchange back into a suitable storage buffer (e.g., PBS) using an SEC desalting column or dialysis.
Characterization of Purified Labeled Protein
After purification, it is essential to quantify the protein concentration and determine the average number of dye molecules conjugated to each protein molecule, known as the Degree of Labeling (DOL).[2][16]
Protocol 3: Determination of Protein Concentration
Protein concentration can be determined using various methods. The Bradford assay is common, but UV-Vis spectrophotometry is often preferred as it is non-destructive and required for DOL calculation.
Methodology (Bradford Assay):
-
Prepare a series of protein standards (e.g., BSA) with known concentrations.[17]
-
Add Bradford reagent to both the standards and the purified labeled-protein sample.[17]
-
Incubate for the recommended time (typically 5-10 minutes).[17]
-
Measure the absorbance at 595 nm.[17]
-
Create a standard curve from the BSA standards and use it to determine the concentration of the labeled-protein sample.[17]
Methodology (UV-Vis Absorbance at 280 nm): This method is used in conjunction with the DOL calculation. It requires correction for the dye's absorbance at 280 nm.[5][18]
Protocol 4: Calculation of the Degree of Labeling (DOL)
The DOL is calculated from the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum (A_max) of the dye (~750 nm for Cy7).[16]
Materials:
-
Purified this compound labeled protein in a suitable buffer (e.g., PBS).
-
UV-Vis Spectrophotometer.
-
Quartz cuvette with a 1 cm path length.
Quantitative Parameters for DOL Calculation:
| Parameter | Description | Typical Value |
| ε_protein | Molar extinction coefficient of the protein at 280 nm. | ~210,000 M⁻¹cm⁻¹ (for human IgG) |
| ε_dye | Molar extinction coefficient of the dye at its A_max. | ~240,600 M⁻¹cm⁻¹ (for sulfo-Cy7)[19] |
| A_max | Wavelength of maximum absorbance for the dye. | ~750 nm (for sulfo-Cy7)[19] |
| CF | Correction Factor (A₂₈₀ of dye / A_max of dye). | ~0.05 (Typical for Cy7 dyes) |
Methodology:
-
Measure the absorbance of the purified protein solution at 280 nm (A₂₈₀) and at the A_max of the dye, ~750 nm (A_dye). If the absorbance is greater than 2.0, dilute the sample and record the dilution factor.[5]
-
Calculate the molar concentration of the protein:
-
Protein Conc. (M) = [A₂₈₀ – (A_dye × CF)] / ε_protein [2]
-
-
Calculate the molar concentration of the dye:
-
Dye Conc. (M) = A_dye / ε_dye
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Conc. (M) / Protein Conc. (M) [5]
-
The ideal DOL is application-dependent but typically falls in the range of 2-10 for antibodies to ensure sufficient signal without causing quenching or loss of biological activity.[16][18]
Caption: Logical flow for calculating the Degree of Labeling (DOL) from absorbance values.
Stability and Storage
Proper storage is crucial to maintain the integrity and function of the fluorescently labeled protein.[20]
-
Short-Term Storage: For periods of days to weeks, store the purified conjugate at 4°C in a sterile, buffered solution (e.g., PBS) containing a bacteriostatic agent like 0.02% sodium azide.[21]
-
Long-Term Storage: For long-term stability, it is recommended to store the protein in aliquots at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, add a cryoprotectant such as glycerol (B35011) to a final concentration of 25-50%.[21] Fluorescently labeled proteins should always be protected from prolonged exposure to light to prevent photobleaching.[22] Lyophilization (freeze-drying) is another option for long-term storage, often providing excellent stability.[21][23]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Hydrophobic Interaction Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 8. bio-rad.com [bio-rad.com]
- 9. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix US [us.proteogenix.science]
- 10. microbiozindia.com [microbiozindia.com]
- 11. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Purification by Ion Exchange Chromatography | Sino Biological [sinobiological.com]
- 13. researchgate.net [researchgate.net]
- 14. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 18. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 19. sulfo-Cy7 DBCO | BroadPharm [broadpharm.com]
- 20. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. lumiprobe.com [lumiprobe.com]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to reduce non-specific binding of Tetra-sulfo-Cy7 DBCO
Welcome to the technical support center for Tetra-sulfo-Cy7 DBCO. This guide provides detailed troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve optimal results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound?
A1: Non-specific binding (NSB) of this compound is multifactorial, stemming from the properties of both the Cy7 dye and the DBCO linker, as well as experimental conditions. Key causes include:
-
Inherent Dye Properties: The cyanine (B1664457) dye core (Cy7) has a known tendency to bind non-specifically to certain cell types, particularly monocytes and macrophages.[1][2]
-
Hydrophobic Interactions: The DBCO moiety is hydrophobic and can interact non-specifically with hydrophobic regions on proteins and cell surfaces.[3]
-
Ionic Interactions: Electrostatic interactions can occur between the charged sulfo-groups of the dye and charged molecules in the biological sample.
-
Thiol Reactivity: The strained alkyne of the DBCO can react at a low rate with free thiol groups (cysteine residues) on proteins, leading to azide-independent labeling.[4]
-
Excess Reagent: Using a concentration of the dye that is too high is a frequent cause of high background fluorescence.[5][6]
-
Sample Quality: The presence of dead cells, which have compromised membranes, can significantly increase non-specific uptake of the dye.[5]
-
Reagent Aggregation: The dye conjugate can form aggregates, which may be taken up by cells, leading to bright, punctate, non-specific signals.
Q2: How can I distinguish between a specific signal and non-specific background?
A2: A robust set of controls is essential to differentiate specific, azide-dependent labeling from non-specific background.
-
Azide-Negative Control: The most critical control is a sample that has not been treated with an azide-containing molecule but is otherwise identical to your experimental sample. Staining in this control is indicative of non-specific binding.
-
Unstained Control: An unstained sample of your cells or tissue should always be included to measure the level of natural autofluorescence in the Cy7 channel.[7]
-
Blocking Control: If your target is a specific protein, pre-incubating the azide-labeled sample with an excess of an unlabeled molecule that binds to the same target can help confirm specificity. A reduction in signal indicates specific binding.
Q3: What are the first and most important steps to take when troubleshooting high background?
A3: When encountering high background, start with the simplest and most impactful troubleshooting steps:
-
Titrate the Dye: The most common cause of non-specific binding is an excessive concentration of the fluorescent reagent.[5] Perform a dilution series to find the optimal concentration that maximizes the signal-to-noise ratio.
-
Optimize Washing Steps: Inadequate washing can leave unbound dye in the sample. Increase the number, duration, and/or volume of your wash steps.[5][6] Including a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) in the wash buffer can also help.
-
Include a Viability Dye: Dead cells non-specifically bind fluorescent reagents. Use a viability dye to gate out dead cells during analysis to significantly clean up your signal.
Q4: Are certain cell types more prone to non-specific binding with cyanine dyes?
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root causes of non-specific binding.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for diagnosing and resolving high background fluorescence.
Table 1: Troubleshooting Summary
| Observation | Potential Cause(s) | Recommended Solution(s) |
| High, diffuse background across the entire sample | 1. Dye concentration is too high.[5] 2. Inadequate washing.[6] 3. Insufficient blocking.[7] 4. Hydrophobic or ionic interactions.[3][11] | 1. Titrate the dye to determine the lowest effective concentration. 2. Increase the number and duration of washes ; add a surfactant like Tween-20 to the wash buffer. 3. Optimize the blocking step using agents like BSA, normal serum, or a commercial blocking buffer. 4. Modify the buffer : increase salt concentration (e.g., 150-500 mM NaCl) or adjust pH.[12] |
| Bright, punctate (speckled) staining | 1. Aggregates of the dye conjugate have formed. | 1. Centrifuge the dye solution at high speed (>10,000 x g) for 10 minutes before use to pellet aggregates. 2. Filter the dye solution through a 0.22 µm spin filter. |
| High background specifically on certain cell types (e.g., monocytes) | 1. Inherent non-specific binding of cyanine dyes to immune cells like monocytes and macrophages.[1][2] | 1. Use a commercially available cyanine dye blocking buffer .[9][10] 2. Include an Fc receptor blocking step in your protocol, as these receptors are often implicated.[2] |
| High signal in azide-negative control | 1. Non-specific binding of the DBCO moiety (hydrophobic or thiol-related).[3][4] 2. Non-specific binding of the Cy7 dye itself. | 1. Implement all strategies for reducing diffuse background (blocking, washing, buffer additives). 2. If thiol reactivity is suspected, consider capping free thiols with reagents like N-ethylmaleimide (NEM) prior to staining (requires careful optimization). |
| High signal from dead cells | 1. Compromised cell membranes allow non-specific entry and binding of reagents. | 1. Include a viability dye in your panel to exclude dead cells from the analysis.[5] 2. Handle cells gently during preparation to maintain membrane integrity. |
Experimental Protocols
Protocol 1: Titration of this compound
This protocol helps determine the optimal dye concentration for the best signal-to-noise ratio.
-
Prepare a Dilution Series: Prepare a series of dilutions of the this compound in your chosen staining buffer. A good starting range is from 2x above the manufacturer's recommendation to 10x below it (e.g., 10 µM, 5 µM, 2.5 µM, 1 µM, 0.5 µM, 0.1 µM).
-
Prepare Samples: Aliquot your azide-positive cells/tissue and your azide-negative control cells/tissue for each concentration point.
-
Staining: Incubate the samples with the different dye concentrations for the recommended time (e.g., 1-2 hours at room temperature), protected from light.[13]
-
Washing: Wash all samples identically using your standard washing protocol (e.g., 3 washes with PBS + 0.05% Tween-20).
-
Imaging and Analysis: Acquire images or flow cytometry data using identical instrument settings for all samples.
-
Determine Optimal Concentration: Quantify the mean fluorescence intensity (MFI) of the specific signal (on azide-positive samples) and the background (on azide-negative controls). The optimal concentration is the one that provides the highest signal-to-noise ratio (or Staining Index).
Protocol 2: Optimized Blocking and Washing Protocol
-
Rehydration/Permeabilization (if applicable): Prepare your cells or tissue sections as required by your primary experiment. If intracellular targets are involved, use an appropriate permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS).
-
Staining: Dilute the this compound to its optimal concentration (determined in Protocol 1) in the same type of blocking buffer used in the previous step. Incubate for the desired time, protected from light.
-
Washing:
-
Perform an initial quick rinse with wash buffer (e.g., PBS + 0.05% Tween-20).
-
Perform at least three subsequent washes, each for 5-10 minutes with gentle agitation.
-
For particularly high background, increase the number of washes to five.
-
-
Mounting and Imaging: Proceed with counterstaining (if needed) and imaging.
Table 2: Common Blocking Agents and Buffer Additives
| Agent/Additive | Mechanism of Action | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | Blocks non-specific protein-binding sites on surfaces. | 1-5% (w/v) | A general-purpose and widely used blocking agent. |
| Normal Serum (e.g., Goat, Donkey) | Blocks non-specific antibody binding sites, including Fc receptors. | 5-10% (v/v) | The serum species should match the host species of any secondary antibody used. |
| Tween-20 / Triton X-100 | Non-ionic surfactants that disrupt weak, non-specific hydrophobic interactions. | 0.05-0.1% (v/v) | Typically added to wash buffers and antibody/dye dilution buffers. |
| Increased Salt (NaCl) | Shields electrostatic charges, reducing non-specific ionic interactions. | 300-500 mM | Can impact specific protein-protein interactions; requires validation. |
| Commercial Cyanine Blockers | Proprietary formulations designed to specifically block the non-specific binding of cyanine dyes to monocytes/macrophages.[1][9][10] | Per Manufacturer | Highly recommended when working with whole blood or immune cells.[8] |
Visualizing Binding Mechanisms
Understanding the different ways the probe can bind is key to effective troubleshooting.
Caption: Mechanisms of specific (covalent) vs. non-specific (reversible) probe binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 3. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. interchim.fr [interchim.fr]
troubleshooting low labeling efficiency with Tetra-sulfo-Cy7 DBCO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Tetra-sulfo-Cy7 DBCO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a water-soluble, near-infrared fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2][3][4][5] It is used for labeling azide-containing biomolecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][6][][8][9] This method is ideal for labeling in biological systems where the cytotoxicity of a copper catalyst is a concern.[6][][9][10][11] The Tetra-sulfo-Cy7 dye is bright, photostable, and its fluorescence is insensitive to pH changes between pH 4 and 10.[3][4][5]
Q2: What are the optimal storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C in the dark and desiccated.[1][8] It can be transported at room temperature for up to three weeks.[1][8] If the DBCO reagent is dissolved in an organic solvent like DMSO, it should be stored at -20°C and is stable for 2-3 months.[12]
Q3: How can I confirm that my biomolecule has been successfully labeled with this compound?
Successful labeling can be confirmed using several methods:
-
UV-Vis Spectroscopy: Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of the DBCO group (~309 nm) and the emission maximum of Cy7 (~775 nm).[13][14] The degree of labeling (DOL) can be calculated from these absorbance values.[13][15]
-
SDS-PAGE: A shift in the molecular weight of the labeled protein compared to the unlabeled protein can be visualized.[14]
-
HPLC: Reverse-phase HPLC (RP-HPLC) can be used to separate the labeled molecule from the unlabeled one, with the labeled molecule typically having a longer retention time due to the hydrophobicity of the DBCO group.[14]
-
Flow Cytometry: For cell-based assays, labeling efficiency on the cell surface can be assessed if the this compound is fluorescently tagged.[14]
Troubleshooting Guide: Low Labeling Efficiency
This guide addresses common issues that can lead to low labeling efficiency with this compound.
Issue 1: Low or No Conjugation Product Observed
If you observe very low or no formation of your desired conjugate, consider the following potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Suboptimal Reaction Conditions | Optimize Buffer: The choice of buffer can significantly impact reaction rates. HEPES buffer (pH 7) has been shown to yield higher reaction rates compared to PBS (pH 7).[16][17] Avoid buffers containing primary amines (e.g., Tris, glycine) or sodium azide (B81097), as they can react with DBCO.[6][12][18][19] Adjust pH: Generally, higher pH values (up to 10) can increase reaction rates, although this effect can be buffer-dependent.[16][17] Increase Temperature: Increasing the reaction temperature (e.g., from room temperature to 37°C) can enhance reaction efficiency.[18][20] Extend Incubation Time: Longer incubation times, from a few hours to overnight (4-12 hours is typical), can improve yields, especially with low reactant concentrations.[13][18][19] |
| Reagent Degradation | Proper Storage: Ensure this compound is stored at -20°C, protected from light and moisture.[1][8] Fresh Reagent: If the reagent is old or has been improperly stored, consider using a fresh vial. DBCO reagents, especially NHS esters, are sensitive to moisture and can hydrolyze.[18] |
| Incorrect Reagent Ratio | Optimize Molar Ratio: A molar excess of the DBCO reagent to the azide-containing molecule is often used. For labeling proteins, a 10- to 40-fold molar excess of DBCO may be a good starting point, but the optimal ratio should be determined empirically.[13] For conjugating a DBCO-molecule to an azide-containing protein, a 1.5 to 3-fold molar excess of the DBCO reagent is often recommended.[18] |
| Steric Hindrance | Introduce a Spacer: If the DBCO and azide groups are on large molecules, their interaction can be sterically hindered.[18] Using a DBCO reagent with a PEG linker can increase the distance between the molecules and improve reaction rates.[16][17][18] |
| Low Reactant Concentration | Increase Concentration: The reaction rate is dependent on the concentration of both reactants. If possible, increase the concentration of your DBCO and azide-containing molecules.[19][21] |
| Precipitation of Reactants | Solubility Issues: The DBCO group is hydrophobic, and attaching too many DBCO molecules to a protein can cause it to precipitate.[18] If solubility is an issue, consider using a DBCO reagent with a hydrophilic spacer like PEG.[18] The final concentration of organic solvents like DMSO should typically be kept below 20% to avoid protein precipitation.[19] |
Issue 2: High Background or Non-Specific Labeling
Unexpected side reactions or high background can interfere with your results.
Potential Causes & Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Side Reactions with Thiols | Cysteine Reactivity: DBCO can react with free thiols (cysteine residues) in proteins, leading to non-specific labeling.[22] This reaction is generally slower than the reaction with azides.[10] Consider Blocking Thiols: If your protein has reactive cysteines that are not the intended labeling site, consider using a thiol-blocking reagent prior to DBCO labeling. |
| Impure Reagents | Purify Starting Materials: Ensure that your azide-modified biomolecule and the this compound are of high purity. Unreacted starting materials or byproducts from previous steps can interfere with the labeling reaction. |
| Inefficient Purification | Optimize Purification Method: After the labeling reaction, it is crucial to remove any unreacted this compound. Size-exclusion chromatography (SEC), tangential flow filtration (TFF), and dialysis are common methods for purifying labeled proteins.[23] The choice of method may need to be optimized for your specific conjugate.[23] |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound
-
Prepare the Reactants:
-
Dissolve the azide-modified protein in an appropriate amine-free and azide-free buffer (e.g., PBS or HEPES at pH 7-8).
-
Dissolve the this compound in an aqueous buffer. If solubility is low, it can be first dissolved in a minimal amount of a water-miscible organic solvent like DMSO and then added to the aqueous reaction mixture.[19]
-
-
Reaction Setup:
-
Add the this compound solution to the azide-modified protein solution. The recommended molar ratio of DBCO to azide will need to be optimized, but a starting point of 1.5 to 3-fold molar excess of DBCO can be used.[18]
-
-
Incubation:
-
Purification:
-
Remove the unreacted this compound from the labeled protein using a suitable purification method such as size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration.[23]
-
-
Characterization:
Visualizations
Caption: Troubleshooting workflow for low labeling efficiency.
Caption: The SPAAC reaction pathway for labeling.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2714419-16-4 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. lifetein.com [lifetein.com]
- 11. interchim.fr [interchim.fr]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio with Tetra-sulfo-Cy7 DBCO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in experiments utilizing Tetra-sulfo-Cy7 DBCO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1] Its key features include high brightness, photostability, and minimal non-specific binding, making it an excellent choice for assays where high sensitivity is required.[1] The DBCO moiety allows for copper-free "click chemistry," a highly efficient and bioorthogonal reaction, to label azide-modified biomolecules in living cells, whole organisms, and other biological samples.[2][3] The fluorescence of this compound is insensitive to pH changes between pH 4 and 10.[1]
Q2: What are the main causes of low signal-to-noise ratio when using this compound?
A low signal-to-noise ratio (SNR) can stem from several factors:
-
High Background Fluorescence: This can be caused by non-specific binding of the dye to cellular components or the imaging substrate, autofluorescence of the biological sample, or the presence of unbound dye.[4][5]
-
Low Signal Intensity: Insufficient labeling of the target molecule, degradation of the dye, or suboptimal imaging conditions can all lead to a weak fluorescent signal.[6][7]
-
Inefficient Click Reaction: Incomplete reaction between the DBCO group on the dye and the azide (B81097) group on the target molecule will result in fewer labeled targets and thus a weaker signal.[8]
Q3: How can I minimize non-specific binding of this compound?
Minimizing non-specific binding is crucial for a good SNR. Here are some effective strategies:
-
Blocking: Before labeling, incubate your sample with a blocking agent like Bovine Serum Albumin (BSA) to saturate non-specific binding sites.[9]
-
Washing: Increase the number and duration of washing steps after the labeling incubation to thoroughly remove any unbound dye. The inclusion of a mild detergent, such as Tween-20, in the wash buffer can also be beneficial.[4][7]
-
Optimize Dye Concentration: Use the lowest effective concentration of this compound. A titration experiment is recommended to determine the optimal concentration that provides a strong signal without excessive background.[5]
Q4: What are the optimal reaction conditions for the copper-free click reaction with this compound?
The strain-promoted alkyne-azide cycloaddition (SPAAC) is generally efficient under physiological conditions. Key parameters to consider for optimization include:
-
Molar Ratio: A molar excess of the DBCO-dye to the azide-modified molecule (or vice versa) can drive the reaction to completion. A starting point of 1.5 to 3 molar equivalents of the more abundant component is often recommended.[8]
-
Reaction Time and Temperature: Typical reactions proceed efficiently at room temperature (20-25°C) or 37°C within 4-12 hours. For sensitive biological samples, the reaction can be performed overnight at 4°C.[8]
-
Solvent: The reaction is compatible with aqueous buffers such as PBS. If the azide-modified molecule is not readily soluble in aqueous solutions, a small amount of a water-miscible organic solvent like DMSO or DMF can be used, but the final concentration should be kept low (typically below 20%) to avoid protein precipitation.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Non-specific binding of the dye. | - Implement a blocking step with 3-5% BSA before labeling. - Increase the number of post-labeling washes (e.g., from 3 to 5 times). - Add a mild detergent (e.g., 0.05% Tween-20) to the wash buffer.[7] - Titrate the this compound concentration to the lowest effective level.[5] |
| Autofluorescence from cells or medium. | - Use a phenol (B47542) red-free imaging medium.[10] - Image in an optically clear buffered saline solution.[11] - Acquire a control image of unlabeled cells to determine the level of autofluorescence and consider background subtraction.[12] | |
| Excess unbound dye. | - Ensure thorough washing after the labeling step. - For in vitro conjugations, purify the labeled biomolecule using size-exclusion chromatography or dialysis to remove unreacted dye.[10][13] | |
| Imaging in plastic-bottom dishes. | Switch to glass-bottom imaging dishes to reduce background fluorescence from the vessel.[5] | |
| Low or No Signal | Inefficient click chemistry reaction. | - Verify the presence and accessibility of the azide group on your target molecule. - Optimize the molar ratio of DBCO dye to the azide-labeled molecule.[8] - Increase the incubation time or temperature of the click reaction.[8] - Ensure that buffers do not contain sodium azide, as it will react with the DBCO group.[13] |
| Degradation of this compound. | - Store the dye desiccated and protected from light at -20°C.[2] - Prepare fresh solutions of the dye for each experiment. | |
| Suboptimal imaging settings. | - Use appropriate filter sets for Cy7 (Excitation: ~750 nm; Emission: ~773 nm).[10][14] - Optimize laser power and exposure time to maximize signal without causing significant photobleaching.[10] | |
| Photobleaching | Excessive exposure to excitation light. | - Reduce the laser power to the minimum level required for a detectable signal. - Decrease the exposure time per image. - Reduce the frequency of image acquisition in time-lapse experiments.[11] - Use an anti-fade mounting medium if imaging fixed cells. |
| Signal Appears Diffuse or Not Localized | Poor labeling specificity. | - Ensure the azide modification is specific to the target of interest. - Include appropriate negative controls (e.g., cells without the azide modification) to confirm specific labeling. |
| Cell health is compromised (for live-cell imaging). | - Ensure cells are healthy and not overly confluent before labeling. - Use an imaging medium that supports cell viability for the duration of the experiment.[11] - Minimize the time cells are exposed to the laser. |
Quantitative Data
Table 1: Recommended Reaction Parameters for DBCO-Azide Click Chemistry.
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess to drive the reaction.[8] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[8] |
| Reaction Time | 4 to 48 hours | Longer incubation can improve yield, especially at lower temperatures or concentrations.[8] |
| pH | 4 to 11 | The click reaction is largely pH-insensitive within this range.[15] |
Table 2: Photophysical Properties of sulfo-Cy7.
| Property | Value |
| Excitation Maximum (λex) | ~750 nm[14] |
| Emission Maximum (λem) | ~773 nm[14] |
| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹[14] |
| Fluorescence Quantum Yield (Φ) | ~0.24[14] |
Experimental Protocols
Protocol 1: Live-Cell Labeling with this compound
This protocol describes the labeling of azide-modified cell surface molecules on live cells for fluorescence microscopy.
Materials:
-
Cells cultured on glass-bottom imaging dishes with azide-modified molecules.
-
This compound.
-
Anhydrous DMSO.
-
Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™ DMEM).[10][11]
-
Wash buffer (e.g., Phosphate-Buffered Saline - PBS).
Procedure:
-
Prepare this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Cell Preparation:
-
Wash the cultured cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
-
Labeling:
-
Washing:
-
Remove the labeling solution.
-
Wash the cells four times with pre-warmed PBS containing 1% FBS to remove unbound dye.[15]
-
-
Imaging:
-
Add fresh live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy7 (e.g., Excitation: 740/20 nm, Emission: 780/40 nm).
-
Visualizations
Caption: Experimental workflow for live-cell labeling using this compound.
Caption: Troubleshooting logic for improving signal-to-noise ratio.
References
- 1. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. sulfo-Cy7 DBCO | BroadPharm [broadpharm.com]
- 15. interchim.fr [interchim.fr]
Technical Support Center: Preventing Photobleaching of Tetra-sulfo-Cy7 DBCO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Tetra-sulfo-Cy7 DBCO during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
This compound is a near-infrared (NIR) fluorescent dye. Its key features include:
-
Tetra-sulfo: Four sulfonate groups significantly increase its water solubility, which is crucial for biological applications and helps prevent aggregation.[1]
-
Cy7: A cyanine (B1664457) dye with excitation and emission in the near-infrared spectrum (typically around 750 nm and 773 nm, respectively). This is advantageous for deep tissue imaging due to reduced autofluorescence from biological samples in this spectral range.[1]
-
DBCO (Dibenzocyclooctyne): This group allows for "copper-free click chemistry," a highly specific and biocompatible reaction used to label molecules containing azide (B81097) groups in living systems without the need for a toxic copper catalyst.[2][3]
Q2: What is photobleaching and why is my this compound signal fading?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of its ability to fluoresce.[4] For cyanine dyes like Cy7, this process is often mediated by reactive oxygen species (ROS). The excited dye molecule can transfer energy to molecular oxygen, generating highly reactive singlet oxygen, which then attacks the dye's chemical structure, causing its degradation.[5]
Q3: How does the structure of this compound affect its photostability?
The addition of sulfonate groups to cyanine dyes can slightly improve their optical stability and quantum yield.[1] By increasing water solubility, sulfonation helps to prevent dye aggregation, which can alter fluorescent properties. However, like other heptamethine cyanine dyes, the long polymethine chain of Cy7 is susceptible to photooxidation.[6]
Q4: Can I use antifade reagents with this compound in live-cell imaging?
Yes. The DBCO moiety is designed for bioorthogonal chemistry, meaning it is unreactive with most biological molecules and should not interfere with the function of common antifade reagents.[2][3] However, it is crucial to select antifade agents that are non-toxic to live cells.
Troubleshooting Guide
This guide addresses common issues encountered during imaging experiments with this compound.
Issue 1: Rapid Signal Loss During Image Acquisition
| Potential Cause | Troubleshooting Steps |
| High Excitation Light Intensity | Reduce the laser power or illumination intensity to the minimum level required for a sufficient signal-to-noise ratio. |
| Prolonged Exposure Time | Use the shortest possible exposure time for each image. For time-lapse experiments, increase the interval between acquisitions. |
| Presence of Molecular Oxygen | For fixed samples, use a commercial antifade mounting medium. For live-cell imaging, consider using an oxygen scavenging system or a live-cell compatible antifade reagent. |
| Suboptimal Imaging Buffer | Ensure the pH of your imaging buffer is stable and within the optimal range for the dye (pH 4-10). |
Issue 2: Low Initial Signal or Poor Signal-to-Noise Ratio (SNR)
| Potential Cause | Troubleshooting Steps |
| Low Labeling Efficiency | Optimize your click chemistry labeling protocol to ensure efficient conjugation of the dye. |
| Incorrect Filter Sets | Use high-quality, narrow bandpass filters specific for the excitation and emission wavelengths of Cy7 (approx. 750 nm excitation, 773 nm emission). |
| High Background Fluorescence | Use a phenol (B47542) red-free imaging medium. Ensure your sample is washed thoroughly to remove any unbound dye. |
| Detector Settings | Optimize the gain and offset settings of your detector to maximize signal capture without introducing excessive noise. |
Quantitative Data on Photostability
Table 1: Comparison of Commercially Available Near-Infrared Dyes
| Fluorophore | Excitation (nm) | Emission (nm) | Relative Photostability |
| Sulfo-Cy7 | ~750 | ~773 | Good |
| Alexa Fluor 750 | ~749 | ~775 | Excellent[7] |
| DyLight 750 | ~752 | ~776 | Very Good[8] |
| IRDye 750 | ~752 | ~776 | Very Good[9] |
Table 2: Overview of Common Antifade Agents
| Antifade Agent | Mechanism of Action | Suitability for Live-Cell Imaging | Notes |
| n-Propyl gallate (NPG) | Triplet state quencher, free radical scavenger | Yes[6] | Can be cytotoxic at high concentrations; may have anti-apoptotic effects.[6] |
| Oxygen Scavenging Systems (e.g., Glucose Oxidase/Catalase) | Enzymatically removes dissolved oxygen | Yes, with caution | Can deplete cellular ATP and alter pH.[10][11][12] |
| Trolox (Vitamin E analog) | Reduces blinking and photobleaching | Yes | Often used in combination with oxygen scavenging systems. |
| Commercial Reagents (e.g., ProLong Live, VectaCell Trolox) | Proprietary formulations, often containing antioxidants and oxygen scavengers | Yes | Optimized for live-cell compatibility and performance.[8][13] |
Experimental Protocols
Protocol 1: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Solution for Live-Cell Imaging
This protocol is adapted for live-cell imaging and should be prepared fresh.
Materials:
-
n-Propyl gallate (NPG)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
Procedure:
-
Prepare a 100x NPG stock solution (10 mM):
-
Dissolve 21.2 mg of n-propyl gallate in 10 mL of DMSO.
-
Store in small aliquots at -20°C, protected from light.
-
-
Prepare the final imaging medium:
-
On the day of the experiment, thaw an aliquot of the 100x NPG stock solution.
-
Dilute the stock solution 1:100 in your pre-warmed live-cell imaging medium to a final concentration of 0.1 mM. For example, add 10 µL of 100x NPG to 990 µL of imaging medium.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter.
-
-
Image your cells:
-
Replace the culture medium with the NPG-containing imaging medium.
-
Proceed with your imaging experiment, keeping illumination times and intensity to a minimum.
-
Protocol 2: Using a Glucose Oxidase/Catalase (GLOX) Oxygen Scavenging System for Live-Cell Imaging
This system effectively removes dissolved oxygen but should be used for shorter-term experiments due to its potential effects on cell metabolism.
Materials:
-
Glucose oxidase from Aspergillus niger
-
Catalase from bovine liver
-
D-glucose
-
Live-cell imaging buffer (e.g., HEPES-buffered saline)
Procedure:
-
Prepare stock solutions:
-
Glucose stock (20% w/v): Dissolve 2 g of D-glucose in 10 mL of imaging buffer. Filter-sterilize and store at 4°C.
-
Glucose Oxidase stock (e.g., 10 mg/mL): Prepare in imaging buffer and store at 4°C.
-
Catalase stock (e.g., 10 mg/mL): Prepare in imaging buffer and store at 4°C.
-
-
Prepare the final GLOX imaging buffer (prepare immediately before use):
-
To your imaging buffer, add the components in the following order to achieve the desired final concentrations:
-
Gently mix. Do not vortex, as this can denature the enzymes.
-
-
Image your cells:
-
Replace the cell culture medium with the freshly prepared GLOX imaging buffer.
-
Proceed with imaging. Note that the oxygen depletion is rapid.
-
Visualizations
Caption: The photobleaching pathway of cyanine dyes.
Caption: Experimental workflow for imaging with antifade reagents.
References
- 1. biotium.com [biotium.com]
- 2. interchim.fr [interchim.fr]
- 3. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. leinco.com [leinco.com]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
- 7. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. DyLight Antibody Labeling Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Methods and Tips [bio.umass.edu]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 14. nif.hms.harvard.edu [nif.hms.harvard.edu]
dealing with aggregation of Tetra-sulfo-Cy7 DBCO conjugates
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with Tetra-sulfo-Cy7 DBCO and its conjugates. Cyanine (B1664457) dyes, particularly near-infrared dyes like Cy7, are known to aggregate, which can significantly impact experimental outcomes by reducing fluorescence and causing issues with purification and solubility. This resource is designed to help you identify, prevent, and resolve aggregation-related problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is it used?
This compound is a near-infrared (NIR) fluorescent dye that is highly water-soluble due to the presence of four sulfonate (sulfo) groups.[1] It features a dibenzocyclooctyne (DBCO) group, which is used for copper-free click chemistry. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allows for the covalent labeling of azide-modified biomolecules (like proteins, antibodies, or nucleic acids) under mild, biocompatible conditions.[2][3] Its key properties make it ideal for applications requiring high brightness and minimal non-specific binding in aqueous environments.[1]
| Property | Value | Reference |
| Excitation Maximum | ~753 nm | [1] |
| Emission Maximum | ~775 nm | [1] |
| Molecular Weight | ~1259.6 g/mol | [1] |
| Solubility | Water, DMSO, DMF | [4] |
| Reactive Group | DBCO (for copper-free click chemistry with azides) | [2] |
Q2: I observed a color change or a new peak in the absorbance spectrum of my dye solution. What does this mean?
This is a classic sign of dye aggregation. Cyanine dyes like Cy7 can self-associate in aqueous solutions through π-π stacking.[5] This aggregation alters the dye's electronic properties, leading to a change in its absorbance spectrum.
-
H-aggregates (Hypsochromic shift): Characterized by a new absorbance peak at a shorter wavelength (a "blue shift") compared to the monomer. H-aggregates are typically non-fluorescent or weakly fluorescent.[6][7]
-
J-aggregates (Bathochromic shift): Characterized by a very sharp, intense absorbance peak at a longer wavelength (a "red shift").[6]
You can quantitatively assess aggregation by monitoring the absorbance spectrum. The appearance of a blue-shifted peak is a clear indicator of H-aggregation, which is the more common and problematic type for labeling applications.[8]
Q3: Why is my this compound conjugate precipitating or showing poor solubility?
Precipitation is often a result of significant aggregation. While the tetra-sulfo modification enhances water solubility, several factors related to the dye and the resulting conjugate can still lead to poor solubility:
-
High Dye Concentration: Aggregation is a concentration-dependent process.[7] Preparing stock solutions or running conjugation reactions at excessively high concentrations can promote self-assembly.
-
Hydrophobicity of the DBCO Moiety: The DBCO group is inherently hydrophobic.[8][9] Attaching multiple DBCO-dye molecules to a biomolecule increases its overall hydrophobicity, which can lead to intermolecular association and aggregation, especially with a high degree of labeling (DOL).[9]
-
Suboptimal Buffer Conditions: High ionic strength (salt concentration) can screen the electrostatic repulsions between the negatively charged sulfonate groups, promoting π-π stacking and aggregation.[10] The type of buffer can also play a role.
-
Low Temperature: While reactions are often performed at 4°C to maintain protein stability, some dye conjugates may exhibit reduced solubility at lower temperatures.
Q4: How can I prevent aggregation of the dye and its conjugate?
Preventing aggregation is crucial for successful and reproducible experiments. Here are key strategies:
| Strategy | Recommendation | Rationale | Reference |
| Control Dye Concentration | Prepare stock solutions in anhydrous DMSO or DMF at a standard concentration (e.g., 10 mM). Avoid preparing highly concentrated aqueous stocks of the free dye. Keep the final dye concentration in the conjugation reaction as low as feasible. | Aggregation is concentration-dependent. Using organic solvents for stock solutions minimizes pre-aggregation of the dye before it's introduced to the aqueous reaction buffer. | [9][11] |
| Optimize Buffer Conditions | Use buffers with low to moderate ionic strength (e.g., 50-150 mM salt). Phosphate-Buffered Saline (PBS) is common, but if aggregation is observed, consider switching to a buffer with lower ionic strength like HEPES. Maintain a pH between 7.2 and 8.5 for amine labeling. | High salt concentrations can shield the repulsive charges of the sulfonate groups, facilitating aggregation. The fluorescence of sulfo-Cy7 is stable across a wide pH range (4-10). | [1][9] |
| Control Degree of Labeling (DOL) | Titrate the molar excess of the dye-DBCO reagent to find the optimal ratio that achieves sufficient labeling without causing aggregation. Start with a 5-10 fold molar excess and adjust as needed. | Over-labeling increases the hydrophobicity of the conjugate, making it more prone to aggregation. A lower DOL is less likely to alter the protein's physicochemical properties. | [9][12] |
| Add Stabilizing Excipients | Consider adding stabilizing agents such as arginine or using non-detergent sulfobetaines. For long-term storage, adding a cryoprotectant like glycerol (B35011) (e.g., up to 50%) can prevent aggregation during freeze-thaw cycles. | These additives can help shield hydrophobic patches or otherwise stabilize the protein conjugate in solution. | [13] |
| Purify Immediately | Purify the conjugate promptly after the reaction is complete to remove unreacted free dye, which can contribute to aggregation and precipitation over time. | Prompt removal of excess hydrophobic small molecules prevents them from nucleating aggregation of the final conjugate. | [9] |
Q5: My final conjugate appears to have aggregates. How can I remove them?
Size-Exclusion Chromatography (SEC) is the most effective method for removing aggregates from a final conjugate preparation.[14][15] SEC separates molecules based on their hydrodynamic size. Aggregates, being larger than the monomeric conjugate, will elute earlier from the column.
-
Procedure: Load your purified conjugate onto an SEC column with an appropriate pore size for your biomolecule (e.g., a column suitable for separating IgG monomers from dimers and larger aggregates).
-
Elution: The first peak to elute will typically be the high-molecular-weight aggregates, followed by the desired monomeric conjugate.
-
Analysis: Collect fractions and analyze them by UV-Vis spectroscopy to confirm the separation of aggregates (which may have a different absorbance profile) from the pure monomer.
Experimental Protocols & Methodologies
Protocol 1: Reconstitution and Storage of this compound
-
Reagent Preparation: this compound is typically supplied as a lyophilized solid.
-
Reconstitution: To prepare a stock solution, bring the vial to room temperature before opening. Add anhydrous DMSO or DMF to create a 1-10 mM stock solution. For example, to make a 10 mM stock from 1 mg of dye (MW ~1259.6), add approximately 79.4 µL of solvent. Vortex briefly to ensure the dye is fully dissolved.
-
Storage:
-
Solid Form: Store desiccated at -20°C, protected from light. Stable for at least 12 months.[16]
-
Stock Solution (in DMSO/DMF): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. A solution in anhydrous DMSO is stable for 2-3 months.[11] Avoid long-term storage of aqueous solutions.
-
Protocol 2: General Procedure for Antibody Conjugation (SPAAC Reaction)
This protocol assumes you have an azide-functionalized antibody.
-
Antibody Preparation:
-
Ensure your azide-modified antibody is in an appropriate buffer, such as PBS, at a concentration of 1-5 mg/mL.[9] The buffer should be free of any contaminating primary amines if the azide (B81097) was introduced via an NHS ester.
-
-
Reaction Setup:
-
Bring the 10 mM this compound stock solution in DMSO to room temperature.
-
Add a 2-4 fold molar excess of the dye-DBCO solution to your azide-functionalized antibody.[11] Gently mix by pipetting. The final concentration of DMSO in the reaction should ideally be below 20%.[17]
-
Example Calculation: For 100 µg of an IgG antibody (~150 kDa, or 0.667 nmol) in 100 µL of PBS, a 3-fold molar excess would require 2.0 nmol of dye. From a 10 mM stock, this is 0.2 µL.
-
-
Incubation:
-
Incubate the reaction for 4-12 hours at 4°C or 2-4 hours at room temperature, protected from light.[17] The optimal time may need to be determined empirically.
-
-
Purification:
-
Proceed immediately to purification to remove unreacted dye. Use a spin desalting column for rapid buffer exchange or proceed directly to Size-Exclusion Chromatography (see Protocol 3).
-
Protocol 3: Purification of the Conjugate by Size-Exclusion Chromatography (SEC)
-
Column Preparation:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25 for desalting or a high-resolution column for aggregate removal) with your desired storage buffer (e.g., PBS, pH 7.4).[14]
-
-
Sample Loading:
-
Load the entire conjugation reaction mixture onto the equilibrated column.
-
-
Elution and Fraction Collection:
-
Begin elution with the equilibration buffer. The antibody conjugate is larger and will elute first in the void volume. The smaller, unreacted this compound will be retained by the resin and elute later.[15]
-
Collect fractions and monitor the elution profile using absorbance at 280 nm (for the antibody) and ~753 nm (for the Cy7 dye).
-
-
Analysis and Storage:
-
Pool the fractions containing the purified conjugate (those with both 280 nm and 753 nm absorbance).
-
Determine the final protein concentration and the Degree of Labeling (DOL).
-
Store the purified conjugate at 4°C for short-term use or at -20°C (with a cryoprotectant like 50% glycerol) for long-term storage.
-
Visualizations
Caption: Logical relationship of factors leading to H-aggregation.
Caption: Workflow for this compound conjugation.
References
- 1. This compound, 2714419-16-4 | BroadPharm [broadpharm.com]
- 2. sulfo-Cy7 DBCO | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher ordered aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lumiprobe.com [lumiprobe.com]
- 17. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Optimizing Tetra-sulfo-Cy7 DBCO Labeling
Welcome to the technical support center for Tetra-sulfo-Cy7 DBCO labeling. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation experiments for maximal efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of this compound labeling?
This compound labeling utilizes a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a type of "click chemistry" that occurs between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group. The reaction is highly specific and can proceed under mild, aqueous conditions without the need for a toxic copper catalyst, making it ideal for labeling sensitive biomolecules.[1][2] The Tetra-sulfo-Cy7 moiety is a bright, water-soluble, and photostable near-infrared fluorescent dye.[3][4]
Q2: What are the key factors influencing the incubation time and efficiency of the labeling reaction?
Several factors can impact the speed and yield of your this compound labeling reaction:
-
Concentration of Reactants: Higher concentrations of both the azide-modified molecule and the this compound will lead to a faster reaction rate.
-
Temperature: While the reaction proceeds readily at room temperature, incubating at 37°C can increase the reaction rate.[2] For sensitive biomolecules, reactions can be performed at 4°C, but this will require a longer incubation time, potentially overnight.[5]
-
Molar Ratio of Reactants: Optimizing the molar excess of one reactant over the other can drive the reaction to completion. A common starting point is a 1.5 to 3-fold molar excess of the DBCO reagent to the azide-containing molecule.[2]
-
Buffer Composition: Avoid buffers containing azides, as they will compete with your target molecule for reaction with the DBCO group.[2] The fluorescence of Tetra-sulfo-Cy7 is pH-insensitive in a range of pH 4 to 10.[4][6]
Q3: How can I determine the optimal incubation time for my specific experiment?
The optimal incubation time can vary depending on your specific biomolecule, its concentration, and the desired degree of labeling. It is highly recommended to perform a time-course experiment to determine the ideal incubation period for your system. A general protocol for this is provided in the "Experimental Protocols" section below. Typical reaction times are often less than 12 hours.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation duration. Consider increasing the incubation time.[2] |
| Suboptimal molar ratio of reactants. | Titrate the molar excess of this compound. Start with a 1.5 to 3-fold molar excess and test higher ratios.[2] | |
| Low concentration of reactants. | Increase the concentration of one or both reactants if possible. Reactions are more efficient at higher concentrations.[2] | |
| Degraded this compound reagent. | Ensure proper storage of the DBCO reagent at -20°C in the dark and desiccated.[7][8] Avoid repeated freeze-thaw cycles. | |
| Incompatible buffer. | Ensure your reaction buffer does not contain any azide compounds. | |
| High Background Signal | Excess, unreacted this compound. | Purify your labeled biomolecule to remove any unbound dye. Size exclusion chromatography or dialysis are common methods. |
| Non-specific binding of the dye. | Increase the number of wash steps after the labeling reaction. Consider adding a blocking agent like BSA to your wash buffer if appropriate for your application. | |
| Precipitation of Labeled Molecule | High degree of labeling leading to insolubility. | Reduce the molar excess of the this compound reagent or decrease the incubation time to achieve a lower degree of labeling. |
| Instability of the biomolecule under reaction conditions. | If incubating at higher temperatures, try reducing the temperature to 4°C and extending the incubation time.[5] Ensure the buffer pH is optimal for your biomolecule's stability. |
Experimental Protocols
Protocol: Time-Course Optimization of this compound Labeling
This protocol provides a framework for determining the optimal incubation time for your specific azide-modified biomolecule.
-
Prepare Reactants:
-
Dissolve your azide-modified biomolecule in an appropriate azide-free buffer (e.g., PBS, pH 7.4) to a known concentration.
-
Reconstitute the this compound in a suitable solvent (e.g., DMSO or water) to create a stock solution.
-
-
Set Up the Reaction:
-
In a microcentrifuge tube, combine your azide-modified biomolecule with the desired molar excess of this compound (e.g., 3-fold molar excess).
-
Gently mix the components and prepare several identical reaction tubes, one for each time point.
-
-
Incubation:
-
Incubate the reaction tubes at a constant temperature (e.g., room temperature or 37°C).
-
-
Time Points:
-
At designated time points (e.g., 1, 2, 4, 8, 12, and 24 hours), take one reaction tube and stop the reaction. The reaction can often be stopped by proceeding directly to a purification step that separates the labeled product from the unreacted dye.
-
-
Purification:
-
For each time point, purify the labeled biomolecule from the unreacted this compound using a suitable method such as size exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Analysis:
-
Analyze the degree of labeling for each time point. This can often be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the Cy7 dye (at its absorbance maximum, typically around 750 nm).
-
Alternatively, if labeling a protein, you can use SDS-PAGE with in-gel fluorescence scanning to visualize the increase in labeled protein over time.
-
-
Determine Optimal Time:
-
Plot the degree of labeling or fluorescence intensity as a function of incubation time. The optimal incubation time is typically the point at which the labeling plateaus.
-
Data Presentation: Time-Course Optimization Results
| Incubation Time (hours) | Temperature (°C) | Molar Excess of DBCO | Degree of Labeling (DOL) or % Labeling |
| 1 | 25 | 3x | |
| 2 | 25 | 3x | |
| 4 | 25 | 3x | |
| 8 | 25 | 3x | |
| 12 | 25 | 3x | |
| 24 | 25 | 3x |
Visualizations
Caption: Experimental workflow for optimizing incubation time.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 2714419-16-4 | BroadPharm [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
effect of reducing agents on Tetra-sulfo-Cy7 DBCO stability
Welcome to the technical support center for Tetra-sulfo-Cy7 DBCO. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this reagent, with a specific focus on its stability in the presence of reducing agents.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound.
Issue 1: Low or No Fluorescent Signal After Conjugation
-
Question: I performed a click chemistry reaction between my azide-containing biomolecule and this compound in the presence of a reducing agent (DTT or TCEP), and now I observe a very weak or no fluorescent signal. What could be the cause?
-
Answer: The presence of reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can compromise the stability of both the Tetra-sulfo-Cy7 dye and the DBCO moiety. DTT has been reported to adversely affect the fluorescence of cyanine (B1664457) dyes, including Cy5, which is structurally similar to Cy7.[1][2][3][4] This can lead to quenching or degradation of the fluorophore. Additionally, reducing agents can interfere with the DBCO-azide reaction. It is generally recommended to avoid sulfhydryl-containing reagents like DTT and TCEP in DBCO-based conjugations as they can reduce the azide (B81097) partner.[5]
Issue 2: Inconsistent or Non-Reproducible Conjugation Efficiency
-
Question: My conjugation efficiency with this compound varies significantly between experiments, and I suspect the presence of a reducing agent. How can I confirm this and what steps can I take to ensure consistency?
-
Answer: Inconsistent exposure to reducing agents is a likely cause for variable conjugation efficiency. TCEP has been shown to affect the stability of DBCO over time.[6] To ensure reproducible results, it is critical to remove any residual reducing agents from your biomolecule sample before adding the this compound. Purification methods such as dialysis or the use of desalting columns are effective for removing DTT or TCEP.
Issue 3: Unexpected Side-Products in Mass Spectrometry Analysis
-
Question: After my conjugation reaction, I am observing unexpected masses in my LC-MS analysis that do not correspond to my starting materials or the expected conjugate. Could this be due to a reaction with a reducing agent?
-
Answer: Yes, it is possible that reducing agents are causing degradation of your this compound or your biomolecule. TCEP can reduce azides, which would prevent the click reaction from occurring and could lead to other side reactions.[6] While the exact degradation pathway of the Cy7 dye or the DBCO group by these reducing agents is not fully elucidated in all cases, the presence of unexpected species warrants a thorough investigation of potential side reactions.
Frequently Asked Questions (FAQs)
Q1: Is this compound compatible with DTT and TCEP?
A1: Based on available data, it is highly recommended to avoid the use of DTT and TCEP in reactions involving this compound. DTT can quench the fluorescence of cyanine dyes.[1][2][3][4] TCEP has been shown to be incompatible with DBCO and can also reduce the azide reaction partner.[6]
Q2: What is the recommended procedure for removing reducing agents before conjugation?
A2: To remove reducing agents like DTT or TCEP from your protein or other biomolecule sample, you can use size-exclusion chromatography (e.g., a desalting column) or dialysis. Ensure that the buffer used for elution or dialysis does not contain any interfering substances.
Q3: Are there any alternative reducing agents that are more compatible with this compound?
A3: While specific data on alternatives for this compound is limited, some studies suggest that for certain applications involving strained alkynes, DTT may be a more suitable choice than TCEP, as TCEP can be more reactive with the DBCO moiety.[6] However, due to the potential for DTT to affect the cyanine dye, it is still best to remove it before conjugation. If a reducing agent is absolutely necessary during the conjugation, its compatibility should be thoroughly tested.
Q4: How can I test the stability of my this compound in the presence of a specific reducing agent?
A4: You can perform a control experiment by incubating the this compound with the reducing agent at the same concentration, temperature, and time as your planned conjugation reaction. You can then measure the fluorescence intensity and compare it to a control sample without the reducing agent to assess for any quenching or degradation.
Data Summary
The following table summarizes the known compatibility of the components of this compound with common reducing agents based on available literature.
| Component | Reducing Agent | Compatibility/Effect | Citations |
| Tetra-sulfo-Cy7 Dye | DTT | Potential for fluorescence quenching. | [1][2][3][4] |
| DBCO Moiety | TCEP | Unstable; TCEP can react with DBCO. | [6] |
| DBCO Moiety | DTT | Generally more stable than with TCEP, but removal is still recommended. | [6] |
| Azide (Reaction Partner) | TCEP | Unstable; undergoes Staudinger reduction. | [6] |
| Azide (Reaction Partner) | DTT | More stable than with TCEP. | [6] |
Experimental Protocols
Protocol: Assessing the Stability of this compound with a Reducing Agent
This protocol provides a general method to determine the effect of a reducing agent on the fluorescence of this compound.
Materials:
-
This compound
-
Reducing agent of interest (e.g., DTT or TCEP)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Fluorometer or fluorescence plate reader
-
96-well black plates (for plate reader) or cuvettes (for fluorometer)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration of 1 mM.
-
Prepare a stock solution of the reducing agent (e.g., 1 M DTT or 0.5 M TCEP) in the reaction buffer.
-
-
Set Up Experimental and Control Samples:
-
In separate microcentrifuge tubes or wells of a 96-well plate, prepare the following samples in triplicate:
-
Experimental Sample: Add the reaction buffer, the reducing agent at the desired final concentration, and then add the this compound stock solution to a final concentration (e.g., 10 µM).
-
Control Sample: Add the reaction buffer and the this compound stock solution to the same final concentration as the experimental sample.
-
-
-
Incubation:
-
Incubate all samples at the intended reaction temperature (e.g., room temperature or 37°C) for the desired duration (e.g., 1, 2, 4, and 24 hours).
-
-
Fluorescence Measurement:
-
At each time point, measure the fluorescence intensity of the samples using a fluorometer or plate reader.
-
Use the appropriate excitation and emission wavelengths for Tetra-sulfo-Cy7 (e.g., Ex/Em ~753/775 nm).
-
-
Data Analysis:
-
Calculate the average fluorescence intensity for the experimental and control samples at each time point.
-
Compare the fluorescence intensity of the experimental sample to the control sample. A significant decrease in fluorescence in the experimental sample indicates instability of the fluorophore in the presence of the reducing agent.
-
Visualizations
Caption: Troubleshooting workflow for low signal in this compound conjugations.
Caption: Potential negative interactions of reducing agents in a labeling experiment.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
solving solubility issues with Tetra-sulfo-Cy7 DBCO conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and other common issues encountered during experiments with Tetra-sulfo-Cy7 DBCO conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a near-infrared (NIR) fluorescent dye that is highly water-soluble due to the presence of four sulfonate (sulfo) groups.[1][2][3] It is functionalized with a dibenzocyclooctyne (DBCO) group, which allows for copper-free click chemistry reactions with azide-modified molecules.[4] This makes it an excellent tool for labeling proteins, antibodies, and other biomolecules in aqueous environments for applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.[5] The fluorescence of Cy7 DBCO is pH-insensitive between pH 4 and 10.[2][3]
Q2: How does the "tetra-sulfo" modification affect the dye's properties?
The four sulfonate groups significantly increase the hydrophilicity and water solubility of the cyanine (B1664457) dye.[1] This is a key advantage over non-sulfonated cyanine dyes, which often require organic co-solvents like DMSO or DMF for dissolution and can be prone to aggregation in aqueous buffers.[1][6] The charged sulfonate groups also help to reduce the aggregation of the dye molecules and the resulting conjugates.[1][6]
Q3: In which solvents is this compound soluble?
This compound is soluble in water, as well as polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[4] While the sulfonation enhances water solubility, preparing a high-concentration stock solution in an organic solvent like DMSO is a common practice before diluting it into an aqueous reaction buffer.[4]
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of, for example, 5 mM or 10 mM.[4] To do this, bring the vial of the powdered dye to room temperature before opening to prevent moisture condensation. Add the required volume of solvent and vortex thoroughly to ensure complete dissolution. For a similar compound, Sulfo-Cy7.5 DBCO, a solubility of up to 50 mg/mL (approximately 38 mM) in DMSO has been reported, which may require sonication to achieve.
Q5: What are the recommended storage conditions for this compound and its conjugates?
The powdered form of this compound should be stored at -20°C, desiccated, and protected from light.[5][7] Stock solutions in DMSO or DMF should also be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[8] Labeled protein conjugates are typically stored at 4°C for short-term use or at -20°C for long-term storage, often with the addition of a cryoprotectant like glycerol.
Data Presentation
Qualitative Solubility of this compound
| Solvent/Buffer | Solubility | Concentration Notes |
| Water | Soluble[2][3][4] | While water-soluble, achieving high concentrations may be limited. Best for final reaction concentrations. |
| DMSO | Highly Soluble[4] | Recommended for preparing high-concentration stock solutions (e.g., 5-10 mM). A similar compound, Sulfo-Cy7.5 DBCO, is soluble up to 50 mg/mL (38 mM) with sonication.[8] |
| DMF | Highly Soluble[4] | An alternative to DMSO for preparing stock solutions. |
| PBS (pH 7.2-7.4) | Soluble[9] | Suitable for reaction buffers, but high concentrations of the dye stock should be added slowly with mixing to avoid precipitation. |
| Buffers with pH < 7 | Use with Caution | Low pH can protonate primary amines on proteins, reducing labeling efficiency. Cy5, a related dye, can lose its sulfo groups in very low pH conditions (e.g., during TFA treatment).[10] |
| Buffers with pH > 8.5 | Use with Caution | High pH can increase the hydrolysis of reactive esters (if applicable) and may affect the stability of some cyanine dyes.[10][11] |
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound conjugates, with a focus on solubility-related issues.
Issue 1: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
-
Possible Cause: The concentration of the dye in the aqueous buffer is too high, exceeding its solubility limit. The DBCO moiety can be hydrophobic, contributing to this issue.
-
Solution:
-
Reduce Final Concentration: Lower the final concentration of the dye in the reaction mixture.
-
Slow Addition: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations.
-
Increase Organic Co-solvent: If the experimental conditions allow, slightly increase the percentage of DMSO in the final reaction volume (typically up to 10-15%).[1]
-
Use a PEGylated Linker: For future experiments, consider using a this compound with a polyethylene (B3416737) glycol (PEG) spacer between the dye and the DBCO group. PEG linkers enhance water solubility.[9][12][13]
-
Issue 2: The protein-dye conjugate precipitates during or after the labeling reaction.
-
Possible Cause 1: High Degree of Labeling (DOL): Attaching too many hydrophobic dye molecules can reduce the overall solubility of the protein.[14]
-
Possible Cause 2: Protein Instability: The protein itself may be unstable under the reaction conditions (e.g., pH, temperature, presence of organic solvent).[16]
-
Solution: Optimize the reaction buffer to ensure protein stability. Perform the reaction at a lower temperature (e.g., 4°C) to reduce the risk of denaturation.[] Minimize the percentage of organic co-solvent in the reaction mixture.[18]
-
-
Possible Cause 3: Isoelectric Point Precipitation: The conjugation of the dye alters the protein's isoelectric point (pI). If the reaction buffer pH is close to the new pI of the conjugate, the protein may precipitate.[16]
-
Solution: Adjust the pH of the reaction buffer to be further away from the predicted pI of the conjugate. After purification, store the conjugate in a buffer with a pH that ensures its solubility.
-
Issue 3: Low fluorescence signal from the labeled conjugate.
-
Possible Cause 1: Aggregation-Induced Quenching: Even if no visible precipitate is present, the dye molecules on the conjugate may be aggregating, leading to self-quenching of the fluorescence.[]
-
Solution:
-
Check DOL: A very high DOL can lead to quenching.[14] Aim for a lower DOL by reducing the dye-to-protein molar ratio.
-
Buffer Conditions: High salt concentrations can sometimes promote aggregation of cyanine dyes. If possible, reduce the ionic strength of the buffer.
-
Use Additives: Consider adding stabilizing agents like a small amount of BSA or using commercially available anti-quenching agents if compatible with your experiment.
-
-
-
Possible Cause 2: Low Labeling Efficiency (Low DOL): An insufficient number of dye molecules are attached to the protein.[19]
-
Solution:
-
Optimize pH: Ensure the reaction buffer pH is optimal for the conjugation chemistry. For reactions with amine-reactive esters, a pH of 8.3-8.5 is often recommended.[11] For DBCO-azide click chemistry, the reaction is less pH-sensitive but can still be influenced by the buffer composition.[4]
-
Check for Competing Substances: Buffers containing primary amines (e.g., Tris, glycine) or azide (B81097) will interfere with NHS-ester or DBCO reactions, respectively.[15] Ensure your biomolecule is in a compatible buffer.
-
Increase Dye Concentration: Use a higher molar excess of the dye in the labeling reaction.[]
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibration: Allow the vial containing the powdered this compound to warm to room temperature before opening.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of dye with a molecular weight of approximately 1047 g/mol , add ~95.5 µL of DMSO.
-
Dissolution: Vortex the vial for at least 1 minute or until the dye is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for Labeling an Azide-Modified Antibody with this compound
-
Antibody Preparation:
-
Ensure the azide-modified antibody is in an azide-free buffer, such as PBS (pH 7.4).
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Reaction Setup:
-
Determine the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (a starting point of 5-10 fold molar excess of dye to antibody is common).
-
Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
-
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[20]
-
Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for Cy7).[19][21][22] The DOL is calculated as: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF_280) * ε_dye) where A_max is the absorbance at ~750 nm, A_280 is the absorbance at 280 nm, ε are the molar extinction coefficients, and CF_280 is the correction factor for the dye's absorbance at 280 nm.
-
Protocol 3: Assessing the Solubility of a Labeled Conjugate
-
Preparation of Saturated Solution:
-
Add a small, known amount of the lyophilized conjugate to a fixed volume of the desired aqueous buffer (e.g., PBS) in a microcentrifuge tube.
-
Ensure there is excess solid that does not dissolve.
-
Incubate the mixture at a constant temperature (e.g., 25°C) for several hours with gentle agitation to ensure equilibrium is reached.
-
-
Separation of Soluble Fraction:
-
Centrifuge the tube at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Concentration Measurement:
-
Measure the absorbance of the supernatant at the dye's maximum absorbance wavelength (~750 nm).
-
Calculate the concentration of the conjugate using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the dye, b is the path length, and c is the molar concentration. This concentration represents the solubility of the conjugate in that buffer.
-
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound, 2714419-16-4 | BroadPharm [broadpharm.com]
- 3. Sulfo CY7-DBCO - Ruixibiotech [ruixibiotech.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. sulfo-Cy7 DBCO | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. jenabioscience.com [jenabioscience.com]
- 12. nanocs.net [nanocs.net]
- 13. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. support.nanotempertech.com [support.nanotempertech.com]
- 20. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Degree of labeling (DOL) step by step [abberior.rocks]
- 22. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Technical Support Center: Post-Labeling Purification of Tetra-sulfo-Cy7 DBCO Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unconjugated Tetra-sulfo-Cy7 DBCO following protein labeling experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the purity of your final conjugate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of protein conjugates from unconjugated this compound.
| Problem | Possible Cause | Recommended Solution |
| Low recovery of the conjugated protein. | Protein precipitation: The buffer conditions (pH, ionic strength) may be suboptimal, leading to protein aggregation.[1][2] | - Ensure the purification buffer pH is appropriate for the protein's stability (typically pH 7.2-7.4 for antibodies). - Consider adding stabilizing agents like glycerol (B35011) (up to 20%) or non-ionic detergents (e.g., 0.2% Tween-20) to the buffers. - Perform purification at a different temperature (e.g., 4°C vs. room temperature) to assess its impact on solubility. |
| Non-specific binding to the purification matrix: The protein may be interacting with the chromatography resin or membrane.[1][3] | - For SEC, ensure the column is properly equilibrated with the running buffer. - For TFF and dialysis, check for protein adsorption to the membrane and consider using membranes with low protein-binding properties. - If using spin filters, be cautious of the protein sticking to the membrane, which can be an issue with some filter materials. | |
| Incomplete removal of unconjugated dye. | Inappropriate purification method or parameters: The chosen method may not be optimal for the size difference between the protein and the free dye. | - SEC: Ensure the selected resin has an appropriate fractionation range to separate the high molecular weight conjugate from the low molecular weight dye (MW of this compound is ~1047 Da).[4][5][6] - Dialysis/TFF: Use a membrane with a molecular weight cut-off (MWCO) that retains the protein conjugate while allowing the free dye to pass through (e.g., 10-30 kDa MWCO for antibodies).[7][8] |
| Sample overload: Exceeding the capacity of the purification system. | - For SEC, do not exceed the recommended sample volume for the column. - For TFF, ensure the protein concentration does not lead to excessive membrane fouling. | |
| Insufficient washing/diafiltration: Not enough buffer exchange to remove all the free dye. | - SEC: Ensure adequate column length and flow rate for good resolution.[9] - Dialysis: Increase the number of buffer changes and the total dialysis time.[7] - TFF: Perform a sufficient number of diavolumes (typically 5-10) to wash out the unconjugated dye. | |
| Conjugate aggregation after purification. | Buffer incompatibility: The final buffer composition may not be suitable for long-term storage of the conjugate.[10] | - Exchange the purified conjugate into a storage buffer optimized for its stability (e.g., PBS with cryoprotectants). |
| High protein concentration: Concentrating the protein too much can lead to aggregation. | - Determine the optimal concentration for storage and dilute the purified conjugate if necessary. | |
| No protein detected in the eluate/retentate. | Protein loss during sample preparation: The protein of interest may not have been present in sufficient quantity before purification. | - Confirm protein expression and concentration before initiating the purification process.[11] |
| Improper handling of purification materials: Forgetting to remove storage solutions or using expired materials. | - Always follow the manufacturer's instructions for preparing columns, cassettes, and membranes. |
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound, and why is it important for purification?
A1: The molecular weight of this compound is approximately 1047.4 g/mol .[4][5][6] This is a critical parameter for selecting the appropriate purification method. The significant size difference between a typical antibody (~150 kDa) and the free dye allows for efficient separation using size-based techniques like size exclusion chromatography, dialysis, and tangential flow filtration.
Q2: Which purification method is best for removing unconjugated this compound?
A2: The best method depends on your sample volume, concentration, and specific requirements.
-
Size Exclusion Chromatography (SEC): Ideal for high-resolution separation and can be used for both small and large sample volumes. It is effective at removing free dye and providing a buffer-exchanged, purified conjugate.[12][13]
-
Dialysis: A simple and gentle method suitable for buffer exchange and removing small molecules from larger ones. It is best for larger sample volumes and does not require specialized equipment, but it can be time-consuming.[7][8]
-
Tangential Flow Filtration (TFF): A rapid and scalable method for concentrating and diafiltering samples. It is highly efficient for larger volumes and is a common technique in bioprocessing.[14]
Q3: How can I tell if all the unconjugated dye has been removed?
A3: You can assess the removal of free dye using a few methods:
-
SDS-PAGE: Run the purified conjugate on an SDS-PAGE gel. The free dye will run at the dye front, while the conjugated dye will co-migrate with the protein band.
-
Spectrophotometry: Measure the absorbance of the purified conjugate at the excitation maximum of the dye (around 750 nm for Cy7) and at 280 nm for the protein.[4] An unusually high dye-to-protein ratio may indicate the presence of free dye.
-
Size Exclusion Chromatography (SEC-HPLC): Analytical SEC can separate the conjugated protein from any remaining free dye, providing a quantitative measure of purity.
Q4: Can I use a simple spin column for purification?
A4: Yes, for small-scale purifications, desalting spin columns packed with size exclusion resin are a quick and convenient option for removing unconjugated dye.[3]
Q5: My antibody is in a buffer containing sodium azide (B81097). Do I need to remove it before labeling and purification?
A5: Yes, it is advisable to remove sodium azide from your antibody solution before labeling, as it can interfere with some conjugation chemistries. Dialysis or a desalting column can be used for this purpose.[7][8]
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is suitable for purifying antibody-dye conjugates from unconjugated dye.
Materials:
-
SEC column (e.g., Sephadex G-25)
-
Equilibration/running buffer (e.g., PBS, pH 7.4)
-
Fraction collector or collection tubes
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of the running buffer.
-
Sample Loading: Carefully load the labeling reaction mixture onto the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-30% of the column volume).
-
Elution: Begin the elution with the running buffer at the recommended flow rate.
-
Fraction Collection: Collect fractions as the sample runs through the column. The larger, conjugated antibody will elute first in the void volume, followed by the smaller, unconjugated dye.
-
Analysis: Monitor the fractions by measuring the absorbance at 280 nm (for protein) and ~750 nm (for Tetra-sulfo-Cy7). Pool the fractions containing the purified conjugate.
Protocol 2: Dialysis
This protocol is a simple method for removing unconjugated dye from larger sample volumes.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 12-14 kDa for IgG)[7]
-
Large beaker
-
Stir plate and stir bar
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Dialysis Membrane: Wet the dialysis tubing or cassette according to the manufacturer's instructions.
-
Load Sample: Load the antibody-dye conjugate solution into the dialysis tubing/cassette and seal securely.
-
Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 100-200 times the sample volume). Stir the buffer gently on a stir plate.
-
Buffer Changes: Dialyze for at least 4-6 hours, then change the buffer. Repeat the buffer change at least 3-4 times over 24-48 hours to ensure complete removal of the unconjugated dye.[7]
-
Sample Recovery: Carefully remove the purified conjugate from the dialysis tubing/cassette.
Protocol 3: Tangential Flow Filtration (TFF)
This protocol is for larger-scale purification and concentration of antibody-dye conjugates.
Materials:
-
TFF system with a pump and reservoir
-
TFF cassette or hollow fiber filter with an appropriate MWCO (e.g., 30 kDa)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Preparation: Set up the TFF system according to the manufacturer's instructions. Flush the system and membrane with purification-grade water and then with the diafiltration buffer.
-
Sample Concentration (Optional): If the sample is dilute, concentrate it to a smaller volume by recirculating the sample through the TFF system and allowing the permeate to be removed.
-
Diafiltration: Add diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed to maintain a constant volume.
-
Buffer Exchange: Continue the diafiltration for 5-10 diavolumes to effectively wash out the unconjugated this compound.
-
Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume and recover the purified conjugate from the system.
Data Presentation
Table 1: Comparison of Purification Methods for Removing Unconjugated this compound
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size. | Diffusion across a semi-permeable membrane.[8] | Convective transport through a semi-permeable membrane. |
| Typical Sample Volume | µL to mL | mL to L | mL to L |
| Speed | Moderate (30-60 min) | Slow (24-48 hours) | Fast (1-4 hours) |
| Resolution | High | Low | Moderate |
| Sample Dilution | Can be minimal | Significant | Minimal (can concentrate) |
| Equipment | Chromatography system or spin columns | Dialysis tubing/cassettes, beaker, stir plate | TFF system, pump, cassettes/filters |
| Scalability | Moderate | Difficult to scale up | Highly scalable |
Table 2: Recommended Parameters for Purification
| Parameter | SEC | Dialysis | TFF |
| Resin/Membrane Type | Gel filtration resin (e.g., G-25) | Regenerated cellulose, PES | PES, modified regenerated cellulose |
| MWCO | N/A (based on fractionation range) | 10-30 kDa | 30-50 kDa |
| Typical Buffer | PBS, pH 7.2-7.4 | PBS, pH 7.2-7.4 | PBS, pH 7.2-7.4 |
| Operating Temperature | 4°C or Room Temperature | 4°C | 4°C or Room Temperature |
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Tips For Antibody Purification Troubleshooting [biochain.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sulfo-Cy7 DBCO | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 8. Sodium azide removal protocol | Abcam [abcam.com]
- 9. lcms.cz [lcms.cz]
- 10. academic.oup.com [academic.oup.com]
- 11. goldbio.com [goldbio.com]
- 12. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cytivalifesciences.com [cytivalifesciences.com]
impact of pH on Tetra-sulfo-Cy7 DBCO conjugation efficiency
Welcome to the technical support center for Tetra-sulfo-Cy7 DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation efficiency and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
A1: For efficient Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions using DBCO reagents, a pH range of 7-9 is generally recommended.[1] While the copper-free click chemistry reaction can proceed over a broader pH range of 4-11, kinetic studies have shown that higher pH values (up to 10) can increase reaction rates in certain buffers like MES, PBS, and borate (B1201080) buffer.[2][3][4][5] However, it is crucial to consider the stability of your specific biomolecule at elevated pH. For most protein labeling applications, a pH of 7.4 (e.g., in PBS) is a good starting point.
Q2: Is the fluorescence of this compound affected by pH?
A2: The fluorescence of this compound is largely insensitive to pH in the range of 4 to 10.[6][7] This property makes it a robust fluorescent probe for a variety of biological applications where pH may fluctuate.
Q3: What are the recommended buffers for the conjugation reaction?
A3: Amine-free buffers are essential, especially if the azide (B81097) partner was introduced via an NHS ester reaction. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and borate buffer.[1] Kinetic studies have shown that HEPES buffer at pH 7 may provide the highest reaction rates, while PBS can result in slower kinetics.[2][3] Avoid buffers containing primary amines like Tris or glycine, as they can compete with the intended reaction.[1]
Q4: How can I determine the conjugation efficiency or Degree of Labeling (DOL)?
A4: The Degree of Labeling (DOL) can be determined spectrophotometrically. This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the Cy7 dye (around 750 nm). The DBCO group also has a characteristic absorbance around 309 nm which can be used to quantify its incorporation.[8] A detailed protocol for calculating the DOL is provided in the "Experimental Protocols" section below.
Q5: My conjugation yield is low. What are the potential causes?
A5: Low conjugation yield can be due to several factors:
-
Suboptimal pH: Ensure the reaction buffer is within the optimal pH range of 7-9.
-
Reagent Instability: DBCO reagents can degrade over time, especially when dissolved in solution.[9] It is recommended to prepare fresh solutions of this compound before each use.
-
Steric Hindrance: The accessibility of the azide and DBCO groups can be limited by the surrounding molecular structure.
-
Incorrect Stoichiometry: An inappropriate molar ratio of this compound to the azide-containing molecule can lead to incomplete reaction. An excess of the DBCO reagent is often recommended.[1]
-
Presence of Competing Reagents: Buffers containing sodium azide will react with and consume the DBCO reagent.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation | Incorrect buffer pH. | Optimize the reaction pH within the 7-9 range. For sensitive proteins, start with pH 7.4. |
| Degradation of this compound. | Prepare a fresh stock solution of the DBCO reagent in anhydrous DMSO or DMF immediately before use.[9] | |
| Presence of primary amines (e.g., Tris, glycine) or sodium azide in the buffer. | Perform buffer exchange of your azide-modified biomolecule into an appropriate amine-free and azide-free buffer like PBS or HEPES.[1][9] | |
| Insufficient molar excess of DBCO reagent. | Increase the molar ratio of this compound to the azide-containing molecule. A 1.5 to 3-fold molar excess is a good starting point.[1] | |
| Precipitation of Protein During Conjugation | High concentration of organic solvent (e.g., DMSO). | Ensure the final concentration of the organic solvent in the reaction mixture is low, typically below 20%. |
| Protein instability at the reaction pH. | Test the stability of your protein in the chosen buffer and pH before performing the conjugation. | |
| High Non-Specific Binding | Hydrophobic interactions. | This compound is a hydrophilic dye, which generally results in minimal non-specific binding.[6][7] However, if issues persist, consider purification methods like size-exclusion chromatography. |
| Difficulty in Purifying the Conjugate | Similar physicochemical properties of the conjugate and unreacted dye. | Utilize purification methods that separate based on size, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted this compound. |
Quantitative Data
The efficiency of the SPAAC reaction is influenced by both pH and the buffer system used. The following table summarizes the second-order rate constants for the reaction of a sulfo-DBCO-amine with an azide at 25°C, providing a strong indication of the expected behavior for this compound.
Table 1: Effect of pH and Buffer on SPAAC Reaction Rate Constants (M⁻¹s⁻¹)
| pH | MES Buffer | PBS Buffer | HEPES Buffer | Borate Buffer |
| 5 | 0.23 ± 0.01 | - | - | - |
| 6 | 0.30 ± 0.01 | - | - | - |
| 7 | 0.44 ± 0.01 | 0.32 ± 0.01 | 0.55 ± 0.01 | - |
| 8 | 0.63 ± 0.01 | 0.46 ± 0.01 | 0.48 ± 0.01 | 0.59 ± 0.01 |
| 9 | - | 0.61 ± 0.01 | - | 0.83 ± 0.01 |
| 10 | - | - | - | 1.18 ± 0.01 |
Data adapted from "The effects of buffer, pH, and temperature upon SPAAC reaction rates," Pringle, T. A., & Knight, J. C. (2025). Org. Biomol. Chem.[2][3]
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
This protocol outlines a general procedure for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Spin desalting columns or dialysis cassettes for purification
Procedure:
-
Prepare the this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Reaction Setup:
-
Add a 1.5 to 3-fold molar excess of the this compound stock solution to your azide-modified protein solution.[1]
-
The final concentration of the organic solvent (DMSO/DMF) should be kept below 20% to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. Longer incubation times can improve efficiency.[1]
-
Purification: Remove the unreacted this compound using a spin desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Quantification of the Degree of Labeling (DOL)
Procedure:
-
Measure Absorbance: After purification, measure the absorbance of the conjugate solution using a spectrophotometer at 280 nm (A₂₈₀) and at the maximum absorbance of Cy7 (approximately 750 nm, A₇₅₀).
-
Calculate Protein Concentration:
-
First, calculate the correction factor (CF) for the dye's contribution to the A₂₈₀ reading: CF = (A₂₈₀ of dye) / (A₇₅₀ of dye). This value is typically provided by the dye manufacturer.
-
Corrected A₂₈₀ = A₂₈₀ - (A₇₅₀ x CF)
-
Protein Concentration (M) = (Corrected A₂₈₀) / (ε_protein x path length in cm)
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A₇₅₀ / (ε_dye x path length in cm)
-
ε_dye is the molar extinction coefficient of Tetra-sulfo-Cy7 at its absorbance maximum.
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. interchim.fr [interchim.fr]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. This compound, 2714419-16-4 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
troubleshooting unexpected fluorescence quenching with Tetra-sulfo-Cy7 DBCO
Welcome to the technical support center for Tetra-sulfo-Cy7 DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to unexpected fluorescence quenching and other issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a near-infrared (NIR) fluorescent dye that is highly water-soluble due to the presence of four sulfo- groups.[1][2] It is functionalized with a dibenzocyclooctyne (DBCO) group, which allows for copper-free "click chemistry" reactions with azide-modified molecules.[3][4] This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it can be performed in complex biological samples with minimal side reactions.[5][6] Its primary applications include the fluorescent labeling of biomolecules such as antibodies, peptides, and nucleic acids for in vivo imaging, flow cytometry, and other fluorescence-based assays.[7][8] The fluorescence of this compound is generally insensitive to pH in the range of 4 to 10.[2][9]
Q2: My this compound conjugate has a much lower fluorescence signal than expected. What are the common causes of this fluorescence quenching?
Unexpected fluorescence quenching of this compound conjugates can stem from several factors:
-
High Degree of Labeling (DOL): This is a primary cause of self-quenching, where multiple dye molecules in close proximity on a single biomolecule form non-fluorescent aggregates (H-aggregates).[10][11] This can lead to a significant decrease in fluorescence intensity despite a high number of fluorophores being attached.[10]
-
Presence of Specific Quenchers: Certain molecules in your buffer or sample can actively quench the fluorescence of cyanine (B1664457) dyes. A notable and often unexpected quencher is the reducing agent Tris(2-carboxyethyl)phosphine (TCEP), which can form a non-fluorescent covalent adduct with the Cy7 core.[1][12]
-
Environmental Factors: The local chemical environment, such as solvent polarity and the presence of certain ions, can influence the fluorescence quantum yield of cyanine dyes.[13]
-
Photobleaching: Prolonged exposure to excitation light can lead to irreversible photodegradation of the dye.[10]
-
Failed Conjugation: If the click chemistry reaction was inefficient, the low signal may be due to a low concentration of the labeled biomolecule and a high concentration of unconjugated dye that was removed during purification.
Q3: How can I determine if self-quenching due to a high degree of labeling is the issue?
A high degree of labeling (DOL) can be diagnosed by a combination of spectrophotometric analysis and a systematic titration of the dye-to-biomolecule ratio.
-
Spectrophotometric Analysis: A hallmark of H-aggregate formation (a cause of self-quenching) is a blue-shift in the absorbance spectrum of the Cy7 conjugate.[10]
-
Calculate the Degree of Labeling (DOL): You can calculate the DOL using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (~750 nm). An unusually high DOL (for antibodies, typically >10) is a strong indicator of potential self-quenching.[11][14]
-
Perform a Dye:Protein Titration: To find the optimal DOL, it is recommended to perform a titration with different molar ratios of this compound to your biomolecule (e.g., 5:1, 10:1, 15:1, 20:1).[10][15] The conjugate with the highest fluorescence brightness (a product of quantum yield and extinction coefficient), not necessarily the highest DOL, should be chosen for your application.
Q4: What common laboratory reagents should I avoid when working with this compound?
Certain reagents can interfere with the conjugation reaction or directly quench the fluorescence of the Cy7 dye.
-
Primary Amines: Buffers containing primary amines, such as Tris and glycine, will compete with your biomolecule for reaction with NHS esters if you are performing a two-step labeling procedure involving an amine-reactive DBCO-NHS ester.[10]
-
Sodium Azide (B81097): While the azide moiety is part of the click reaction, sodium azide in your buffers can potentially interfere with the DBCO group.[5] It is best to avoid it in your reaction buffers.
-
Reducing Agents: As mentioned, TCEP is a known quencher of cyanine dyes.[1][12] Other reducing agents containing phosphines or thiols may also have a similar effect.[12]
-
Transition Metals: Metal ions such as Cu²⁺, Fe³⁺, and Ni²⁺ can quench fluorescence through electron transfer mechanisms.[16]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues of unexpected fluorescence quenching.
Problem 1: Low or No Fluorescence Signal After Conjugation
This is a common issue that can be traced back to the conjugation reaction itself or to quenching phenomena.
References
- 1. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. Fluorescent-labeled antibodies: Balancing functionality and degree of labeling [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Near-Infrared DBCO-Functionalized Fluorophores: Tetra-sulfo-Cy7 vs. Alexa Fluor 750
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data in applications such as antibody-drug conjugation, cell tracking, and in vivo imaging. This guide provides a comprehensive comparison of two prominent near-infrared (NIR) fluorescent dyes functionalized with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry: Tetra-sulfo-Cy7 DBCO and Alexa Fluor 750 DBCO.
Both dyes are spectrally similar and operate in the NIR window, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[1][2][3] However, their photophysical properties and performance can differ, influencing their suitability for specific applications. This guide presents a detailed comparison of their key performance metrics, supported by experimental data and protocols, to facilitate an informed decision.
Quantitative Comparison of Fluorophore Properties
The performance of a fluorescent dye is primarily determined by its spectral characteristics, brightness (a product of its extinction coefficient and quantum yield), and photostability. The following table summarizes the key quantitative data for this compound and Alexa Fluor 750 DBCO.
| Property | This compound | Alexa Fluor 750 DBCO | Reference |
| Excitation Maximum (nm) | ~750 | ~749 | [4][5] |
| Emission Maximum (nm) | ~773 | ~775 | [4][5] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~240,600 | ~240,000 | [4][5] |
| Fluorescence Quantum Yield (Φ) | ~0.24 | ~0.12 | [4][6] |
| Calculated Brightness (Ext. Coeff. x QY) | ~57,744 | ~28,800 | |
| Water Solubility | High (sulfonated) | High | [2][7] |
| pH Sensitivity | Insensitive (pH 4-10) | Insensitive over a broad range | [2] |
Key Takeaways:
-
Spectral Similarity: Both dyes have nearly identical excitation and emission maxima, making them compatible with the same instrument settings and filter sets.[4][5]
-
Brightness: Based on the provided quantum yields, this compound is calculated to be approximately twice as bright as Alexa Fluor 750 DBCO. Brightness is a crucial factor for detecting low-abundance targets and improving signal-to-noise ratios.
-
Water Solubility: The presence of sulfo- groups in Tetra-sulfo-Cy7 enhances its water solubility, which can minimize aggregation and non-specific binding during conjugation and in aqueous experimental conditions.[2]
Performance in Bioconjugation and Imaging
While the intrinsic properties of the free dyes are important, their performance in real-world applications after conjugation to biomolecules is paramount. Studies comparing the broader families of Cy dyes and Alexa Fluor dyes have revealed key differences.
Alexa Fluor dyes are generally reported to be more photostable than their Cy dye counterparts.[8][9] Research indicates that protein conjugates of long-wavelength Alexa Fluor dyes are significantly more resistant to photobleaching than those of Cy dyes.[8] Furthermore, Cy dye conjugates can exhibit prominent blue-shifted shoulder peaks in their absorption spectra, which are attributed to dye aggregation.[8][9] This aggregation can lead to fluorescence quenching, diminishing the overall signal of the conjugate, especially at high degrees of labeling.[8] In contrast, Alexa Fluor dye conjugates show significantly less of this self-quenching effect, resulting in more fluorescent conjugates.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for antibody conjugation and cell labeling using DBCO-functionalized fluorescent dyes.
Protocol 1: Antibody Conjugation with DBCO-Functionalized Dyes
This protocol describes the conjugation of a DBCO-functionalized fluorescent dye to an antibody via an N-hydroxysuccinimide (NHS) ester linkage to primary amines (lysine residues) on the antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound or Alexa Fluor 750 DBCO (with NHS ester reactive group)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains extraneous proteins like BSA or gelatin, purify the antibody using a suitable method (e.g., Melon™ Gel).
-
Concentrate the antibody solution to approximately 1 mg/mL using a centrifugal filter unit.
-
-
Dye Preparation:
-
Prepare a fresh 10 mM stock solution of the DBCO-NHS ester dye in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved DBCO-NHS ester to the antibody solution. The final concentration of the organic solvent should be kept below 20%.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle stirring.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by quenching the unreacted DBCO-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the unconjugated dye and quenching reagents by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the dye at its absorbance maximum (~750 nm).
-
Protocol 2: Live Cell Labeling via Copper-Free Click Chemistry
This protocol outlines the labeling of azide-modified cell surface glycans with a DBCO-functionalized fluorescent dye for fluorescence microscopy.
Materials:
-
Live cells cultured in appropriate medium
-
Azide-modified sugar (e.g., Ac₄ManNAz) for metabolic labeling
-
DBCO-functionalized dye-antibody conjugate (from Protocol 1)
-
Live cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)
-
Fluorescence microscope with a live-cell imaging chamber
Procedure:
-
Metabolic Labeling:
-
Culture cells in a medium containing an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 24-48 hours to allow for the incorporation of azide (B81097) groups into cell surface glycans.
-
-
Cell Preparation:
-
Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer.
-
-
Copper-Free Click Reaction:
-
Dilute the DBCO-dye-antibody conjugate in the live cell imaging buffer to a final concentration of 1-10 µg/mL.
-
Add the diluted conjugate to the cells and incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound conjugate.
-
-
Imaging:
-
Add fresh live cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope using the appropriate filter sets for the NIR dye.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the labeling and purification steps.
Caption: Workflow for conjugating a DBCO-NHS ester to an antibody.
Caption: Workflow for labeling azide-modified live cells.
Conclusion
The choice between this compound and Alexa Fluor 750 DBCO depends on the specific requirements of the experiment.
Choose this compound for:
-
Applications demanding the highest possible brightness to maximize signal-to-noise ratio.
-
Experiments where the superior water solubility of a tetra-sulfonated dye is advantageous to prevent aggregation.
Choose Alexa Fluor 750 DBCO for:
-
Applications requiring the highest degree of photostability for long-term imaging or time-lapse experiments.
-
Experiments involving a high degree of labeling on a biomolecule, where minimizing self-quenching is critical.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. This compound, 2714419-16-4 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. sulfo-Cy7 DBCO | BroadPharm [broadpharm.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Tetra-sulfo-Cy7 DBCO Conjugation: A Comparative Guide to SDS-PAGE Analysis
For researchers and professionals in drug development, confirming the successful conjugation of fluorescent dyes to proteins is a critical step. This guide provides a detailed comparison of using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for validating the conjugation of Tetra-sulfo-Cy7 DBCO to proteins. We present supporting experimental data, detailed protocols, and a comparison with alternative validation methods.
Performance Comparison of Fluorescent Dyes for Protein Conjugation
The choice of a fluorescent dye for protein labeling can significantly impact the outcome of an experiment. Factors such as brightness, photostability, and water solubility are crucial. This compound is a near-infrared dye that offers excellent water solubility due to its four sulfonate groups, which helps to prevent aggregation of labeled proteins. Below is a comparison of this compound with other commonly used DBCO-functionalized cyanine (B1664457) dyes.
| Feature | This compound | Sulfo-Cy5 DBCO | Sulfo-Cy3 DBCO |
| Excitation Max (nm) | ~750 - 753 | ~646 | ~555 |
| Emission Max (nm) | ~773 - 775 | ~662 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~240,600 - 255,000[1][2] | ~250,000 | ~150,000 |
| Quantum Yield | ~0.24[1][3] | ~0.20[4] | ~0.24[4] |
| Water Solubility | Excellent | Good | Good |
| Photostability | High[2] | Good | Moderate |
| Key Advantages | High water solubility, near-infrared emission minimizes background fluorescence. | Bright and photostable, well-established dye. | Bright, suitable for multiplexing with other dyes. |
Alternatives to SDS-PAGE for Conjugation Validation
While SDS-PAGE is a widely accessible and effective method for initial validation, other techniques can provide more detailed information.
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact protein and its conjugate. | Provides precise mass confirmation of the conjugate. | Requires specialized equipment and expertise. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Can quantify conjugation efficiency and identify aggregates. | May not resolve unconjugated protein from the conjugate if the size difference is small. |
| UV-Vis Spectroscopy | Measures the absorbance spectrum of the conjugate. | Can estimate the degree of labeling (DOL). | Can be confounded by overlapping absorbance spectra of the protein and dye. |
Experimental Protocol: Validating this compound Conjugation by SDS-PAGE
This protocol outlines the steps to confirm the covalent attachment of this compound to a protein of interest using SDS-PAGE.
Materials:
-
Protein of interest (azide-modified)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
SDS-PAGE gels (appropriate percentage for the protein size)
-
SDS-PAGE running buffer
-
Loading buffer (e.g., Laemmli buffer)
-
Molecular weight markers (pre-stained or unstained)
-
Fluorescence imaging system with near-infrared detection capabilities
-
Coomassie Brilliant Blue stain (optional)
-
Destaining solution (optional)
Procedure:
-
Conjugation Reaction:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Add a 5-20 fold molar excess of this compound to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C, protected from light.
-
Remove excess, unconjugated dye using a desalting column or dialysis.
-
-
Sample Preparation for SDS-PAGE:
-
Take aliquots of the unconjugated protein and the conjugation reaction mixture.
-
Mix each aliquot with loading buffer.
-
Heat the samples at 70-95°C for 5-10 minutes to denature the proteins. Note: Some fluorescent proteins can lose fluorescence upon boiling, so a lower temperature and shorter incubation time may be necessary if analyzing a fluorescent fusion protein.[5]
-
-
Gel Electrophoresis:
-
Load the prepared samples (unconjugated protein control, conjugated protein, and molecular weight marker) into the wells of the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
In-Gel Fluorescence Scanning:
-
Carefully remove the gel from the cassette and rinse with deionized water.
-
Place the gel on a fluorescence gel imager equipped with a laser and filter set appropriate for Cy7 (excitation ~750 nm, emission ~780 nm).
-
Acquire the fluorescent image. A band corresponding to the fluorescently labeled protein should be visible.
-
-
Coomassie Staining (Optional):
-
After fluorescence imaging, the same gel can be stained with Coomassie Brilliant Blue to visualize the total protein.
-
Incubate the gel in Coomassie stain for 30-60 minutes with gentle agitation.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
-
Expected Results:
-
Upon in-gel fluorescence scanning, a fluorescent band should be observed in the lane corresponding to the conjugation reaction.
-
In the Coomassie-stained gel, a band corresponding to the conjugated protein should appear at a higher molecular weight than the unconjugated protein. This upward shift in mobility is indicative of a successful conjugation. The presence of both the unconjugated protein band and the higher molecular weight conjugate band can provide an estimate of the conjugation efficiency.
Visualizing the Workflow and Validation Logic
The following diagrams illustrate the experimental workflow and the underlying principle of SDS-PAGE for validating protein conjugation.
References
A Comparative Guide to the Serum Stability of Tetra-sulfo-Cy7 DBCO Conjugates
For researchers and professionals in drug development, the stability of fluorescent conjugates in biological media is a critical factor for the success of in vivo imaging, targeted drug delivery, and diagnostic applications. This guide provides a comparative assessment of the stability of Tetra-sulfo-Cy7 DBCO conjugates in serum, benchmarked against other common near-infrared (NIR) dyes and bioconjugation technologies. The information presented herein is supported by published experimental findings to facilitate informed decisions in probe selection and experimental design.
Comparative Stability of NIR Dye Conjugates in Serum
The stability of a fluorescent bioconjugate in serum is influenced by both the dye's intrinsic chemical structure and the nature of the linkage to the biomolecule. The dibenzocyclooctyne (DBCO) group, used in copper-free click chemistry, forms a stable triazole linkage with azide-modified molecules. However, the overall stability of the conjugate can be compromised by the degradation of the fluorophore itself or by non-specific interactions influenced by the dye's physicochemical properties.
Below is a summary of the stability and properties of this compound and its alternatives. Direct quantitative comparisons of the serum half-life of different dye-DBCO conjugates are not extensively available in the literature, so data from related studies on antibody-dye conjugates are used to infer stability.
| Feature | Tetra-sulfo-Cy7 | IRDye 800CW | Alexa Fluor 680/750 | s775z |
| Relative Serum Stability | Moderate | Moderate to High | High | Very High |
| Primary Degradation Concerns | Photobleaching, potential for oxidation of the polymethine chain.[1][2] | Generally stable, but conjugates can exhibit faster plasma clearance than the unlabeled biomolecule, suggesting some instability or increased non-specific interactions.[3][4] | High photostability and resistance to chemical degradation. Conjugates show plasma clearance profiles nearly identical to unlabeled antibodies.[3][5] | Exceptionally stable against chemical degradation due to a sterically shielded core structure.[6] |
| Tendency for Aggregation | Higher, which can lead to fluorescence quenching.[7] | Lower | Lower[5][7] | Prevented by its shielded architecture. |
| Plasma Protein Binding | Not explicitly quantified, but cyanine (B1664457) dyes can interact with serum albumin. | Known to bind to plasma proteins, which can affect biodistribution.[3] | AF680 exhibits one of the lowest plasma protein binding rates among tested NIR dyes.[3] | Does not accumulate in blood clearance organs, suggesting low non-specific binding. |
| Relative Photostability | Lower compared to Alexa Fluor and IRDye counterparts.[7] | High[8] | Significantly more resistant to photobleaching than Cy dyes.[5] | High, due to its protective structure. |
Note: The stability of any conjugate is also dependent on the biomolecule to which it is attached and the degree of labeling (DOL).
Experimental Protocols
Assessing the Serum Stability of Fluorescent Dye-DBCO Conjugates via HPLC-Based Assay
This protocol provides a general method for quantifying the stability of a fluorescent dye-DBCO conjugate (e.g., an antibody-dye conjugate) in serum over time.
Materials:
-
Fluorescent dye-DBCO conjugated biomolecule of interest
-
Human or mouse serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), cold
-
Incubator at 37°C
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector and a suitable size-exclusion (SEC) or reversed-phase (RP) column.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the fluorescent conjugate in PBS.
-
Dilute the stock solution into serum to a final concentration of 1 mg/mL.
-
Prepare a control sample by diluting the stock solution to the same final concentration in PBS.
-
-
Incubation:
-
Incubate both the serum and PBS samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
-
Protein Precipitation (for serum samples):
-
To each serum aliquot, add three volumes of cold acetonitrile to precipitate the serum proteins.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the conjugate.
-
-
HPLC Analysis:
-
Analyze the supernatant (from serum samples) and the diluted control aliquots (from PBS samples) by HPLC.
-
Use a mobile phase and column appropriate for separating the intact conjugate from potential degradation products.
-
Monitor the elution profile using a fluorescence detector set to the excitation and emission wavelengths of the specific dye.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to the intact fluorescent conjugate.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the amount at time zero.
-
The half-life (t½) of the conjugate in serum can be determined by fitting the data to a first-order decay model.
-
Visualizations
Caption: Workflow for the serum stability assessment of fluorescent conjugates using HPLC.
Caption: Potential degradation pathways for fluorescent dye conjugates in a serum environment.
References
- 1. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Doubly Strapped Zwitterionic NIR-I and NIR-II Heptamethine Cyanine Dyes for Bioconjugation and Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Quantum Yield of Near-Infrared DBCO Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group is a critical step in designing experiments for copper-free click chemistry applications, such as in vivo imaging and bioconjugation. A key performance indicator for these fluorophores is their fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed photons into emitted fluorescent light. A higher quantum yield translates to a brighter signal, enabling greater sensitivity and improved signal-to-noise ratios in biological imaging and detection assays.
This guide provides an objective comparison of the quantum yields of several commercially available near-infrared DBCO dyes, supported by experimental data. Detailed methodologies for the key experiments cited are also provided to aid in the critical evaluation and replication of these findings.
Quantitative Comparison of NIR DBCO Dye Quantum Yields
The following table summarizes the quantum yield (Φ) of various near-infrared DBCO-conjugated dyes. It is important to note that the quantum yield of a dye can be influenced by its local chemical environment, including the solvent and the biomolecule to which it is conjugated.
| Dye Family | Specific Dye Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Conditions |
| Cyanine | DBCO-Cy3 | 555 | 570 | 0.31 | DMF, DMSO, DCM, alcohols[1] |
| Cyanine | DBCO-Cy5 | Not Specified | Not Specified | 0.2 - 0.27 | Not Specified[2][3] |
| Cyanine | Cyanine5.5 DBCO | Not Specified | Not Specified | 0.2 | Not Specified[4] |
| Cyanine | Cyanine7 DBCO | 750 | 773 | 0.3 | DMF, DMSO, DCM[5] |
| Cyanine | sulfo-Cyanine7 DBCO | Not Specified | 773 | 0.24 | Not Specified[6] |
Experimental Protocol: Relative Quantum Yield Determination
The determination of the fluorescence quantum yield of a dye is typically performed relative to a standard with a known quantum yield.[7][8][9] This method involves comparing the integrated fluorescence intensity and the absorbance of the sample to that of the standard.
Materials and Equipment:
-
Fluorometer: A calibrated instrument capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: 1 cm path length.
-
Standard Fluorophore: A dye with a well-characterized quantum yield in the same spectral region as the sample (e.g., Cresyl Violet or IR-125 in ethanol (B145695) for the NIR region).
-
Solvent: A spectroscopic grade solvent in which both the sample and standard are soluble and stable.
-
Sample Dye: The near-infrared DBCO dye of interest.
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of both the standard and the sample dye in the chosen solvent.
-
Prepare a Series of Dilutions: For both the sample and the standard, prepare a series of five dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength in 1 cm cuvettes. This low concentration range is crucial to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength of the fluorometer to the absorbance maximum of the dye.
-
For each dilution, record the fluorescence emission spectrum.
-
Ensure that the emission is corrected for the instrument's spectral response.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot the Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate the Gradient: Determine the gradient (slope) of the straight line for both the sample and the standard plots. The plot should be linear, and the line should pass through the origin.
-
Calculate the Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the known quantum yield of the standard.
-
Grad_sample is the gradient of the plot for the sample.
-
Grad_std is the gradient of the plot for the standard.
-
η_sample is the refractive index of the solvent used for the sample.
-
η_std is the refractive index of the solvent used for the standard.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps involved in the relative quantum yield determination of a near-infrared DBCO dye.
Caption: Workflow for Relative Quantum Yield Determination.
References
- 1. interchim.fr [interchim.fr]
- 2. DBCO-Cy5 | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 8. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Near-Infrared Fluorophores: Tetra-sulfo-Cy7 DBCO and its Alternatives in Advanced Microscopy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of biological imaging, the selection of an appropriate fluorescent probe is paramount for generating high-quality, reproducible data. This guide provides a comprehensive comparison of Tetra-sulfo-Cy7 DBCO, a near-infrared (NIR) fluorophore, with its spectrally similar counterparts: Alexa Fluor™ 750 DBCO, DyLight™ 750 DBCO, and IRDye® 800CW DBCO. This comparison is intended to assist researchers in making informed decisions for their specific microscopy applications, including confocal microscopy, super-resolution microscopy, and in vivo imaging.
Performance Overview and Key Characteristics
Near-infrared fluorophores operating in the 700-900 nm window are highly sought after for biological imaging due to reduced tissue autofluorescence and deeper photon penetration. The DBCO (Dibenzocyclooctyne) moiety enables covalent labeling of azide-modified biomolecules via copper-free click chemistry, a bioorthogonal reaction ideal for live-cell and in vivo applications where the cytotoxicity of copper is a concern.
This compound is a highly water-soluble and hydrophilic dye, which minimizes non-specific binding and is beneficial for assays requiring high signal-to-noise ratios. Its fluorescence is stable over a wide pH range (pH 4 to 10), ensuring consistent performance in various biological environments. It is recognized for its brightness and photostability, making it a robust choice for demanding imaging experiments.
Alexa Fluor™ 750 DBCO is a member of the well-established Alexa Fluor family, known for exceptional photostability and brightness. Studies have consistently shown that Alexa Fluor dyes are significantly more resistant to photobleaching compared to conventional cyanine (B1664457) dyes. This makes them particularly suitable for long-term time-lapse imaging and super-resolution techniques that require intense laser illumination.
DyLight™ 750 DBCO is another alternative in the NIR spectrum, offering high fluorescence intensity and good photostability. It is spectrally similar to Cy7 and Alexa Fluor 750, providing another option for researchers.
IRDye® 800CW DBCO is a popular choice for in vivo imaging due to its high sensitivity and low background fluorescence in deep-tissue applications. Its spectral properties are well-suited for dedicated in vivo imaging systems.
Quantitative Data Presentation
To facilitate a direct comparison of their key photophysical properties, the following table summarizes the available data for this compound and its alternatives.
| Property | This compound | Alexa Fluor™ 750 DBCO | DyLight™ 750 DBCO | IRDye® 800CW DBCO |
| Excitation Max (nm) | ~753[1] | ~749 | ~752 | ~774 (in PBS)[2] |
| Emission Max (nm) | ~775[1] | ~775 | ~772 | ~789 (in PBS)[2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~255,000[1] | ~290,000 | ~270,000 | ~240,000 (in PBS)[3] |
| Quantum Yield (Φ) | Not specified | ~0.12 | Not specified | ~0.08-0.12[4] |
| Water Solubility | High[1][5][6] | High | High | High[4] |
| pH Sensitivity | Insensitive (pH 4-10)[5][6] | Insensitive | Insensitive | Not specified |
Note: Photophysical properties can vary slightly depending on the solvent, conjugation state, and measurement conditions.
Experimental Workflow and Protocols
The following sections provide a detailed experimental workflow for a typical cell labeling experiment using a DBCO-functionalized NIR dye and a generalized protocol for immunofluorescence staining.
Experimental Workflow: Copper-Free Click Chemistry Labeling of Live Cells
This diagram illustrates the key steps involved in labeling azide-modified biomolecules on the surface of live cells with a DBCO-functionalized fluorescent dye for subsequent microscopy analysis.
Caption: A generalized workflow for labeling live cells using copper-free click chemistry.
Detailed Experimental Protocol: Immunofluorescence Staining of Fixed Cells
This protocol provides a step-by-step guide for performing immunofluorescence staining using a primary antibody and a secondary antibody conjugated to a DBCO-functionalized NIR dye, followed by copper-free click chemistry.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or 5-10% normal serum in PBS)
-
Primary antibody (specific to the target of interest)
-
Azide-modified secondary antibody (specific to the host species of the primary antibody)
-
DBCO-functionalized NIR dye (this compound or alternative)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Cell Fixation:
-
Wash the cells grown on coverslips twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
-
Secondary Antibody (Azide-modified) Incubation:
-
Dilute the azide-modified secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST for 5 minutes each.
-
-
Copper-Free Click Chemistry Reaction:
-
Prepare a fresh solution of the DBCO-functionalized NIR dye in PBS at a concentration of 5-20 µM.
-
Incubate the cells with the DBCO-dye solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST for 5 minutes each.
-
-
Mounting and Imaging:
-
(Optional) Incubate with DAPI for 5 minutes for nuclear staining, then wash with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the stained cells using a fluorescence microscope equipped with the appropriate laser lines and emission filters for the chosen NIR dye and DAPI.
-
Signaling Pathway Diagram: A Generic Kinase Cascade
To illustrate the application of these fluorescent probes in studying cellular processes, the following diagram depicts a generic mitogen-activated protein kinase (MAPK) signaling pathway. Researchers could use antibodies targeting specific proteins in this cascade (e.g., phosphorylated ERK) and label them with NIR fluorophores to visualize their activation and localization within the cell.
Caption: A simplified diagram of a typical MAPK signaling cascade.
Conclusion
The choice between this compound and its alternatives will ultimately depend on the specific requirements of the experiment.
-
For applications demanding the highest photostability, especially in super-resolution microscopy or long-term live-cell imaging, Alexa Fluor™ 750 DBCO is a strong contender.
-
When high water solubility and minimal non-specific binding are critical, this compound is an excellent choice.
-
For in vivo imaging where deep tissue penetration and high signal-to-noise are paramount, IRDye® 800CW DBCO is a well-established option.
-
DyLight™ 750 DBCO provides a reliable alternative with good overall performance.
Researchers are encouraged to consider the specific instrumentation available and to perform pilot experiments to determine the optimal fluorophore for their particular biological system and imaging setup.
References
Confirming the Labeling Specificity of Tetra-sulfo-Cy7 DBCO: A Comparative Guide
For researchers, scientists, and drug development professionals employing copper-free click chemistry, the selection of a fluorescent probe is a critical determinant of experimental success. The specificity of the labeling reaction directly impacts the reliability and interpretation of results. This guide provides a comprehensive comparison of Tetra-sulfo-Cy7 DBCO, a popular near-infrared (NIR) dye, with its key alternatives. We present available performance data and detailed experimental protocols to enable a rigorous, in-house evaluation of labeling specificity.
The core of this guide is a set of standardized protocols designed to directly compare the performance of this compound against other spectrally similar DBCO-functionalized dyes, such as Alexa Fluor 750 DBCO and IRDye 750 DBCO. By following these protocols, researchers can generate robust, comparative data on labeling efficiency, signal-to-noise ratio, and photostability, ensuring the selection of the optimal probe for their specific application.
Performance Comparison of Near-Infrared DBCO Dyes
| Feature | This compound | Alexa Fluor 750 DBCO | IRDye 750 DBCO |
| Excitation Max (λex) | ~750 nm | ~749 nm | ~745 nm |
| Emission Max (λem) | ~773 nm | ~775 nm | ~771 nm |
| Molar Extinction Coeff. (ε) | ~240,000 cm⁻¹M⁻¹ | ~290,000 cm⁻¹M⁻¹ | Not readily available |
| Quantum Yield (Φ) | ~0.24 | ~0.12 | Not readily available |
| Solubility | High (water-soluble) | High (water-soluble) | High (water-soluble) |
| Key Advantages | High water solubility, good brightness. | High photostability, well-established dye series.[1] | Often used in in-vivo imaging. |
| Potential Considerations | Photostability may be lower than some alternatives.[1] | Lower quantum yield compared to Cy7.[2] | Limited publicly available photophysical data. |
Note: The exact photophysical properties can vary depending on the conjugation state and the local environment. The data for Alexa Fluor 750 DBCO and IRDye 750 DBCO are based on the properties of the parent dyes.
Experimental Protocols for Comparative Analysis
To definitively determine the most suitable dye for your research, a direct comparative study is essential. The following protocols provide a standardized framework for evaluating the labeling specificity, efficiency, and photostability of this compound and its alternatives.
I. Protein Labeling Specificity via SDS-PAGE
This protocol assesses the specificity and efficiency of labeling an azide-modified protein with different DBCO-functionalized dyes.
1. Materials:
-
Azide-modified protein of interest (e.g., BSA-azide)
-
This compound
-
Alexa Fluor 750 DBCO
-
IRDye 750 DBCO
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
SDS-PAGE gels and running buffer
-
Fluorescence gel imager with appropriate filter sets for NIR dyes
2. Procedure:
-
Prepare 10 mM stock solutions of each DBCO dye in DMSO.
-
Prepare a 1 mg/mL solution of the azide-modified protein in PBS.
-
Set up parallel labeling reactions for each dye. In separate microcentrifuge tubes, mix the azide-modified protein with a 5-fold molar excess of each DBCO dye stock solution.
-
Include a negative control with azide-modified protein but no DBCO dye, and another control with a non-azide modified protein (e.g., native BSA) and each DBCO dye to assess non-specific binding.
-
Incubate the reactions for 1 hour at room temperature, protected from light.
-
Add SDS-PAGE sample loading buffer to each reaction and heat at 95°C for 5 minutes.
-
Load equal amounts of each sample onto an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
Image the gel using a fluorescence imager with settings optimized for the ~750 nm emission wavelength.
-
After fluorescence imaging, stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.
3. Data Analysis:
-
Compare the intensity of the fluorescently labeled protein band for each dye.
-
Assess the presence of any non-specific labeling in the control lanes.
-
Quantify the labeling efficiency by comparing the fluorescence intensity of the target protein band to a standard curve of the free dye.
II. Cell Labeling Specificity via Flow Cytometry
This protocol evaluates the efficiency of labeling azide-modified cell surface glycans.
1. Materials:
-
Cell line of interest
-
Ac4ManNAz (or other appropriate azide-containing sugar)
-
This compound, Alexa Fluor 750 DBCO, IRDye 750 DBCO
-
Cell culture medium
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer with a ~640 nm laser and appropriate emission filters
2. Procedure:
-
Culture cells in the presence of an optimized concentration of Ac4ManNAz for 24-48 hours to introduce azide (B81097) groups onto the cell surface. Culture a parallel set of cells without Ac4ManNAz as a negative control.
-
Harvest and wash the cells.
-
Resuspend the cells in FACS buffer.
-
Aliquot the azide-labeled and control cells into separate tubes.
-
Add each DBCO-dye to the azide-labeled and control cells at a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with FACS buffer to remove unbound dye.
-
Resuspend the cells in FACS buffer for analysis.
-
Analyze the cells on a flow cytometer, collecting fluorescence data in the appropriate channel for the NIR dyes.
3. Data Analysis:
-
Compare the mean fluorescence intensity of the azide-labeled cells for each dye.
-
Assess the background fluorescence of the control cells (no Ac4ManNAz) for each dye.
-
Calculate the signal-to-noise ratio by dividing the mean fluorescence intensity of the labeled cells by that of the control cells.
III. Fluorescence Microscopy for Signal-to-Noise Ratio
This protocol assesses the signal-to-noise ratio in a cell imaging context.
1. Materials:
-
Cells prepared and labeled as in the flow cytometry protocol.
-
Fluorescence microscope with appropriate filters for NIR dyes.
-
DAPI or Hoechst for nuclear counterstain.
-
Antifade mounting medium.
2. Procedure:
-
Seed azide-labeled and control cells onto coverslips in a multi-well plate.
-
Label the cells with each of the DBCO dyes as described in the flow cytometry protocol.
-
Wash the cells and fix with 4% paraformaldehyde.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope. For each dye, acquire images of both the azide-labeled and control cells using identical settings (exposure time, laser power, etc.).
3. Data Analysis:
-
Using image analysis software, measure the average fluorescence intensity of the cell surface in the labeled cells and in a background region of the same image.
-
Calculate the signal-to-noise ratio for each dye.
-
Visually inspect the images for any signs of non-specific binding or high background fluorescence in the control cells.
IV. Photostability Assessment
This protocol compares the photostability of the different fluorescent dyes.
1. Materials:
-
Labeled cells on microscope slides prepared as in the microscopy protocol.
-
Fluorescence microscope with a time-lapse imaging capability.
2. Procedure:
-
Select a field of view containing several well-labeled cells for each dye.
-
Focus on the cells and set the imaging parameters (e.g., 100ms exposure).
-
Acquire a time-lapse series of images of the same field of view under continuous illumination. For example, acquire an image every 10 seconds for 5 minutes.
-
Repeat for each of the different dyes using identical illumination and acquisition settings.
3. Data Analysis:
-
Measure the fluorescence intensity of several cells in the first and last frames of the time-lapse series for each dye.
-
Calculate the percentage of fluorescence intensity remaining at the end of the time course.
-
Plot the fluorescence intensity over time for each dye to visualize the rate of photobleaching.
Conclusion
References
A Head-to-Head Comparison: Water-Soluble vs. Non-Sulfonated Cy7 DBCO for Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of fluorescent label is critical to experimental success. Near-infrared (NIR) dyes, such as Cyanine7 (Cy7), are particularly valuable for in vivo imaging due to reduced tissue autofluorescence. When coupled with a dibenzocyclooctyne (DBCO) group, Cy7 becomes a powerful tool for copper-free click chemistry, enabling the precise labeling of azide-modified biomolecules. This guide provides an objective comparison of water-soluble (sulfonated) and non-sulfonated Cy7 DBCO, offering insights into their respective performance characteristics and providing supporting experimental methodologies.
The primary distinction between these two variants lies in the presence of sulfonate groups in the water-soluble version. This modification significantly enhances hydrophilicity, which in turn influences several key performance parameters, from reaction setup to the behavior of the final conjugate.
Key Performance Characteristics at a Glance
The decision to use a water-soluble or non-sulfonated Cy7 DBCO will depend on the specific requirements of the experiment, particularly the sensitivity of the biomolecule to organic solvents and the need to minimize non-specific binding.
| Feature | Water-Soluble Cy7 DBCO (Sulfonated) | Non-Sulfonated Cy7 DBCO | Rationale |
| Solubility | High solubility in aqueous buffers. | Low aqueous solubility; requires organic co-solvents (e.g., DMSO, DMF). | Sulfonate groups are highly polar, increasing the molecule's affinity for water. |
| Labeling Protocol | Can be performed in entirely aqueous conditions. | Requires the addition of an organic co-solvent (typically 5-20%) to the reaction mixture.[1][] | The dye must be fully dissolved to react efficiently with the target molecule. |
| Protein/Biomolecule Stability | Generally higher, as it avoids potentially denaturing organic co-solvents. | Risk of compromising the stability and function of biomolecules sensitive to organic solvents. | High concentrations of organic solvents can disrupt the native conformation of proteins. |
| Aggregation | Less prone to aggregation in aqueous solutions.[1][3] | Higher tendency to aggregate in aqueous media, which can lead to fluorescence quenching.[] | The negatively charged sulfonate groups provide electrostatic repulsion, preventing dye molecules from stacking. |
| Non-Specific Binding | Lower non-specific binding, resulting in a better signal-to-noise ratio.[4] | Can exhibit higher non-specific binding due to hydrophobic interactions.[1] | Increased hydrophilicity reduces interactions with hydrophobic surfaces on biomolecules and consumables. |
| Photostability | Generally higher.[4] | Generally lower. | Sulfonation has been shown to improve the photostability of cyanine (B1664457) dyes.[4] |
| Fluorescence Quantum Yield | May be slightly higher.[] | May be lower, especially if aggregation occurs. | Aggregation often leads to self-quenching of fluorescence. |
| Purification | Unreacted dye can be efficiently removed by dialysis against aqueous buffers.[3] | Dialysis may be less effective for removing unreacted dye; chromatographic methods are often preferred.[3] | The high water solubility of the sulfonated dye facilitates its removal by dialysis. |
Understanding the Underlying Chemistry
The functional core of both molecules is the Cy7 fluorophore linked to a DBCO moiety. The DBCO group enables a highly efficient and bioorthogonal reaction with azide-functionalized molecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click" reaction is advantageous as it proceeds readily at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[5]
The key structural difference is the addition of one or more sulfonate (-SO₃⁻) groups to the cyanine dye's core structure in the water-soluble variant.
References
- 1. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 3. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 4. benchchem.com [benchchem.com]
- 5. Cy7 DBCO | AxisPharm [axispharm.com]
A Comparative Analysis of Tetra-sulfo-Cy7 DBCO Photostability for Near-Infrared Bioimaging
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent probe is paramount for achieving high-quality and reproducible data in near-infrared (NIR) imaging applications. This guide provides an objective evaluation of the photostability of Tetra-sulfo-Cy7 DBCO against other commonly used NIR dyes, supported by a summary of available data and detailed experimental protocols for independent verification.
The photostability of a fluorophore, its intrinsic resistance to photochemical degradation upon light exposure, is a critical factor for the success of fluorescence-based assays. High photostability ensures a stable signal over prolonged or repeated imaging, which is essential for quantitative analysis, time-lapse microscopy, and tracking of biological processes. This compound is a bright and photostable near-IR probe, spectrally similar to other widely used dyes such as Alexa Fluor® 750, DyLight® 750, and IRDye® 750[1][2]. Its fluorescence is pH-insensitive between pH 4 and 10, and it contributes to minimal autofluorescence from biological samples in the NIR spectrum[1][2].
Quantitative Comparison of NIR Dye Photostability
While direct quantitative photostability data for this compound is not extensively available in peer-reviewed literature, a comparative assessment can be made based on the performance of the parent Cy7 dye and its class of cyanine (B1664457) dyes against alternatives. The sulfo-Cyanine7 is reported to be an improved analog of the Cy7® fluorophore with higher photostability[3]. Generally, cyanine dyes are known for their good photostability[1]. However, studies consistently indicate that Alexa Fluor dyes are significantly more resistant to photobleaching than their spectrally similar Cy dye counterparts[4][5][6][7].
The following table summarizes the available qualitative and comparative photostability data for this compound and its alternatives.
| Dye Name | Dye Family | Relative Photostability | Key Features |
| This compound | Cyanine | Good | Bright, water-soluble, DBCO-functionalized for copper-free click chemistry. |
| Alexa Fluor 750 | Alexa Fluor | Excellent | High photostability, bright, and less prone to self-quenching at high degrees of labeling[4][6]. |
| IRDye 800CW | IRDye | Excellent | High signal-to-noise ratio in vivo, well-suited for quantitative western blotting and in vivo imaging[8][9]. |
| Dendronized NIR Dye | Custom | Excellent | A specific oligoglycerol dendron-based NIR dye has been shown to be significantly more photostable than Cy7[10]. |
Experimental Protocol for Photostability Assessment
To enable researchers to perform their own comparative analysis, a detailed protocol for assessing the photostability of NIR dyes is provided below. This protocol is a synthesis of established methods for quantifying photobleaching in both solution and cellular contexts.
Objective:
To quantify and compare the photobleaching rates of this compound and other NIR dyes under controlled illumination conditions.
I. In Vitro Photostability Assay (in solution)
Materials:
-
NIR fluorescent dyes for comparison (e.g., this compound, Alexa Fluor 750, IRDye 800CW)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer or a fluorescence microscope with a sensitive camera
-
Quartz cuvettes or microscope slides with coverslips
-
Controlled light source (e.g., laser or LED with stable output)
Procedure:
-
Sample Preparation: Prepare solutions of each dye in PBS at a concentration that yields an initial absorbance of approximately 0.05 at the excitation maximum to minimize inner filter effects.
-
Instrumentation Setup:
-
Set the excitation wavelength to the absorption maximum of the dye.
-
Adjust the excitation light intensity to a constant and defined level. This intensity must be kept consistent across all dye comparisons.
-
Set the emission detection to capture the peak fluorescence of the dye.
-
-
Data Acquisition:
-
Record the initial fluorescence intensity (I₀) at time t=0.
-
Continuously illuminate the sample with the excitation light.
-
Acquire fluorescence intensity measurements at regular intervals (e.g., every 30 seconds) until the intensity has decreased significantly (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
For each time point (t), calculate the normalized fluorescence intensity (I/I₀).
-
Plot the normalized fluorescence intensity versus time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value. A longer half-life indicates greater photostability.
-
II. In-Cell Photostability Assay (Microscopy-based)
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
NIR dye-conjugated antibodies or other targeting molecules
-
Cell culture medium
-
Confocal or widefield fluorescence microscope with a stable light source and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Labeling: Incubate the cells with the NIR dye conjugates according to the specific labeling protocol for the target of interest. Wash the cells to remove unbound dye.
-
Microscope Setup:
-
Select the appropriate laser line and emission filters for each dye.
-
Set the laser power, detector gain, and pinhole size to obtain a good initial signal-to-noise ratio. These settings must remain constant for all dyes being compared.
-
-
Time-Lapse Imaging:
-
Acquire a time-lapse series of images of the labeled cells. Images should be taken at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-20 minutes) under continuous illumination.
-
-
Data Analysis:
-
Select regions of interest (ROIs) within the cells for each image in the time series.
-
Measure the mean fluorescence intensity within the ROIs for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity versus time to determine the photobleaching rate and half-life.
-
Visualizing Experimental Workflows
To further clarify the experimental process, the following diagrams illustrate the key steps.
Caption: Experimental workflows for in vitro and in-cell photostability analysis.
Caption: Simplified Jablonski diagram illustrating the photobleaching process.
Conclusion
The selection of a near-infrared dye with high photostability is crucial for obtaining reliable and reproducible data in fluorescence imaging. While this compound is a bright and effective probe, the available evidence suggests that alternatives such as Alexa Fluor 750 and IRDye 800CW may offer superior photostability for demanding applications that require prolonged or intense illumination. Researchers are encouraged to perform their own comparative experiments using the provided protocols to determine the optimal dye for their specific experimental conditions and imaging needs.
References
- 1. This compound, 2714419-16-4 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. ovid.com [ovid.com]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selectscience.net [selectscience.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Confirming Tetra-sulfo-Cy7 DBCO Labeling: A Comparative Guide to Mass Spectrometry and Immunoassays
In the realm of bioconjugation, ensuring the successful and specific labeling of biomolecules is paramount for the integrity and reliability of downstream applications. For researchers utilizing Tetra-sulfo-Cy7 DBCO, a popular near-infrared fluorescent probe for copper-free click chemistry, robust analytical methods are required to confirm covalent attachment to the target molecule. This guide provides a detailed comparison of mass spectrometry and traditional immunoassay techniques for the validation of this compound labeling, offering insights into their respective principles, performance, and experimental workflows.
Mass Spectrometry: The Gold Standard for Unambiguous Confirmation
Mass spectrometry (MS) stands as a powerful and highly sensitive analytical technique that directly measures the mass-to-charge ratio of ionized molecules. This capability allows for the precise determination of molecular weight changes resulting from the covalent attachment of the this compound label, providing unequivocal evidence of successful conjugation.
Key Advantages of Mass Spectrometry:
-
Unambiguous Identification: MS provides a direct measurement of the mass of the labeled biomolecule, confirming the addition of the this compound moiety (Molar Mass: 1259.54 g/mol )[1]. This direct evidence is a significant advantage over indirect methods.
-
High Specificity and Sensitivity: Modern mass spectrometers can detect minute mass shifts with high resolution, enabling the identification of labeled species even in complex mixtures. The sensitivity of MS can reach the femtomole to attomole range[2].
-
Site of Labeling Determination: Through tandem mass spectrometry (MS/MS) techniques, it is possible to fragment the labeled biomolecule and identify the specific amino acid residue(s) where the DBCO label has attached.
-
Stoichiometry of Labeling: MS can be used to determine the degree of labeling, revealing the number of dye molecules attached to each biomolecule.
Experimental Workflow for Mass Spectrometry Analysis
The general workflow for confirming this compound labeling using mass spectrometry involves several key steps:
Detailed Experimental Protocol: Mass Spectrometry
1. Protein Labeling with this compound:
-
Protein Preparation: Dissolve the azide-modified protein in a reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). The buffer must be free of any azide-containing compounds.
-
Reagent Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylsulfoxide (DMSO).
-
Labeling Reaction: Add a 2-4 fold molar excess of the this compound solution to the protein solution. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted dye using a spin desalting column or through dialysis.
2. Sample Preparation for Mass Spectrometry:
-
Denaturation, Reduction, and Alkylation: Denature the labeled protein using a chaotropic agent like urea. Reduce disulfide bonds with a reducing agent such as dithiothreitol (B142953) (DTT) and subsequently alkylate the free thiols with iodoacetamide (B48618) (IAA). This step is crucial to prevent non-specific reactions of DBCO with cysteine residues[3].
-
Enzymatic Digestion: Digest the protein into smaller peptides using a protease like trypsin.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the peptide mixture using reverse-phase liquid chromatography.
-
Mass Spectrometry (MS): Introduce the separated peptides into the mass spectrometer. Acquire full MS scans to detect the masses of the peptides.
-
Tandem Mass Spectrometry (MS/MS): Select the peptide ions of interest (including those with the expected mass shift from the label) for fragmentation. The fragmentation pattern provides sequence information and helps to pinpoint the site of labeling.
Alternative Methods: Immunoassays
Immunoassays, such as Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA), are widely used techniques for protein detection and quantification. While they do not directly confirm the covalent attachment of a fluorescent dye, they can provide indirect evidence of labeling and are often more accessible and higher-throughput than mass spectrometry.
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. After separating proteins by size via gel electrophoresis, they are transferred to a membrane and probed with antibodies.
Workflow for Western Blotting:
References
A Comparative Analysis of Click Chemistry Kinetics with Different DBCO Reagents
For researchers, scientists, and drug development professionals, the selection of a suitable bioorthogonal ligation strategy is critical for the success of applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs). Strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry," has gained prominence due to its ability to proceed under physiological conditions without the need for a cytotoxic copper catalyst.[1][2][3][4][5] At the heart of this reaction are strained alkynes, with dibenzocyclooctyne (DBCO) and its derivatives being among the most widely used reagents.[6] This guide provides a comparative analysis of the kinetics of different DBCO reagents and other common cyclooctynes, supported by experimental data and detailed methodologies, to inform the selection of the optimal reagent for specific research needs.
The reactivity in SPAAC is largely dictated by the ring strain of the cyclooctyne (B158145), with more strained molecules exhibiting faster reaction kinetics.[7][8] This is a crucial factor in experiments where low concentrations of reactants are used or when rapid conjugation is required.[1] DBCO reagents are known for their high ring strain, which contributes to their fast reaction rates with azides.[5][8]
Quantitative Comparison of Reaction Rates
The efficacy of different cyclooctynes is best evaluated by comparing their second-order rate constants (k₂) for the reaction with a model azide (B81097), such as benzyl (B1604629) azide. The following table summarizes reported reaction rates for DBCO and other commonly used cyclooctynes. It is important to note that reaction rates can be influenced by factors such as the solvent, temperature, pH, and the specific structure of both the cyclooctyne and the azide reactant.[1][7][9]
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| DBCO | Benzyl Azide | ~0.24 - 1.0 | [7][10] |
| DBCO | Phenyl Azide | ~0.033 | [1][10] |
| Sulfo-DBCO-amine | 3-azido-l-alanine | 0.32 - 1.22 (depending on buffer and pH) | [9] |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-d-glucopyranoside | (Generally faster than with 3-azido-l-alanine) | [9] |
| DBCO-PEG | Azide-modified antibody | 0.18 - 0.37 | [9] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | [7] |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [7][10] |
| BCN | Phenyl Azide | ~0.2 | [1][10] |
| Keto-DIBO | Benzyl Azide | 3.5 | [10] |
| BARAC | Benzyl Azide | 0.96 | [10] |
| TMTHSI | 1,3-dipoles | (Generally faster than DBCO) | [11] |
From the data, it is evident that DBCO derivatives generally exhibit high reaction rates, making them a preferred choice for applications where speed is a critical factor.[7] Interestingly, the nature of the azide reactant can significantly influence the reaction rate. For instance, while DBCO reacts faster with the aliphatic benzyl azide, BCN shows a higher reaction rate with the aromatic phenyl azide.[1][10] This highlights the importance of considering the electronic properties of both reaction partners when designing an experiment.
Experimental Protocols for Kinetic Analysis
The determination of second-order rate constants is essential for the quantitative comparison of different cyclooctynes. The two most common methods for monitoring these reactions are UV-Visible (UV-Vis) spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
UV-Vis Spectrophotometry
This method is particularly well-suited for cyclooctynes that possess a distinct chromophore, such as DBCO, which has a characteristic absorbance at approximately 308-309 nm.[1][7] The reaction progress is monitored by observing the decrease in absorbance as the DBCO reagent is consumed.[7]
Materials:
-
DBCO derivative (e.g., sulfo-DBCO-amine)
-
Azide of interest
-
Appropriate buffer solution (e.g., PBS, HEPES)[7]
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Determine the optimal absorbance wavelength (λ_max) for the specific DBCO derivative in the chosen buffer. For many DBCO compounds, this is around 308-309 nm.[1][7]
-
Prepare stock solutions of the DBCO derivative and the azide in the buffer.
-
In a quartz cuvette, add a known concentration of the DBCO derivative.
-
Measure the initial absorbance at the λ_max.
-
Initiate the reaction by adding a known excess of the azide to the cuvette and immediately begin monitoring the absorbance over time.
-
Record the absorbance at regular intervals until the reaction is complete, indicated by a stable absorbance reading.[7]
-
Plot the natural logarithm of the absorbance (ln[Absorbance]) versus time.
-
The slope of the resulting line will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the reactant in excess (k₂ = k' / [Azide]₀).[7]
NMR Spectroscopy
NMR spectroscopy can also be used to monitor the reaction by observing the change in concentration of reactants or products over time.[7]
Procedure:
-
Prepare solutions of the DBCO reagent and the azide in a suitable deuterated solvent.
-
Acquire an initial NMR spectrum to determine the initial concentrations of the reactants.
-
Mix the reactants and start acquiring NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a specific proton on the reactant and product molecules to determine their concentrations at each time point.
-
Plot the appropriate concentration data versus time to determine the rate constant. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant (k₂).
Visualizing Experimental and Conceptual Frameworks
To better understand the practical and theoretical aspects of comparing DBCO reagent kinetics, the following diagrams are provided.
Conclusion
The choice of a DBCO reagent for copper-free click chemistry is a multifaceted decision that depends on the specific requirements of the application. For experiments demanding the fastest possible kinetics, DBCO and its derivatives are generally the superior choice. However, factors such as the nature of the azide, solubility, and potential steric hindrance should also be carefully considered. The provided data and protocols offer a foundation for making an informed decision and for the precise characterization of reaction kinetics in your own experimental systems.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Click Chemistry Reagents - Azide, Alkyne, DBCO, BCN PEG Products from Biochempeg | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Tetra-sulfo-Cy7 DBCO: A Guide for Laboratory Professionals
Researchers and scientists utilizing Tetra-sulfo-Cy7 DBCO, a water-soluble, near-infrared fluorescent dye, must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available without inquiry, general best practices for the disposal of cyanine (B1664457) dyes and related chemical waste provide a clear framework for its responsible management.
Core Principles of Chemical Waste Disposal
The fundamental principle for the disposal of laboratory dyes and stains is to treat them as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) office.[1] It is crucial to prevent the release of such chemicals into the sanitary sewer system or general trash.[2][3] Mixing hazardous waste with non-hazardous waste will necessitate treating the entire volume as hazardous, leading to increased disposal costs.[2]
Procedural Steps for Proper Disposal
1. Waste Collection and Segregation:
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, properly labeled hazardous waste container.[1][4] The container should be made of a compatible material, such as plastic or stainless steel.[4]
-
Solid Waste: Any solid materials contaminated with this compound, such as gloves, pipette tips, and absorbent materials, should be collected in a separate, clearly labeled solid hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly organic solvents, unless specifically instructed to do so by your EHS office.
2. Labeling and Storage:
-
Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Secure Storage: Store waste containers in a designated Satellite Accumulation Area (SAA).[1] These areas must be inspected weekly for any signs of leakage.[1] Ensure containers are kept closed when not in use.
3. Consultation and Pickup:
-
Contact EHS: Always consult your institution's Environmental Health & Safety (EHS) office for specific guidance on the disposal of this compound. They can provide information on local and state regulations.[4]
-
Scheduled Pickup: Arrange for the pickup of full or expired waste containers through your institution's hazardous waste management program.
Key Experimental Protocols and Data
Due to the proprietary nature of many commercial dyes, detailed experimental protocols for their synthesis and degradation are not always publicly available. However, the general properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C65H70N4O14S4 | BroadPharm |
| Molecular Weight | 1259.6 g/mol | BroadPharm |
| Appearance | Green to dark green solid | MedchemExpress |
| Solubility | Water-soluble | BroadPharm, MedchemExpress |
| Excitation Maximum | 753 nm | BroadPharm |
| Emission Maximum | 775 nm | BroadPharm |
| Storage | -20°C, sealed from light and moisture | BroadPharm, MedchemExpress |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always prioritize the specific protocols and regulations provided by your institution's Environmental Health & Safety office and local authorities.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 4. assets.greenbook.net [assets.greenbook.net]
Personal protective equipment for handling Tetra-sulfo-Cy7 DBCO
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tetra-sulfo-Cy7 DBCO. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and minimize exposure risks.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on information for structurally related compounds, such as sulfo-cyanine dyes and DBCO derivatives, and established laboratory safety protocols for handling fluorescent dyes.[1][2]
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Below is a summary of the required PPE for handling this compound, particularly in its solid, powdered form.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust particles and splashes.[3] |
| Face Shield | Recommended to be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[3][4] | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Nitrile gloves offer good resistance to a range of chemicals. Regularly inspect gloves for any signs of degradation or punctures.[3][5] |
| Respiratory Protection | Air-Purifying Respirator (APR) with P100 filters | A NIOSH-approved half-mask or full-face APR is required when handling the powdered form to prevent inhalation.[3] A proper fit test is mandatory before use. |
| Protective Clothing | Laboratory Coat | A full-length lab coat, preferably with elastic cuffs, should be worn and fully buttoned to cover as much skin as possible.[5] |
| Disposable Gown/Apron | For procedures with a high risk of contamination, a disposable gown or a chemical-resistant apron should be worn over the lab coat.[3] | |
| Footwear | Closed-toe Shoes | Required at all times in the laboratory to protect the feet from spills.[5] |
Handling and Operational Workflow
A systematic approach to handling this compound is crucial to prevent inhalation, ingestion, and skin contact. The following workflow outlines the standard operating procedure for weighing the powdered dye and preparing a solution.
Experimental Protocol: Weighing and Dissolving
Materials:
-
This compound powder
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate buffer (e.g., Phosphate-Buffered Saline, PBS) for aqueous solutions
-
Calibrated analytical balance
-
Weigh paper or boat
-
Spatula
-
Vortex mixer
-
Microcentrifuge tubes or other appropriate containers
Procedure:
-
Area Preparation: Designate a specific area for handling the dye, preferably within a chemical fume hood or a ventilated enclosure. Cover the work surface with absorbent, disposable bench paper.[3]
-
PPE: Before handling the dye, don all required PPE as specified in the table above.[3][6]
-
Gather Materials: Assemble all necessary equipment.
-
Weighing: Carefully transfer the desired amount of this compound powder from the stock container to the weigh paper or boat using a clean spatula.[3] Avoid creating dust.
-
Dissolving:
-
Aqueous Solution Preparation: For biological applications, the stock solution can be further diluted in an aqueous buffer like PBS.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Condition | Duration |
| Solid Powder | -20°C in the dark, desiccated.[7][9][10] | Up to 12 months after receipt.[7][9] |
| Stock Solution in Solvent | -80°C (sealed, away from moisture and light) | Up to 6 months.[8] |
| -20°C (sealed, away from moisture and light) | Up to 1 month.[8] |
Transportation: The compound can be shipped at ambient temperature for up to 3 weeks.[7][9]
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization: Waste containing this compound should be considered hazardous chemical waste. This includes:
-
Unused or expired dye powder
-
Contaminated consumables (e.g., gloves, weigh paper, pipette tips)
-
Aqueous solutions containing the dye
Disposal Procedure:
-
Segregation: Collect all waste containing the dye in a designated, sealed, and clearly labeled hazardous waste container.
-
Aqueous Waste: For unexhausted dye baths or aqueous solutions, the pH should be neutralized before disposal.[11]
-
If the solution is acidic, add a weak base (e.g., sodium bicarbonate) incrementally until the pH is neutral (pH 6-8).
-
If the solution is basic, add a weak acid (e.g., citric acid) incrementally until the pH is neutral.[11]
-
-
Collection: All waste, including neutralized aqueous solutions and solid contaminated materials, should be collected by your institution's Environmental Health & Safety (EH&S) department for proper disposal.[12]
-
Regulations: Always consult and adhere to your local, state, and federal regulations for hazardous waste disposal.[1] Do not pour dye solutions down the drain unless explicitly permitted by your institution's EH&S guidelines and local regulations.[1][11]
Spill and Exposure Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2] |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbent material in a sealed container for disposal as hazardous waste. Clean the spill area with a suitable decontaminating solution. |
| Major Spill | Evacuate the area immediately. Notify your supervisor and institutional EH&S. Do not attempt to clean up a major spill without specialized training and equipment. |
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. uelandy.com [uelandy.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal protective-equipment-for-dyeing | PDF [slideshare.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. sulfo-Cy7 DBCO | BroadPharm [broadpharm.com]
- 11. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 12. research.columbia.edu [research.columbia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
